Product packaging for 4-Chloro-1H-imidazo[4,5-c]pyridine(Cat. No.:CAS No. 2770-01-6)

4-Chloro-1H-imidazo[4,5-c]pyridine

Cat. No.: B048849
CAS No.: 2770-01-6
M. Wt: 153.57 g/mol
InChI Key: DHJMLXBBZRWBPW-UHFFFAOYSA-N
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Description

4-Chloro-1H-imidazo[4,5-c]pyridine is a versatile and high-value nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system serves as a critical synthetic intermediate for the construction of more complex molecular architectures, particularly as a purine isostere. Its primary research application lies in the development of kinase inhibitors, where it can act as a core scaffold that mimics the adenine moiety of ATP, enabling competitive binding at the catalytic site. The reactive 4-chloro substituent provides a strategic handle for facile nucleophilic aromatic substitution (SNAr), allowing researchers to introduce a diverse array of amines, alkoxides, and other nucleophiles to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. This compound is instrumental in the synthesis of potential therapeutic agents targeting oncology, inflammatory diseases, and central nervous system (CNS) disorders. Its robust synthetic utility makes it an indispensable tool for researchers focused on optimizing the potency, selectivity, and pharmacokinetic properties of novel small-molecule candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B048849 4-Chloro-1H-imidazo[4,5-c]pyridine CAS No. 2770-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJMLXBBZRWBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418716
Record name 4-Chloro-1H-imidazo[4,5-c]pyridine
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2770-01-6
Record name 4-Chloro-1H-imidazo[4,5-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2770-01-6
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Foundational & Exploratory

4-Chloro-1H-imidazo[4,5-c]pyridine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of 4-Chloro-1H-imidazo[4,5-c]pyridine

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, an isomer of chlorinated purines, positions it as a versatile scaffold for synthesizing a wide array of biologically active molecules. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, reactivity, and applications. We delve into the causality behind its synthetic routes and its reactivity in key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, data summaries, and safety information are provided to support researchers and drug development professionals in leveraging this important chemical entity.

Core Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a pale beige to pale brown powder.[1] Its core properties are fundamental to its handling, reactivity, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₆H₄ClN₃[2][3][4]
Molecular Weight 153.57 g/mol [2][3][4]
CAS Number 2770-01-6[3][4][5]
Melting Point 179-181 °C[1]
Boiling Point 455.4±25.0 °C (Predicted)[1]
Density 1.531±0.06 g/cm³ (Predicted)[1]
pKa 7.93±0.40 (Predicted)[1]
Solubility DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated)[1]
XLogP3 1.4[2]

Synthesis and Reactivity: A Versatile Building Block

The utility of this compound stems from its synthetic accessibility and the reactivity of its chloro-substituent, which serves as a handle for molecular elaboration.

Synthesis

The most common and efficient synthesis involves the cyclization of a diaminopyridine precursor. The choice of a one-pot reaction with trimethyl orthoformate and an acid catalyst provides a direct and high-yielding route to the imidazo[4,5-c]pyridine core.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Chloro-3,4-diaminopyridine D Mix & Stir (Room Temperature, Overnight) A->D B Trimethyl Orthoformate B->D C Concentrated HCl C->D Catalyst E This compound (Precipitate) D->E Cyclization & Precipitation

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from 2-Chloro-3,4-diaminopyridine [6]

  • Rationale: This protocol leverages the reaction of a 1,2-diamine (on the pyridine ring) with an orthoformate, which serves as a one-carbon source, to construct the imidazole ring. Concentrated hydrochloric acid acts as a catalyst for the condensation and subsequent cyclization. The product's limited solubility in the reaction mixture allows for a simple isolation by filtration.

  • Step-by-Step Methodology:

    • To a round-bottom flask, add 2-chloro-3,4-diaminopyridine (e.g., 2.87 g, 20 mmol) and trimethyl orthoformate (40 mL).

    • At room temperature, slowly add concentrated hydrochloric acid (3 mL) dropwise to the mixture with stirring.

    • Continue stirring the mixture overnight at room temperature. A significant amount of solid precipitate will form.

    • Collect the precipitated solid by filtration.

    • Wash the filter cake with petroleum ether to remove residual reagents and byproducts.

    • Dry the collected solid to obtain the crude this compound. The product is often of sufficient purity for subsequent steps, or it can be further purified if necessary.

Core Reactivity

The chemical behavior of this compound is dominated by the chloro-substituent at the C4 position. The electron-withdrawing nature of the fused aromatic ring system makes this position highly susceptible to nucleophilic attack.[7][8] This reactivity is the cornerstone of its application as a scaffold in discovery chemistry.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki Cross-Coupling A This compound B Nucleophile (e.g., R-NH₂) A->B D Boronic Acid (R-B(OH)₂) + Pd Catalyst A->D C 4-Amino-substituted product B->C Displacement of Cl⁻ E 4-Aryl/Alkyl-substituted product D->E C-C Bond Formation

Caption: Key reaction pathways for this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

  • Rationale: The C4-chloro group is an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of various nitrogen-based nucleophiles, a common strategy for building libraries of potential drug candidates. The reaction can be performed under conventional heating or accelerated using microwave irradiation.[9]

  • Step-by-Step Methodology (Microwave-Assisted):

    • In a microwave-safe vial, combine this compound (1.0 eq), the desired primary or secondary amine (1.0-1.5 eq), and a suitable solvent (e.g., DMSO, ethanol).

    • If the amine is a secondary amine or used as a salt, an auxiliary base (e.g., K₂CO₃, DIPEA, 2.0 eq) may be required to neutralize the generated HCl.[9]

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction mixture to a specified temperature (e.g., 120-180 °C) for a duration determined by reaction monitoring (e.g., 15-60 minutes).

    • After the reaction is complete, cool the vial to room temperature.

    • Isolate the product by precipitation upon adding water, followed by filtration, or by extraction with an appropriate organic solvent.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Suzuki Cross-Coupling

  • Rationale: The Suzuki coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds.[10] It allows for the attachment of a wide variety of aryl or alkyl groups (from boronic acids) to the C4 position, significantly increasing molecular complexity.[11] The choice of palladium catalyst, ligand, and base is critical for achieving high yields.[10][12]

  • Step-by-Step Methodology:

    • To a reaction vessel, add this compound (1.0 eq), the desired aryl or alkyl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add a degassed solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water).

    • Heat the reaction mixture to a specified temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Applications in Medicinal Chemistry

The 1H-imidazo[4,5-c]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[13][14]

  • Antiviral Agents: This scaffold is a key component in compounds with potent antiviral activity. For instance, this compound is a documented reagent in the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, which exhibit antiviral properties.[5]

  • Kinase Inhibitors: Derivatives have been identified as inhibitors of various kinases, including Protein Kinase B (Akt), which is a crucial node in cell signaling pathways related to cancer.[13]

  • Receptor Antagonists: The scaffold has been used to develop A2A adenosine receptor antagonists.[13]

  • Other Therapeutic Areas: The imidazo[4,5-c]pyridine core has been explored for a wide range of other pharmacological activities, including anti-HCV, antifungal, antitumor, and antihypertensive effects.[13] By adjusting the basicity (pKa) of nitrogen atoms within the scaffold, researchers can optimize cellular activity while minimizing undesirable effects like sequestration in tissues.[15]

Analytical & Spectroscopic Profile

Characterization of this compound and its derivatives relies on standard analytical techniques.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS-ESI) is used for exact mass confirmation. The expected protonated molecule [M+H]⁺ has a calculated m/z of 154.0166, which closely matches experimental values.[5][6]

  • ¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (in a solvent like DMSO-d₆), one would expect to see signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the fused ring system, along with a broad singlet for the N-H proton of the imidazole ring.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the heterocyclic core. The carbon atom attached to the chlorine (C4) would be expected to appear in a characteristic region for chlorinated aromatic carbons.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

  • Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[16][17]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles with side-shields or a face shield.[17][18]

    • Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[17]

  • First Aid:

    • If Inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[17]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[17]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • If Swallowed: Rinse mouth and immediately call a poison center or doctor.[17]

  • Storage: Store in a cool, dry, well-ventilated place under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Keep the container tightly closed.

References

physicochemical characteristics of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-1H-imidazo[4,5-c]pyridine

Introduction: The Significance of a Privileged Scaffold

This compound is a heterocyclic compound featuring a fused imidazole and pyridine ring system. Its structural similarity to endogenous purines makes the imidazo[4,5-c]pyridine core a "privileged scaffold" in medicinal chemistry and drug development.[1] This isosteric relationship allows molecules derived from this scaffold to interact with biological targets that typically bind purines, such as kinases and other ATP-dependent enzymes.[2] The chlorine atom at the 4-position serves as a versatile chemical handle, enabling further functionalization through various substitution reactions, making it a crucial starting material for the synthesis of a diverse range of biologically active molecules.[3]

This guide provides a comprehensive overview of the core , offering essential data and experimental context for researchers and scientists in the field of chemical synthesis and drug discovery.

Molecular and Structural Properties

The fundamental identity of a chemical compound is defined by its structure and molecular formula. These properties are the foundation for understanding its reactivity, physical behavior, and analytical profile.

  • Chemical Name: this compound

  • Synonyms: 4-chloro-3H-imidazo[4,5-c]pyridine[4]

  • CAS Number: 2770-01-6[5][6]

  • Molecular Formula: C₆H₄ClN₃[4][5][7]

  • Molecular Weight: 153.57 g/mol [4][5][7]

The structure consists of a pyridine ring fused to an imidazole ring, with a chlorine substituent on the pyridine moiety.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies. The data below, a mix of experimental and predicted values, provides a quantitative profile of the compound.

PropertyValueSource
Physical Form Pale Beige to Pale Brown Solid[4]
Melting Point 179-181 °C[4]
Boiling Point 455.4 ± 25.0 °C (Predicted)[4]
Solubility Slightly soluble in DMSO and Methanol (requires sonication)[4]
pKa 7.93 ± 0.40 (Predicted)[4]
LogP 1.4 - 1.61 (Computed)[7][8]
Topological Polar Surface Area 30.7 - 41.57 Ų (Computed)[7][8]

Insight for the Researcher: The high melting point indicates a stable, crystalline solid under standard conditions. Its limited solubility in common organic solvents like methanol suggests that solvent systems for reactions or analysis may require co-solvents or heating. The predicted pKa of ~7.9 suggests the molecule has a basic nitrogen atom, a key feature for its potential role in biological systems and for purification techniques like acid-base extraction.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra are proprietary, the expected characteristics can be deduced from the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Expected M/Z: For the protonated molecule [M+H]⁺, the expected monoisotopic mass is approximately 154.0166 Da.[9]

  • Experimental Validation: High-resolution mass spectrometry (HRMS-ESI) analysis from a synthetic procedure reported a measured value of 154.0171 for [C₆H₅ClN₃]⁺, confirming the elemental composition.[3][9] The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The spectrum is expected to show signals corresponding to the three aromatic protons on the fused ring system and a broad signal for the N-H proton of the imidazole ring. The chemical shifts would be in the aromatic region (typically 7.0-9.0 ppm), with coupling patterns determined by their positions relative to each other and the nitrogen atoms.

  • ¹³C NMR: The spectrum should display six distinct signals for the six carbon atoms in the heterocyclic core. The carbon atom attached to the chlorine (C4) would be significantly influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

  • Key Expected Peaks:

    • N-H Stretch: A broad absorption band around 3100-3400 cm⁻¹ corresponding to the imidazole N-H group.

    • C=N and C=C Stretches: Multiple sharp peaks in the 1500-1650 cm⁻¹ region, characteristic of the aromatic imidazole and pyridine rings.

    • C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹, indicating the carbon-chlorine bond.

Synthesis and Reactivity

Understanding the synthesis of this compound provides context on potential impurities and highlights the molecule's reactivity. A common and efficient laboratory-scale synthesis starts from 2-chloro-3,4-diaminopyridine.[9]

Caption: Workflow for the synthesis of this compound.

The chlorine atom at the 4-position is the primary site of reactivity, susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups (e.g., amines, ethers, thiols), making it an invaluable intermediate for building molecular libraries for drug screening.

Experimental Protocol: Synthesis from 2-Chloro-3,4-diaminopyridine

This protocol is a self-validating system where the successful formation of a precipitate serves as a primary indicator of reaction progress, which is then confirmed by analytical methods.

Objective: To synthesize this compound via cyclization of 2-chloro-3,4-diaminopyridine.

Materials:

  • 2-chloro-3,4-diaminopyridine (2.87 g, 20 mmol)[9]

  • Trimethyl orthoformate (40 mL)[9]

  • Concentrated hydrochloric acid (3 mL)[9]

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Methodology:

  • Reaction Setup: In a round-bottom flask, add 2-chloro-3,4-diaminopyridine (2.87 g, 20 mmol) and trimethyl orthoformate (40 mL).[9]

  • Acid Addition: While stirring at room temperature, slowly add concentrated hydrochloric acid (3 mL) dropwise to the mixture.[9] The causality here is that the acid catalyzes the cyclization reaction required to form the imidazole ring.

  • Reaction: Continue stirring the mixture at room temperature overnight.[9] A large quantity of solid is expected to precipitate out of the solution, providing a visual cue of product formation.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the filter cake thoroughly with petroleum ether to remove any unreacted trimethyl orthoformate and other non-polar impurities.[9]

  • Drying: Dry the collected solid to obtain the crude this compound.[9] Further purification can be achieved by recrystallization if necessary.

Applications in Research and Development

The physicochemical properties of this compound directly influence its utility as a building block in medicinal chemistry.

  • Antiviral Agents: It is a key intermediate in the synthesis of compounds such as 3-bromo-3-deazaneplanocin, which has demonstrated antiviral activity.[3]

  • Enzyme Inhibitors: The scaffold has been used to develop inhibitors of various enzymes. For instance, derivatives have been synthesized and tested as potent inhibitors of Cathepsin S, an enzyme implicated in autoimmune disorders.[2][10]

  • Oncology: The structural analogy to purines makes this scaffold a promising starting point for developing kinase inhibitors and other anticancer agents.

Conclusion

This compound is a compound of significant interest due to its privileged structure and versatile reactivity. Its well-defined physicochemical characteristics—a stable, high-melting solid with predictable basicity and limited solubility—provide a solid foundation for its application in complex organic synthesis. The reactive chlorine handle allows for extensive derivatization, cementing its role as a cornerstone building block for the discovery of novel therapeutics in oncology, virology, and immunology.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the origins, synthesis, and pivotal role of 4-Chloro-1H-imidazo[4,5-c]pyridine, a cornerstone building block in modern medicinal chemistry.

Introduction: The Quest for Purine Isosteres and the Dawn of Deazapurines

The story of this compound is intrinsically linked to the broader narrative of antimetabolite theory in chemotherapy. The structural resemblance of the imidazo[4,5-c]pyridine core to endogenous purines, such as adenine and guanine, sparked significant interest in its potential as a biological modulator.[1] By replacing a nitrogen atom in the purine ring with a carbon atom, a class of compounds known as deazapurines was born. This subtle alteration was hypothesized to create molecules that could mimic natural purines, thereby interfering with essential biochemical pathways, a strategy that proved fruitful in the development of novel therapeutic agents.[1] The 1H-imidazo[4,5-c]pyridine scaffold, specifically termed 3-deazapurine, emerged as a particularly promising isostere.[2]

The pioneering work of Roland K. Robins and his contemporaries in the mid-20th century on purine and pyrimidine analogs laid the foundational chemical knowledge for the synthesis of these novel heterocyclic systems. While his seminal 1956 paper in the Journal of the American Chemical Society focused on pyrazolo[3,4-d]pyrimidines, it exemplified the strategic approach of modifying the purine scaffold to generate potential antagonists for therapeutic intervention.[3][4][5] This era of chemical exploration set the stage for the eventual synthesis and discovery of a vast array of deazapurine derivatives, including the subject of this guide.

This guide will provide a comprehensive overview of the discovery and historical development of this compound, detailing the evolution of its synthesis and its critical role as a versatile intermediate in the creation of biologically active molecules.

The Foundational Synthesis: From Diaminopyridine to the Imidazopyridine Core

The construction of the imidazo[4,5-c]pyridine ring system is most classically achieved through the cyclization of a suitably substituted diaminopyridine. The key precursor for the synthesis of the 1H-imidazo[4,5-c]pyridine scaffold is 3,4-diaminopyridine.

Synthesis of the 3,4-Diaminopyridine Precursor

Multiple synthetic routes to 3,4-diaminopyridine have been developed over the years, with the choice of method often depending on the desired scale and available starting materials. A common laboratory-scale preparation involves the reduction of 4-amino-3-nitropyridine.

Synthesis_of_3_4_Diaminopyridine 4-Amino-3-nitropyridine 4-Amino-3-nitropyridine 3,4-Diaminopyridine 3,4-Diaminopyridine 4-Amino-3-nitropyridine->3,4-Diaminopyridine Reduction (e.g., H2, Pd/C)

Figure 1: General scheme for the synthesis of 3,4-diaminopyridine.

This reduction is typically carried out using catalytic hydrogenation with palladium on carbon (Pd/C) as the catalyst, providing a high-yielding and clean conversion.

Formation of the Imidazo[4,5-c]pyridin-4-one Intermediate

With 3,4-diaminopyridine in hand, the next crucial step is the formation of the fused imidazole ring. A widely employed and historically significant method involves the reaction of the diaminopyridine with a one-carbon synthon, such as formic acid or urea, to yield the corresponding 1H-imidazo[4,5-c]pyridin-4-one (also known as 3-deazahypoxanthine).

Formation_of_Imidazopyridinone 3,4-Diaminopyridine 3,4-Diaminopyridine 1H-Imidazo[4,5-c]pyridin-4-one 1H-Imidazo[4,5-c]pyridin-4-one 3,4-Diaminopyridine->1H-Imidazo[4,5-c]pyridin-4-one Cyclization (e.g., Urea, heat or Formic acid, heat)

Figure 2: Cyclization to form the imidazo[4,5-c]pyridin-4-one core.

This cyclization is a robust and scalable reaction, providing the foundational scaffold for the subsequent chlorination step.

The Pivotal Chlorination: Emergence of this compound

The introduction of a chlorine atom at the 4-position of the imidazo[4,5-c]pyridine ring system is a transformative step, converting a relatively inert hydroxyl group (in its tautomeric form) into a versatile leaving group amenable to a wide range of nucleophilic substitution reactions. This conversion is most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a base or as a mixture with phosphorus pentachloride (PCl₅).[6]

Chlorination_of_Imidazopyridinone 1H-Imidazo[4,5-c]pyridin-4-one 1H-Imidazo[4,5-c]pyridin-4-one This compound This compound 1H-Imidazo[4,5-c]pyridin-4-one->this compound Chlorination (POCl₃, heat)

Figure 3: The key chlorination step to yield this compound.

The reaction mechanism involves the initial phosphorylation of the lactam oxygen, followed by nucleophilic attack of a chloride ion to displace the phosphate group and generate the desired chloro-substituted heterocycle.[7] The use of a POCl₃-PCl₅ mixture can enhance the efficacy of the chlorination for less reactive substrates.[6]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound from 1H-imidazo[4,5-c]pyridin-4-one.

Materials:

  • 1H-Imidazo[4,5-c]pyridin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ammonium hydroxide (concentrated)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H-imidazo[4,5-c]pyridin-4-one.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is basic.

  • Extract the aqueous layer with dichloromethane multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Table 1: Representative Reaction Parameters and Yields

StepReactantsReagentsConditionsTypical Yield
1 4-Amino-3-nitropyridineH₂, Pd/CMethanol, RT>90%
2 3,4-DiaminopyridineUrea180-200 °C70-85%
3 1H-Imidazo[4,5-c]pyridin-4-onePOCl₃Reflux60-80%

A Versatile Intermediate in Drug Discovery

The true significance of this compound lies in its utility as a key building block for the synthesis of a diverse array of biologically active molecules. The chlorine atom at the 4-position serves as an excellent leaving group, allowing for the introduction of various nucleophiles, which is a cornerstone of modern medicinal chemistry library synthesis.

This reactivity has been exploited in the development of numerous compounds targeting a wide range of diseases, including cancer, viral infections, and inflammatory disorders.

Case Study: A Building Block for Kinase Inhibitors

The imidazo[4,5-c]pyridine scaffold is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The general synthetic strategy often involves the displacement of the 4-chloro substituent with a variety of amine nucleophiles, allowing for the exploration of the structure-activity relationship (SAR) at this position.

Drug_Synthesis_from_Chlorointermediate This compound This compound Biologically_Active_Molecule 4-Amino-substituted Imidazo[4,5-c]pyridine (e.g., Kinase Inhibitor) This compound->Biologically_Active_Molecule Substituted_Amine R-NH₂ Substituted_Amine->Biologically_Active_Molecule Nucleophilic Aromatic Substitution (SNAr)

Figure 4: General scheme for the utilization of this compound in the synthesis of biologically active molecules via nucleophilic aromatic substitution.

While specific drug examples directly citing the use of this compound can be proprietary, the patent literature for kinase inhibitors frequently describes synthetic routes that rely on analogous chlorinated heterocyclic intermediates. For instance, the core of the CDK4/6 inhibitor Ribociclib features a related pyrrolo[2,3-d]pyrimidine scaffold, where the displacement of a chloro-substituent is a key synthetic step.[8] The chemical principles underlying these syntheses are directly transferable to the use of this compound.

Conclusion and Future Perspectives

From its conceptual origins in the quest for purine antimetabolites to its current status as a valuable building block in contemporary drug discovery, this compound has a rich history steeped in the evolution of medicinal chemistry. The development of robust and efficient synthetic routes to this key intermediate has enabled the exploration of a vast chemical space, leading to the discovery of numerous compounds with significant therapeutic potential.

As our understanding of disease biology continues to grow, the demand for novel and diverse small molecules for target validation and lead optimization will only increase. The versatility of this compound, coupled with the ever-expanding toolkit of synthetic organic chemistry, ensures that this "privileged scaffold" will continue to play a vital role in the future of drug development. Further research into novel and more sustainable methods for its synthesis, as well as the exploration of its utility in the construction of new chemical entities, will undoubtedly open new avenues for therapeutic innovation.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the imidazopyridine scaffold is a cornerstone of heterocyclic chemistry.[1] These fused ring systems are prevalent in a multitude of biologically active compounds, exhibiting properties that range from anticancer to antiviral.[2][3] The specific isomer, 4-Chloro-1H-imidazo[4,5-c]pyridine, serves as a critical building block for more complex molecular architectures. Its reactivity is largely dictated by the electronic properties of the fused imidazole and pyridine rings, further modulated by the chloro-substituent.

A precise and unambiguous structural confirmation is the bedrock upon which all further research is built. Therefore, a comprehensive understanding of its spectroscopic signature is not merely academic—it is an absolute prerequisite for any synthetic or medicinal chemist working with this versatile molecule. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, framed from the perspective of practical application and experimental rationale.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC systematic numbering, is presented below. This numbering is crucial for the correct assignment of signals in NMR spectroscopy.

G cluster_workflow Spectroscopic Analysis Workflow Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

References

4-Chloro-1H-imidazo[4,5-c]pyridine CAS 2770-01-6 information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-1H-imidazo[4,5-c]pyridine (CAS 2770-01-6)

Introduction: The Strategic Importance of a Purine Isostere

This compound is a pivotal heterocyclic compound in modern medicinal chemistry and drug discovery. Its structure, representing a 3-deaza isostere of a chlorinated purine, provides a unique scaffold that mimics the endogenous purine core while offering distinct electronic properties and metabolic stability. This structural analogy allows it to serve as a versatile starting material for a wide array of biologically active molecules.[1][2] The fused imidazole and pyridine rings create an electron-deficient system, making the chlorine atom at the C4 position a prime target for nucleophilic substitution, thus enabling facile diversification.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity and critical applications. The content is tailored for researchers and drug development professionals, offering not just protocols but also the underlying chemical principles that drive its utility as a high-value building block in the synthesis of novel therapeutics, particularly in the antiviral and kinase inhibitor domains.[3][4]

Physicochemical & Handling Data

Precise knowledge of a compound's properties is fundamental for its effective use in synthesis and research. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 2770-01-6[5][6]
Molecular Formula C₆H₄ClN₃[5][6]
Molecular Weight 153.57 g/mol [5][6]
Appearance White to light yellow powder or crystal
SMILES ClC1=NC=CC2=C1N=CN2[5][7]
InChI 1S/C6H4ClN3/c7-6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H,9,10)
Storage Store at 2-8°C under an inert atmosphere.[7]

Synthesis Methodologies: Crafting the Core Scaffold

The synthesis of this compound is typically achieved through the cyclization and subsequent chlorination of appropriately substituted pyridine precursors. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: One-Pot Cyclization from Diaminopyridine

This is a highly efficient route that builds the imidazole ring onto a pre-existing pyridine core, analogous to the well-established Traube purine synthesis.[8][9]

Protocol:

  • To a round-bottom flask, add 2-chloro-3,4-diaminopyridine (1.0 eq).

  • Add trimethyl orthoformate (approx. 14 mL per gram of starting material) to the flask.

  • At room temperature, slowly add concentrated hydrochloric acid (approx. 1 mL per gram of starting material) dropwise.

  • Stir the resulting mixture overnight at room temperature. During this time, a significant amount of solid precipitate will form.

  • Collect the solid product by filtration.

  • Wash the filter cake with petroleum ether to remove residual reagents.

  • Dry the product under vacuum to yield crude this compound hydrochloride with high purity.[10]

Causality and Expertise: This reaction leverages trimethyl orthoformate as a one-carbon source to form the C2 position of the imidazole ring. The acidic conditions catalyze the condensation and subsequent cyclization. Starting with 2-chloro-3,4-diaminopyridine is strategic, as the chloro-substituent at the 2-position of the pyridine deactivates the adjacent amino group, favoring cyclization between the 3-amino group and the orthoformate-derived intermediate, leading to the desired regioisomer.

Caption: One-pot synthesis via imidazole ring formation.

Method 2: Chlorination of a Hydroxy Precursor

This approach involves the conversion of a hydroxyl group to a chloro group using a potent chlorinating agent, a common strategy in heterocyclic chemistry.

Protocol:

  • Suspend 1H-imidazo[4,5-c]pyridin-4-ol (3-deazhypoxanthine) (1.0 eq) in phosphorus oxychloride (POCl₃) (approx. 10 mL per gram of starting material).

  • Heat the reaction mixture to 110 °C and stir for 3 hours, or until the solution becomes clear.

  • After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

  • Cool the residue in an ice bath and cautiously quench with ice water.

  • Adjust the pH to approximately 9 by the slow, dropwise addition of aqueous ammonia.

  • Add an equal volume of methanol. A precipitate should form.

  • Collect the precipitate by filtration. Purify the filtrate by silica gel column chromatography (eluent: 5% Methanol in Ethyl Acetate) to recover the remaining product.[3] An 83% yield has been reported for this procedure.[3]

Causality and Expertise: Phosphorus oxychloride (POCl₃) serves as both the solvent and the chlorinating agent. The mechanism involves the initial phosphorylation of the hydroxyl group of the pyridinone tautomer, converting it into an excellent leaving group. Subsequent attack by a chloride ion displaces the phosphate moiety, yielding the desired 4-chloro product. The basic workup is crucial to neutralize the highly acidic reaction mixture and precipitate the free base product.

Caption: Synthesis via chlorination of the hydroxy precursor.

Chemical Reactivity: The Nucleophilic Substitution Hub

The primary utility of this compound stems from the reactivity of its C4-chloro substituent. The electron-withdrawing nature of the nitrogen atoms in both the pyridine and imidazole rings renders the C4 position electron-deficient and thus highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[11][12]

This reactivity allows for the straightforward introduction of a wide range of functional groups, making it an ideal scaffold for generating chemical libraries for structure-activity relationship (SAR) studies.

General SNAr Mechanism:

  • Addition: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atoms of the ring system.

  • Elimination: The aromaticity is restored by the elimination of the chloride ion, which is an excellent leaving group.

SNAr_Mechanism Start 4-Chloro-1H- imidazo[4,5-c]pyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ Product 4-Substituted-1H- imidazo[4,5-c]pyridine Intermediate->Product - Cl⁻

Caption: General mechanism for SNAr at the C4 position.

Common nucleophiles used in reactions with this scaffold include:

  • Amines (R-NH₂): To form aminopyridine derivatives, often precursors for kinase inhibitors.

  • Alcohols/Alkoxides (R-OH / R-O⁻): To generate ether linkages.

  • Thiols/Thiolates (R-SH / R-S⁻): To create thioether connections.

Applications in Drug Discovery and Research

The value of this compound is demonstrated by its application as a key intermediate in the synthesis of potent, biologically active molecules.

Antiviral Agents

The structural similarity to purines makes this scaffold a prime candidate for developing nucleoside and non-nucleoside analogs that can interfere with viral replication machinery.

  • 3-Deazapurine Nucleosides: It is a documented reagent in the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, which exhibit significant antiviral activity.[3]

  • Broad-Spectrum Antiviral Potential: As a nucleoside analog, its derivatives have shown inhibitory activity against a range of viruses, including Herpes Simplex Virus (HSV-1), Human Immunodeficiency Virus (HIV-1), and influenza viruses.[4] The mechanism often involves the inhibition of enzymes crucial for RNA and DNA synthesis.[4]

Kinase Inhibitors

Many kinase inhibitors target the ATP-binding pocket of the enzyme. Since ATP is a purine-based molecule, isosteres like the imidazo[4,5-c]pyridine core are ideal for designing competitive inhibitors. The C4 position provides a convenient attachment point for side chains that can probe the deep recesses of the kinase binding site, enhancing both potency and selectivity.

Other Therapeutic Areas

The broader class of imidazopyridines has been investigated for a multitude of biological activities, including as GABAA receptor positive allosteric modulators and proton pump inhibitors.[1] This suggests that libraries derived from the this compound core could yield hits in diverse therapeutic areas beyond virology and oncology.

Safety and Handling

Appropriate handling is essential when working with reactive chemical intermediates.

Hazard CategoryPrecautionary MeasuresSource(s)
Acute Toxicity Harmful if swallowed.
Skin Contact Causes skin irritation. Wear appropriate protective gloves and clothing.[13]
Eye Contact Causes serious eye irritation. Wear tightly fitting safety goggles.[13][14]
Inhalation May cause respiratory irritation. Handle in a well-ventilated area or fume hood.[13][14]
Handling Avoid formation of dust and aerosols. Use non-sparking tools.[14]
Storage Keep container tightly closed in a cool, dry, and well-ventilated place.[7][13]

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the material.[15]

Conclusion

This compound (CAS 2770-01-6) is more than just a chemical reagent; it is a strategic building block for the rational design of novel therapeutics. Its identity as a 3-deazapurine isostere, combined with the synthetically versatile chloro-substituent, provides an exceptional platform for medicinal chemists. The straightforward and well-understood synthetic routes and reactivity patterns allow for the systematic exploration of chemical space, leading to the development of potent and selective modulators of biological targets. As the demand for novel antivirals, kinase inhibitors, and other targeted therapies continues to grow, the importance of this powerful scaffold in the drug discovery pipeline is assured.

References

biological significance of the imidazo[4,5-c]pyridine core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of the Imidazo[4,5-c]pyridine Core: From Purine Isostere to Therapeutic Agent

Introduction

The imidazo[4,5-c]pyridine core, a fused heterocyclic ring system, represents a privileged scaffold in modern medicinal chemistry. Its profound biological significance stems from its structural resemblance to naturally occurring purines, the fundamental building blocks of nucleic acids and cellular energy currency. This mimicry allows molecules incorporating this core to interact with a vast array of biological targets, often by acting as competitive inhibitors at purine-binding sites.[1][2] This guide, intended for researchers, scientists, and drug development professionals, delves into the multifaceted biological roles of the imidazo[4,5-c]pyridine scaffold. We will explore its foundational identity as a purine isostere and detail its subsequent exploitation in the development of potent immunomodulators, targeted kinase inhibitors, and broad-spectrum antiviral and anticancer agents.[2][3][4]

Part 1: The Structural Foundation: A Purine Isostere

The concept of isosterism—where molecules or groups with similar shapes and electronic properties exhibit similar biological activities—is a cornerstone of rational drug design. The imidazo[4,5-c]pyridine core is a classic bioisostere of purine, specifically classified as a 3-deazapurine, where the nitrogen atom at the 3-position of the purine ring is replaced by a carbon atom.[4] This subtle yet critical modification maintains the overall planar structure, size, and hydrogen bonding capabilities necessary for recognition by purine-binding proteins, while altering metabolic stability and electronic distribution, which can be fine-tuned to achieve desired pharmacological effects.

This structural mimicry is the primary reason for the scaffold's versatility. Many essential cellular enzymes, such as protein kinases, polymerases, and metabolic enzymes, have highly conserved ATP-binding pockets.[5] Imidazo[4,5-c]pyridine derivatives can effectively occupy these sites, leading to the modulation of critical signaling pathways.

Caption: Structural comparison of Adenine and the Imidazo[4,5-c]pyridine core.

Part 2: Immuno-Oncology Powerhouse: Toll-Like Receptor 7 (TLR7) Agonism

One of the most significant applications of the imidazo[4,5-c]pyridine core is in the field of immunology, specifically as agonists of Toll-Like Receptor 7 (TLR7).[6][7] TLRs are key components of the innate immune system that recognize conserved pathogen-associated molecular patterns (PAMPs).[8] TLR7, located within the endosomes of immune cells like plasmacytoid dendritic cells (pDCs), recognizes single-stranded RNA from viruses.

Imidazo[4,5-c]pyridine-based compounds can enter the endosome and bind to TLR7, initiating a potent downstream signaling cascade via the MyD88-dependent pathway.[9] This activation leads to the transcription and secretion of high levels of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[10] This surge of interferons is crucial for antiviral responses and for activating the adaptive immune system, including T cells and NK cells, making TLR7 agonists a promising strategy for cancer immunotherapy, particularly for converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune checkpoint inhibitors.[8]

TLR7_Pathway cluster_cell Plasmacytoid Dendritic Cell cluster_endosome Endosome cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Ligand Imidazo[4,5-c]pyridine Agonist Ligand->TLR7 Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IRF7 IRF7 TRAF6->IRF7 Activation NFkB NF-κB TRAF6->NFkB Activation Gene_Expression Gene Transcription IRF7->Gene_Expression NFkB->Gene_Expression Cytokines IFN-α/β & Pro-inflammatory Cytokines Gene_Expression->Cytokines Translation & Secretion

Caption: TLR7 signaling pathway activated by Imidazo[4,5-c]pyridine agonists.

Structure-Activity Relationship (SAR) for TLR7 Agonism

SAR studies have been crucial in optimizing the potency and selectivity of imidazo[4,5-c]pyridine-based TLR7 agonists. Modifications at various positions on the core structure dramatically influence activity.[9]

CompoundR1 (N1-position)R2 (C2-position)R4 (N4-position)R6 (C6-position)TLR7 EC50 (µM)[9]
Lead Compound BenzylButylAmine (-NH2)H1.57
N4-Acyl BenzylButylAcetyl (-NHAc)HInactive
N6-Benzyl BenzylButylAmine (-NH2)BenzylPotent Agonist
N6-Aryl BenzylButylAmine (-NH2)PhenylInactive

Table 1: SAR summary for TLR7 agonism. Potency is highly sensitive to substitutions, particularly at the N4 and C6 positions. For instance, N4-acylation abrogates activity, while N6-benzyl substitution can restore or enhance it.[9]

Experimental Protocol: TLR7 Reporter Assay

This protocol describes a standard method for quantifying the activity of potential TLR7 agonists using a reporter cell line.

  • Cell Culture:

    • Maintain HEK-293 cells stably transfected with human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a suitable selection antibiotic (e.g., G418).

  • Assay Preparation:

    • Seed the HEK-TLR7 reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test imidazo[4,5-c]pyridine compounds in Opti-MEM.

    • Remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a known TLR7 agonist (e.g., R848) as a positive control and vehicle (DMSO) as a negative control.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • SEAP Detection:

    • Collect 20-40 µL of the cell supernatant.

    • Add the supernatant to a new 96-well plate containing a SEAP substrate solution (e.g., p-Nitrophenyl phosphate).

    • Incubate at room temperature for 1-2 hours or until a color change is visible.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Normalize the data to the positive and negative controls.

    • Plot the dose-response curve and calculate the EC50 value using non-linear regression analysis.

Part 3: Targeting Cellular Proliferation: Kinase Inhibition

The structural analogy to ATP makes the imidazo[4,5-c]pyridine scaffold an ideal starting point for designing protein kinase inhibitors.[11][12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[11] Derivatives of this core have been developed to target several important kinase families.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition Kinase_Active Kinase Substrate_Out Phosphorylated Protein Kinase_Active->Substrate_Out Phosphorylates ATP_Active ATP ATP_Active->Kinase_Active Binds Substrate_In Substrate Protein Substrate_In->Kinase_Active Kinase_Inactive Kinase Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->Kinase_Inactive Occupies ATP Site ATP_Blocked ATP ATP_Blocked->Kinase_Inactive Binding Blocked

Caption: Mechanism of ATP-competitive kinase inhibition by imidazo[4,5-c]pyridines.

Case Study: Src Family Kinase (SFK) Inhibition in Glioblastoma

Glioblastoma multiforme (GBM) is a highly aggressive brain tumor where signaling pathways driven by Src family kinases (SFKs) are often deregulated.[13] Researchers have designed and synthesized a series of imidazo[4,5-c]pyridin-2-one derivatives as potent SFK inhibitors.[13][14] These compounds have shown promise in inhibiting GBM cell proliferation.

CompoundR1 (N1-position)R3 (N3-position)Src IC50 (µM)[13]Fyn IC50 (µM)[13]U87 Cell Line GI50 (µM)[13]
1d Cyclopentyl4-Chlorophenyl0.230.162.1
1e Cyclohexyl4-Chlorophenyl0.190.151.8
1q 3-Fluorobenzyl4-Chlorophenyl0.280.182.5
1s 4-Fluorobenzyl4-Chlorophenyl0.120.091.1

Table 2: Inhibitory activity of imidazo[4,5-c]pyridin-2-one derivatives against SFKs and a glioblastoma cell line. Compound 1s demonstrated the most potent activity.[13]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to measure kinase activity and inhibition.

  • Reagents:

    • Kinase (e.g., recombinant human Src), substrate peptide, ATP, and test compounds.

    • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay Procedure:

    • In a 384-well plate, add 1 µL of test compound at various concentrations.

    • Add 2 µL of a kinase/substrate mixture.

    • Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The light signal is proportional to the ADP generated and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to no-inhibitor controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Part 4: Broad-Spectrum Bioactivity and Other Applications

The versatility of the imidazo[4,5-c]pyridine scaffold extends beyond immunomodulation and kinase inhibition.

Antiviral Activity

Derivatives have shown significant activity against a range of viruses, notably those in the Flaviviridae family, such as Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for HCV studies.[3][15][16] The mechanism can be twofold: direct inhibition of viral enzymes like the RNA-dependent RNA polymerase, and stimulation of the host's innate immune response via TLR7 activation.[3] For example, a series of 2,5-disubstituted imidazo[4,5-c]pyridines were identified as selective inhibitors of HCV.[15]

Other Therapeutic Targets
  • PARP Inhibition: Certain imidazo[4,5-c]pyridines have been developed as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. PARP inhibitors can sensitize cancer cells to chemotherapy.[3]

  • Angiotensin II (AT1) Receptor Antagonism: By modifying the scaffold, researchers have created dual-acting compounds that block the AT1 receptor and partially agonize PPARγ, offering a novel approach to treating hypertension and related metabolic disorders.[17]

  • Antimicrobial Activity: Some derivatives have demonstrated activity against fungal pathogens by targeting enzymes like glucosamine-6-phosphate synthase, which is essential for fungal cell wall synthesis.[3][18]

Part 5: Synthesis and Medicinal Chemistry

The accessibility of the imidazo[4,5-c]pyridine core through straightforward synthetic routes has facilitated its widespread exploration. A common and efficient method involves the condensation of 3,4-diaminopyridine with various reagents like carboxylic acids or orthoformates, often catalyzed and heated to drive the cyclization and dehydration.[1][19]

Synthesis Reactant1 3,4-Diaminopyridine Product Imidazo[4,5-c]pyridine Core Reactant1->Product Reactant2 Triethyl Orthoformate Reactant2->Product Catalyst Ytterbium Triflate (Catalyst) Catalyst->Product Δ (Heat)

Caption: A catalyzed condensation reaction to form the imidazo[4,5-c]pyridine core.

This synthetic tractability allows for the creation of large libraries of compounds, which is essential for conducting comprehensive structure-activity relationship (SAR) studies to optimize compounds for potency, selectivity, and desirable pharmacokinetic properties.[20][21]

Conclusion

The imidazo[4,5-c]pyridine core holds a distinguished position in drug discovery, primarily due to its identity as a purine bioisostere. This fundamental property grants it access to a wide range of biologically critical targets. Its role as a scaffold for potent TLR7 agonists has opened new avenues in immuno-oncology and antiviral therapy. Concurrently, its ability to competitively inhibit the ATP-binding site of kinases has led to the development of targeted anticancer agents for diseases like glioblastoma. The continued exploration of this versatile core, supported by robust synthetic chemistry and detailed biological evaluation, promises to yield a new generation of therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond.

References

Whitepaper: 4-Chloro-1H-imidazo[4,5-c]pyridine as a Privileged Purine Isostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The strategic replacement of fundamental biological scaffolds with isosteric mimics is a cornerstone of modern medicinal chemistry, enabling the optimization of drug-like properties while retaining target affinity. Among these, purine isosteres are of paramount importance due to the ubiquitous role of purines in cellular signaling, energy metabolism, and genetic information. This technical guide provides an in-depth analysis of 4-Chloro-1H-imidazo[4,5-c]pyridine, a key "3-deazapurine" scaffold, whose structural and electronic properties make it a highly effective and versatile mimic of the natural purine core.[1] We will explore the physicochemical rationale for its use, detail its synthesis and subsequent functionalization, and provide case studies of its successful application, particularly in the development of potent and selective kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this powerful building block in their discovery programs.

Introduction: The Strategic Value of Purine Bioisosterism

The purine ring system, embodied by adenine and guanine, is fundamental to life. It forms the hinge-binding pharmacophore of adenosine triphosphate (ATP), the universal energy currency and a substrate for hundreds of protein kinases. Its presence in DNA and RNA and its role in signaling pathways underscore its biological significance. However, natural purine-based ligands often suffer from poor selectivity and rapid metabolic degradation.

Bioisosterism—the substitution of atoms or groups with other chemical moieties that produce similar biological activity—offers a proven strategy to overcome these limitations. The imidazo[4,5-c]pyridine scaffold represents a class of "deazapurines," which are purine isosteres where one or more nitrogen atoms are replaced by a carbon atom.[1][2] Specifically, 1H-imidazo[4,5-c]pyridine is an isostere of purine where the nitrogen at the 3-position (N3) is replaced by a C-H group. This subtle yet critical modification alters the molecule's electronic profile and metabolic susceptibility while preserving the key hydrogen bonding features required for binding to ATP-utilizing enzymes.

Bioisosteric_Relationship cluster_0 Natural Purine Core cluster_1 Purine Isostere Purine Purine (e.g., Adenine) Isostere 1H-Imidazo[4,5-c]pyridine (3-Deazapurine) Purine->Isostere Bioisosteric Replacement (N3 -> C-H)

Caption: Bioisosteric relationship between the natural purine core and the 1H-imidazo[4,5-c]pyridine scaffold.

The Core Scaffold: Physicochemical Rationale and Strategic Advantages

The utility of this compound stems from a unique combination of structural mimicry and chemical reactivity.

1.1. Structural and Electronic Mimicry The imidazo[4,5-c]pyridine core masterfully mimics the hydrogen bonding pattern of adenine required for interaction with the kinase hinge region.

  • N1 Hydrogen Bond Donor: The imidazole N-H at position 1 acts as a crucial hydrogen bond donor, analogous to the N9-H in the purine scaffold when bound to many kinases.

  • N5 Pyridine Acceptor: The pyridine nitrogen at position 5 serves as a hydrogen bond acceptor, mimicking the role of the purine N1.

  • Impact of Deaza Modification: The replacement of the purine N3 with a carbon atom removes a hydrogen bond acceptor. While seemingly a significant change, this modification can enhance selectivity, as different kinases have varying reliance on this interaction point. It also fundamentally alters the scaffold's metabolic profile, often blocking N-dealkylation or oxidation pathways that can be liabilities for purine-based compounds.

1.2. The 4-Chloro Group: A Versatile Handle for Diversification The chlorine atom at the 4-position is the key to the scaffold's versatility. It is not merely a substituent but an activated leaving group, poised for nucleophilic aromatic substitution (SNAr). This allows for the facile and predictable introduction of a wide array of chemical moieties, enabling extensive Structure-Activity Relationship (SAR) exploration.[3][4] The electron-withdrawing nature of the adjacent pyridine nitrogen (N5) and the fused imidazole ring activates the C4 position, making it susceptible to attack by a diverse range of nucleophiles, including amines, thiols, and alcohols.

Synthesis of the this compound Core

The construction of the core scaffold is a critical first step. A reliable and scalable synthesis is paramount for its use in drug discovery campaigns. One common and efficient method begins with commercially available 2-chloro-3,4-diaminopyridine.

Synthesis_Workflow Start 2-Chloro-3,4-diaminopyridine Reaction1 Imidazole Ring Formation (Cyclization) Start->Reaction1 Reagent1 Trimethyl Orthoformate (HC(OCH3)3) Reagent1->Reaction1 Acid Concentrated HCl (catalyst) Acid->Reaction1 Product This compound Reaction1->Product

Caption: General workflow for the synthesis of the this compound core.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on established literature procedures.[5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3,4-diaminopyridine (1.0 eq).

  • Reagent Addition: Add trimethyl orthoformate (10-15 volumes).

  • Catalysis: At room temperature, slowly add concentrated hydrochloric acid (0.1-0.2 eq) dropwise to the stirring mixture.

  • Reaction: Allow the mixture to stir at room temperature overnight. A solid precipitate is typically observed to form.

  • Work-up and Isolation:

    • Collect the precipitate by filtration.

    • Wash the filter cake thoroughly with a non-polar solvent such as petroleum ether or hexanes to remove residual orthoformate.

    • Dry the collected solid under vacuum to yield the crude product, this compound, often as its hydrochloride salt.

  • Purification (if necessary): The product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by recrystallization or by neutralization followed by column chromatography on silica gel.

Application in Kinase Inhibitor Design

The structural mimicry of the adenine portion of ATP makes the imidazo[4,5-c]pyridine scaffold a privileged core for the design of kinase inhibitors.[6][7] These inhibitors typically function by competing with ATP for binding to the kinase active site, forming key hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the enzyme.

The 4-chloro position serves as the primary vector for achieving potency and selectivity. By displacing the chloride with carefully chosen substituents, medicinal chemists can introduce moieties that extend into other regions of the ATP binding site, such as the solvent-exposed region or a deeper hydrophobic pocket. This strategy has led to the development of highly potent inhibitors for a range of kinase targets.

Case Study: Imidazo[4,5-b]pyridine-Based Aurora and FLT3 Kinase Inhibitors

While our focus is the [4,5-c] isomer, the closely related imidazo[4,5-b]pyridine isomer provides a well-documented example of this scaffold's power. Optimization of this series led to the identification of potent dual inhibitors of Aurora and FLT3 kinases, targets of high interest in oncology.[8][9] A key compound from this series, 27e , demonstrates the core principles of design.

  • Core Scaffold: The 6-chloro-imidazo[4,5-b]pyridine core engages the kinase hinge.

  • C7-Substituent: The piperazine moiety extends into the solvent-exposed region, providing a handle to modulate pharmacokinetic properties.

  • C2-Substituent: The dimethyl-pyrazole group occupies a hydrophobic region of the active site, contributing to potency.

The biological activities of this and related compounds highlight the scaffold's potential.

CompoundTarget KinaseActivity (Kd or IC50, nM)Cell Proliferation (GI50, µM)Reference
27e Aurora-A7.5 (Kd)0.300 (HCT116)[8][9]
Aurora-B48 (Kd)0.291 (MV4-11)[8][9]
FLT36.2 (Kd)-[8][9]
FLT3-ITD38 (Kd)-[8][9]
31 Aurora-A42 (IC50)-[10]
Aurora-B198 (IC50)-[10]
Aurora-C227 (IC50)-[10]

Table 1: Biological activity of representative kinase inhibitors based on the imidazopyridine scaffold.

Synthetic Diversification via Nucleophilic Aromatic Substitution (SNAr)

The true power of this compound as a building block lies in the ease of its functionalization. The SNAr reaction is the workhorse transformation for elaborating the core into libraries of diverse compounds.

Diversification_Workflow cluster_nucleophiles Nucleophiles (R-Nu) cluster_products Diversified Products Core This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Core->Reaction Product_Amine 4-Amino-substituted Reaction->Product_Amine Product_Thiol 4-Thio-substituted Reaction->Product_Thiol Product_Alkoxy 4-Alkoxy-substituted Reaction->Product_Alkoxy Amine Amines (R-NH2) Amine->Reaction Base, Solvent Thiol Thiols (R-SH) Thiol->Reaction Base, Solvent Alcohol Alcohols (R-OH) Alcohol->Reaction Base, Solvent

Caption: Diversification of the this compound scaffold using SNAr reactions.

Experimental Protocol: General Procedure for Amine Coupling (SNAr)

This protocol is a representative synthesis for coupling an amine to the C4 position.

  • Reaction Setup: In a microwave vial or sealed tube, combine this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and a suitable base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq).

  • Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-butanol.

  • Reaction: Seal the vessel and heat the reaction mixture to a temperature between 100-150 °C. The reaction can be performed using conventional heating or in a microwave reactor for accelerated reaction times. Monitor the reaction progress by LC-MS or TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitate (e.g., inorganic salts) is present, remove it by filtration.

    • Dilute the filtrate with water to precipitate the product or prepare it for extraction.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired 4-amino-1H-imidazo[4,5-c]pyridine derivative.

Conclusion

This compound is a quintessential example of a privileged scaffold in modern drug discovery. Its identity as a purine isostere provides a validated framework for targeting a vast array of enzymes, most notably protein kinases. The strategic placement of a chloro group at the 4-position transforms this core from a simple mimic into a versatile chemical platform, enabling rapid and predictable diversification through robust SNAr chemistry. The combination of its inherent biological relevance and synthetic tractability ensures that this compound will continue to be a valuable and frequently utilized building block for the development of novel therapeutics.

References

A Technical Guide to the Preliminary Biological Screening of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological evaluation of 4-Chloro-1H-imidazo[4,5-c]pyridine, a heterocyclic compound with significant therapeutic potential. As a member of the imidazopyridine family, which are known to possess a wide range of biological activities, a systematic and targeted preliminary screening is crucial to elucidating its pharmacological profile.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the experimental design, execution, and interpretation of key biological assays.

The structural similarity of imidazopyridines to naturally occurring purines allows them to interact with a variety of biomolecules, leading to a broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3] Therefore, the preliminary screening of this compound will be strategically focused on these three key areas of pharmacological interest.

Rationale for Screening: Targeting Key Biological Activities

The decision to screen this compound for anticancer, antimicrobial, and anti-inflammatory properties is based on the extensive body of evidence supporting the therapeutic potential of the imidazopyridine scaffold.

  • Anticancer Potential: Imidazopyridine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including lung, breast, and cervical cancer.[2] Their mechanism of action is often attributed to the inhibition of protein kinases, which are crucial for cancer cell signaling and survival.[4][5] Some imidazo[4,5-c]pyridine derivatives have been specifically investigated as PARP inhibitors, which can enhance the efficacy of chemotherapy.[1] A preliminary cytotoxicity screening against a panel of cancer cell lines is therefore a logical first step.

  • Antimicrobial Activity: The heterocyclic nature of imidazopyridines makes them promising candidates for antimicrobial agents.[6][7][8] Derivatives of this class have shown activity against both Gram-positive and Gram-negative bacteria.[1][9] Given the urgent need for new antibiotics to combat resistant strains, evaluating the antibacterial and antifungal properties of this compound is a high priority.

  • Anti-inflammatory Properties: Several imidazopyridine derivatives have been identified as potent anti-inflammatory agents.[2][10] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1][11][12] Screening for COX-1 and COX-2 inhibition can provide valuable insights into the anti-inflammatory potential of the target compound.

Experimental Workflows and Protocols

The following section details the step-by-step methodologies for the preliminary biological screening of this compound.

Anticancer Screening: Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[13][14] The intensity of the purple color is directly proportional to the number of viable cells.[15][16]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition seed_cells Seed cells in 96-well plate (10^4–10^5 cells/well) prepare_compound Prepare serial dilutions of This compound add_compound Add compound to wells prepare_compound->add_compound incubate_24h Incubate for 24-72 hours at 37°C, 5% CO2 add_compound->incubate_24h add_mtt Add MTT solution (final conc. 0.5 mg/mL) incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., SDS-HCl) incubate_4h->add_solubilizer incubate_overnight Incubate overnight add_solubilizer->incubate_overnight read_absorbance Read absorbance at 570 nm incubate_overnight->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed a 96-well plate with a density of 10⁴–10⁵ cells/well in 100 µL of appropriate cell culture medium.[17] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

  • Treatment: Add the desired concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[13][17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Incubate the plate overnight at 37°C and then measure the absorbance at 570 nm using a microplate reader.[13][15] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]

Data Interpretation:

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Screening: Broth Microdilution and Agar Disc Diffusion

A two-pronged approach is recommended for antimicrobial screening: the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar disc diffusion method for a qualitative assessment of antimicrobial activity (zone of inhibition).[6][18]

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Disc Diffusion prepare_dilutions Prepare serial dilutions of compound in 96-well plate add_bacteria Add standardized bacterial suspension prepare_dilutions->add_bacteria incubate_mic Incubate at 37°C for 16-24 hours add_bacteria->incubate_mic determine_mic Determine MIC (lowest concentration with no visible growth) incubate_mic->determine_mic prepare_plates Inoculate Mueller-Hinton agar plates with bacterial suspension place_discs Place discs impregnated with compound on agar surface prepare_plates->place_discs incubate_diffusion Incubate at 37°C for 18-24 hours place_discs->incubate_diffusion measure_zone Measure the zone of inhibition incubate_diffusion->measure_zone start start->prepare_dilutions start->prepare_plates

Caption: Dual workflow for antimicrobial screening.

Detailed Protocol: Broth Microdilution (MIC)

  • Compound Preparation: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[19]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Inoculation: Add 100 µL of the bacterial inoculum to each well.[19] Include a growth control (no compound) and a sterility control (no bacteria).[19]

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[19]

Detailed Protocol: Agar Disc Diffusion

  • Plate Preparation: Evenly spread a standardized bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.[18]

  • Disc Application: Aseptically apply sterile paper discs impregnated with a known concentration of this compound to the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited.[18]

Data Interpretation:

  • MIC: A lower MIC value indicates greater antimicrobial potency.

  • Zone of Inhibition: A larger diameter of the zone of inhibition suggests stronger antimicrobial activity.[18]

Anti-inflammatory Screening: Cyclooxygenase (COX) Inhibition Assay

In vitro assays for cyclooxygenase (COX) activity are essential for identifying potential nonsteroidal anti-inflammatory drugs (NSAIDs).[11][12] These assays typically measure the peroxidase activity of COX or the production of prostanoids.[20]

Experimental Workflow: COX Inhibition Assay

COX_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prepare_enzyme Prepare COX-1 and COX-2 enzymes add_reagents Add enzyme, compound, and heme to reaction buffer prepare_enzyme->add_reagents prepare_compound Prepare dilutions of This compound prepare_compound->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Add arachidonic acid (substrate) pre_incubate->add_substrate incubate_reaction Incubate to allow for prostaglandin production add_substrate->incubate_reaction stop_reaction Stop the reaction incubate_reaction->stop_reaction measure_product Measure prostaglandin levels (e.g., EIA) stop_reaction->measure_product calculate_inhibition Calculate percent inhibition measure_product->calculate_inhibition

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Protocol: COX Inhibition Assay (EIA-based)

  • Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, the COX enzyme (either COX-1 or COX-2), and the test compound or a known inhibitor (positive control).

  • Pre-incubation: Pre-incubate the plate for a short period to allow the compound to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate to allow for the enzymatic conversion of arachidonic acid to prostaglandins.

  • Detection: Stop the reaction and measure the amount of prostaglandin produced using an Enzyme Immunoassay (EIA) kit.[20]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound.

Data Interpretation:

The IC₅₀ values for COX-1 and COX-2 inhibition are determined. A lower IC₅₀ indicates greater inhibitory potency. The selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) can be calculated to assess the compound's preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects.[1]

Preliminary Toxicity Assessment

Early-stage in vitro toxicity screening is crucial to de-risk drug candidates.[21][22] The data from the MTT assay against a non-cancerous cell line (e.g., normal human fibroblasts) can provide an initial indication of the compound's general cytotoxicity.

Data Summary and Next Steps

The results from these preliminary screens should be compiled and analyzed to guide further investigation.

AssayKey Parameters MeasuredInterpretation of Favorable Outcome
Anticancer (MTT) IC₅₀ against various cancer cell linesLow IC₅₀ values, indicating high potency.
Antimicrobial (Broth) Minimum Inhibitory Concentration (MIC)Low MIC values against a broad spectrum of microbes.
Antimicrobial (Agar) Zone of InhibitionLarge zones of inhibition.
Anti-inflammatory (COX) IC₅₀ for COX-1 and COX-2Potent inhibition of COX-2 with a high selectivity index.
Preliminary Toxicity IC₅₀ against a non-cancerous cell lineHigh IC₅₀ value, indicating low general cytotoxicity.

A favorable outcome in one or more of these assays would warrant further, more detailed studies, such as mechanism of action studies, in vivo efficacy testing in animal models, and more comprehensive toxicological profiling.

Conclusion

This technical guide outlines a strategic and efficient approach to the preliminary biological screening of this compound. By focusing on its potential anticancer, antimicrobial, and anti-inflammatory activities, researchers can rapidly assess its therapeutic potential and make informed decisions about its advancement in the drug discovery pipeline. The provided protocols and workflows are designed to ensure scientific integrity and generate reliable, reproducible data.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Chloro-1H-imidazo[4,5-c]pyridine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, serving as a precursor for a wide range of biologically active molecules.[1][2][3][4] Its utility in synthesis is profoundly influenced by its fundamental physicochemical properties, namely its solubility and stability. This guide provides a comprehensive technical overview of these characteristics, designed for researchers, chemists, and formulation scientists. We delve into the theoretical underpinnings of its solubility profile, present detailed, field-proven protocols for its empirical determination, and outline a systematic approach to evaluating its chemical stability through forced degradation studies. The methodologies described are grounded in regulatory expectations and scientific best practices, ensuring the generation of robust and reliable data crucial for advancing drug development programs.

Introduction: The Role of Physicochemical Properties in Synthesis and Development

The imidazo[4,5-c]pyridine scaffold is a purine isostere, a structural motif that allows its derivatives to interact with a multitude of biological targets.[1] The introduction of a chloro-substituent at the 4-position creates a versatile handle for further chemical modification, typically through nucleophilic aromatic substitution reactions. However, the success of these synthetic transformations, as well as the formulation of any resulting active pharmaceutical ingredient (API), is contingent upon a thorough understanding of the molecule's solubility and stability.

  • Solubility dictates the choice of reaction solvents, purification methods, and is a critical determinant of a drug candidate's ultimate bioavailability. Poor solubility can create significant hurdles in both process chemistry and preclinical development.

  • Stability informs safe storage conditions, defines shelf-life, and, through forced degradation studies, helps to identify potential degradants that must be monitored and qualified for safety.[5][6]

This document serves as a practical guide for characterizing these two essential parameters for this compound.

Physicochemical Profile

A foundational understanding of a compound begins with its basic physicochemical properties. These values are essential for experimental design, from calculating molar concentrations to interpreting analytical data.

PropertyValueSource
Chemical Structure
CAS Number 2770-01-6[7]
Molecular Formula C₆H₄ClN₃[8]
Molecular Weight 153.57 g/mol [8]
Predicted pKa 7.93 ± 0.40[9]
Predicted XLogP3 1.4[8]
Appearance Pale Beige to Pale Brown Solid[9]
Melting Point 179-181 °C[9]

Solubility Profile: From Theory to Practice

The solubility of this compound is a function of its bicyclic, aromatic structure containing three nitrogen atoms and a polar chloro group.

Theoretical Considerations

The molecule possesses both hydrogen bond donors (the imidazole N-H) and acceptors (the pyridine and imidazole nitrogens). This suggests a capacity for interaction with protic and polar solvents. However, the fused aromatic rings contribute to its hydrophobicity.

  • In Polar Protic Solvents (e.g., Water, Ethanol): Solubility is expected to be limited but present, driven by hydrogen bonding. The basicity of the pyridine nitrogen (predicted pKa ≈ 7.93) suggests that solubility in aqueous media will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble protonated salt.

  • In Polar Aprotic Solvents (e.g., DMSO, DMF): Higher solubility is anticipated due to strong dipole-dipole interactions. DMSO is often an excellent solvent for such heterocyclic compounds.[10]

  • In Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the molecule's overall polarity.

Experimental Solubility Data

While specific quantitative data is not widely published, the following table provides anticipated solubility ranges based on the parent compound 3H-imidazo[4,5-c]pyridine and general principles.[10] These should be confirmed experimentally using the protocol below.

SolventTypeAnticipated SolubilityRationale
Water (pH 7.4)Polar ProticLow (Slightly Soluble)Moderate polarity, limited H-bonding capacity.
0.1 M HClAqueous AcidicModerateProtonation of the pyridine nitrogen forms a more soluble salt.
0.1 M NaOHAqueous BasicLowThe molecule remains in its neutral, less soluble form.
EthanolPolar ProticModerately Soluble"Like dissolves like"; good balance of polarity and H-bonding.
DMSOPolar AproticHighly SolubleStrong dipole-dipole interactions.[10]
AcetonePolar AproticSparingly to Moderately SolubleIntermediate polarity.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. Its causality is rooted in allowing the system to reach a thermodynamic equilibrium between the undissolved solid and the saturated solution.

G cluster_prep Phase 1: Sample Preparation cluster_eq Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Add excess this compound to a known volume of solvent in a vial. B Prepare multiple vials for each solvent (e.g., n=3 for statistical validity). A->B C Seal vials securely. B->C D Place on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours. (Ensures thermodynamic equilibrium is reached) C->D E Allow solids to settle. D->E F Withdraw an aliquot of the supernatant. (Avoid disturbing the solid phase) E->F G Filter the aliquot through a 0.22 µm syringe filter. (Removes fine particulates that inflate results) F->G H Dilute the filtrate with a suitable mobile phase. G->H I Quantify concentration using a validated HPLC-UV method against a standard curve. H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a vial containing a precise volume (e.g., 1.0 mL) of the test solvent. The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C) for at least 24 hours. A longer duration (48-72 hours) may be necessary; this should be confirmed by sampling at different time points (e.g., 24, 48, and 72h) to ensure the concentration has plateaued.

  • Sampling: After equilibration, allow the vials to stand undisturbed for at least 30 minutes for the solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a chemically compatible 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any undissolved microparticles. This step is self-validating as it prevents artificially high readings from suspended solids.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method (see Section 5.0) and determine the concentration against a calibration curve prepared from a known standard.

Chemical Stability and Degradation Pathways

Understanding a molecule's intrinsic stability is mandated by regulatory bodies like the ICH to ensure the safety and efficacy of drug products.[6] Forced degradation studies are performed to accelerate the degradation process, providing critical insights into potential liabilities.

Predicted Degradation Pathways

Based on the chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis: The C-Cl bond on the pyridine ring is susceptible to nucleophilic aromatic substitution by water or hydroxide ions, particularly at elevated temperatures or extremes of pH. This would likely yield 4-Hydroxy-1H-imidazo[4,5-c]pyridine.[11]

  • Oxidation: The electron-rich imidazole ring is a potential site for oxidation, which could lead to ring-opening or the formation of N-oxides.[12]

  • Photodegradation: Chlorinated pyridines can undergo photodegradation, potentially leading to dechlorination or the formation of other photoproducts.[10][13]

G cluster_hydrolysis Hydrolysis (Acid/Base, Heat) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photolysis (UV/Vis Light) Parent This compound HydrolysisProduct 4-Hydroxy-1H-imidazo[4,5-c]pyridine Parent->HydrolysisProduct H₂O / OH⁻ OxidationProduct Ring-Opened Products or N-Oxides Parent->OxidationProduct [O] PhotoProduct Dechlorinated Species & Other Photoproducts Parent->PhotoProduct

Caption: Predicted Degradation Pathways.

Protocol for Forced Degradation Studies

The goal of a forced degradation study is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[12] This provides sufficient quantities of degradation products for detection and analysis without generating secondary or tertiary degradants that are not relevant to formal stability studies.

G cluster_stress Parallel Stress Conditions Start Prepare Stock Solution of This compound (e.g., 1 mg/mL in 50:50 ACN:Water) A Acid Hydrolysis (0.1 M HCl, 60°C) Start->A B Base Hydrolysis (0.1 M NaOH, 60°C) Start->B C Oxidation (3% H₂O₂, RT) Start->C D Thermal (Solid & Solution, 80°C) Start->D E Photolytic (ICH Q1B light exposure) Start->E Quench Neutralize/Quench Reaction at Time Points (e.g., 2, 8, 24h). Dilute to target concentration. A->Quench B->Quench C->Quench D->Quench E->Quench Analyze Analyze All Samples by Stability-Indicating HPLC-UV Method. (Including unstressed control) Quench->Analyze

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent mixture like acetonitrile/water.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at an elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light.

  • Thermal Degradation:

    • Solution: Store the stock solution at an elevated temperature (e.g., 80 °C).

    • Solid: Store the solid compound in a vial at an elevated temperature (e.g., 80 °C).

  • Photolytic Degradation: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11] A parallel control sample should be wrapped in aluminum foil to exclude light.

  • Time Points and Quenching: Withdraw aliquots from each solution at appropriate time points (e.g., 2, 8, 24 hours). The goal is to find a time point with 5-20% degradation.

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • For other samples, dilution may be sufficient to stop the reaction.

  • Analysis: Dilute all samples (including a t=0 control) to the same final concentration and analyze using the stability-indicating HPLC method.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from all its degradation products.[12][14]

Method Development Rationale
  • Technique: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for stability testing of small molecules due to its high resolving power and robustness.

  • Stationary Phase: A C18 column is a versatile and common starting point, offering good retention for moderately polar compounds.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) provides the flexibility to separate compounds with a range of polarities.

  • Detection: UV detection is simple, robust, and suitable for aromatic compounds like this compound. A photodiode array (PDA) detector is ideal as it can assess peak purity.

Protocol: Method Development and Validation
  • Initial Screening:

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm or a wavelength maximum determined by UV scan.

  • Method Optimization: Inject a mixture of the stressed samples (acid, base, peroxide, etc.). The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks. Adjust the gradient slope, pH of Mobile Phase A, or switch the organic modifier (to methanol) to achieve optimal separation.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines. This involves:

    • Specificity: Demonstrating that the parent peak is free from interference from degradants (peak purity analysis using a PDA detector is essential).

    • Linearity: Analyzing a series of standards to prove the detector response is proportional to concentration.

    • Accuracy & Precision: Determining the closeness of test results to the true value and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the lowest concentration of analyte that can be reliably detected and quantified.

Data Interpretation and Best Practices

  • Solubility: Report solubility in mg/mL or molarity at the specified temperature and pH.

  • Stability: For each stress condition, report the percentage of the parent compound remaining and the percentage of each major degradant formed at each time point. Construct a mass balance table to ensure that the sum of the parent and all degradants accounts for close to 100% of the initial material.

  • Safe Handling: Based on available safety data sheets, handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[9]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[9]

References

Unveiling the Electronic Landscape: A Theoretical and Computational Guide to 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to characterize 4-Chloro-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. As a structural analog of purines, the imidazo[4,5-c]pyridine scaffold is a privileged structure in the development of novel therapeutic agents.[1][2] Understanding its electronic and structural properties through computational modeling is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets.

Due to the limited availability of comprehensive public-domain experimental and computational data for the parent compound, this guide will utilize 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine as a primary exemplar for methodological illustration. The addition of a methyl group at the 2-position serves as a minor modification that allows for a complete, self-validating workflow—from theoretical prediction to correlation with experimental spectra—while preserving the core electronic features of the this compound scaffold.

Foundational Principles: The Synergy of Theory and Experiment

At the heart of modern chemical research lies the powerful synergy between experimental analysis and theoretical computation. While experimental techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide empirical data on molecular structure and bonding, computational chemistry offers a window into the underlying electronic behavior that governs these properties.

Density Functional Theory (DFT) has emerged as a robust and widely-used quantum chemical method for investigating the electronic structure of molecules.[3] By approximating the electron density of a system, DFT allows for the calculation of a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic orbital energies. This in silico approach not only aids in the interpretation of experimental data but also enables the prediction of molecular characteristics before a compound is even synthesized, thereby accelerating the drug discovery process.

The Computational Workflow: A Step-by-Step Protocol

The theoretical investigation of a molecule like 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine follows a structured, multi-step workflow designed to provide a comprehensive understanding of its physicochemical properties.

Computational Workflow A Molecular Structure Input B Geometric Optimization (DFT) A->B Initial Coordinates C Frequency Calculation B->C Optimized Geometry F Electronic Property Analysis B->F Optimized Geometry D Spectra Simulation (IR & NMR) C->D Vibrational Modes E Experimental Data Comparison D->E Predicted vs. Measured I Interpretation & Reporting E->I Synthesized Insights G HOMO-LUMO Analysis F->G Frontier Orbitals H Molecular Electrostatic Potential (MEP) F->H Electron Density G->I Synthesized Insights H->I Synthesized Insights

Caption: A typical workflow for the theoretical and computational analysis of a small molecule.

Step 1: Geometric Optimization

The initial step involves defining the 3D structure of the molecule. This structure is then optimized using DFT calculations, typically with a basis set such as B3LYP/6-311++G(d,p), to find the lowest energy conformation.[4] This process yields the most stable arrangement of atoms and provides theoretical values for bond lengths and angles.

Step 2: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This computation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the vibrational modes of the molecule. These theoretical frequencies directly correlate to the peaks observed in an experimental FT-IR spectrum.

Step 3: NMR Chemical Shift Calculation

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts.[4] These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental NMR data to aid in the assignment of specific protons and carbons in the molecule.

Step 4: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity.[5] A smaller energy gap suggests higher reactivity.

Step 5: Molecular Electrostatic Potential (MEP) Mapping

The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map of the charge distribution, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). The MEP is an invaluable tool for predicting intermolecular interactions and reactive sites.

Analysis of 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine: A Case Study

The following sections present the expected outcomes of the computational workflow applied to 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, illustrating how theoretical data is interpreted and correlated with experimental findings.

Optimized Molecular Structure

The geometric optimization would provide precise bond lengths and angles for the molecule. For instance, the C-Cl bond length and the bond angles within the fused imidazole and pyridine rings would be determined. These theoretical parameters can be compared with crystallographic data if available, providing a measure of the accuracy of the computational method.

Table 1: Predicted vs. Experimental Geometric Parameters (Illustrative)

Parameter Predicted (DFT/B3LYP/6-311++G(d,p)) Experimental (X-ray Crystallography)
C-Cl Bond Length ~1.75 Å Data Not Available
N-C-N (imidazole) ~108° Data Not Available

| C-N-C (pyridine) | ~117° | Data Not Available |

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies, after applying a scaling factor to account for systemic errors in the theoretical method, can be used to assign the peaks in the experimental FT-IR spectrum.

FTIRAnalysis cluster_0 Computational Prediction cluster_1 Experimental Measurement a DFT Frequency Calculation b Simulated Spectrum d Measured Spectrum b->d Correlation & Assignment c FT-IR Spectrometer

Caption: Correlation of theoretical and experimental FT-IR spectra.

Table 2: Assignment of Key Vibrational Modes (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Stretch ~3450 ~3430
C-H Stretch (Aromatic) ~3100 ~3095
C=N Stretch ~1620 ~1615

| C-Cl Stretch | ~750 | ~745 |

NMR Spectroscopy

The calculated ¹H and ¹³C NMR chemical shifts are instrumental in assigning the signals in the experimental spectra, especially for complex aromatic systems.

Table 3: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom Predicted δ (ppm) Experimental δ (ppm)
H (imidazole) ~8.1 Data Not Available
H (pyridine) ~7.5 - 8.5 Data Not Available
C (C-Cl) ~150 Data Not Available
C (imidazole) ~115 - 145 Data Not Available

| C (pyridine) | ~120 - 155 | Data Not Available |

Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of the frontier orbitals reveals the electronic reactivity of the molecule. The HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is located on the electron-deficient areas.

  • HOMO: The HOMO of 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine is expected to be localized primarily on the fused imidazole and pyridine rings, indicating these are the primary sites for electrophilic attack.

  • LUMO: The LUMO is likely to have significant contributions from the carbon atom attached to the chlorine and other positions on the pyridine ring, suggesting these are the probable sites for nucleophilic attack.

  • Energy Gap (ΔE): The HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability. A moderate gap would suggest a compound that is stable yet possesses sufficient reactivity for biological activity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine, the MEP would likely show:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the imidazole and pyridine rings, indicating these are the most electron-rich and nucleophilic sites. These regions are prone to interactions with hydrogen bond donors and electrophiles.

  • Positive Potential (Blue): Located on the hydrogen atoms and potentially on the carbon atom bonded to the chlorine, highlighting the electrophilic regions of the molecule.

Conclusion: From Theoretical Insights to Practical Applications

The theoretical and computational studies of this compound and its derivatives provide a powerful framework for understanding their chemical behavior. By leveraging DFT and related methods, researchers can:

  • Corroborate Experimental Data: Validate and interpret FT-IR and NMR spectra with high confidence.

  • Predict Reactivity: Identify the most likely sites for electrophilic and nucleophilic attack, guiding synthetic modifications.

  • Elucidate Structure-Activity Relationships: Understand how substitutions on the imidazopyridine scaffold influence its electronic properties and, by extension, its biological activity.

  • Accelerate Drug Discovery: Screen virtual libraries of derivatives to prioritize compounds with desirable electronic and steric properties for synthesis and biological testing.

This in-depth, computationally-driven approach is indispensable in the modern drug development pipeline, enabling a more rational and efficient design of novel therapeutic agents based on the promising this compound scaffold.

References

Methodological & Application

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-1H-imidazo[4,5-c]pyridine

The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold, frequently encountered in medicinal chemistry and drug discovery programs. Its structural resemblance to purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and polymerases. Consequently, derivatives of this scaffold have shown promise as anticancer, antiviral, and anti-inflammatory agents.[1]

The functionalization of this core structure is paramount for modulating its pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents.[2] This reaction is prized for its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[3]

This guide provides a detailed protocol for the Suzuki-Miyaura coupling of this compound, a key intermediate for library synthesis. We will delve into the mechanistic rationale behind reagent selection, provide a robust experimental procedure, and offer insights into troubleshooting common challenges associated with this class of substrates.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The three key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound.

  • Transmetalation : The organic group from the activated organoboron species is transferred to the palladium(II) complex.

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[5]

However, the coupling of chloro-heterocycles like this compound presents specific challenges:

  • Substrate Reactivity : Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems to facilitate the rate-limiting oxidative addition step.[6][7]

  • Catalyst Inhibition : The Lewis basic nitrogen atoms within the imidazopyridine ring system can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[8][9] This is a common issue with nitrogen-rich heterocycles.[10]

  • Protodeboronation : A frequent side reaction is the cleavage of the C-B bond of the organoboron reagent by a proton source, which is particularly problematic with electron-rich or heteroaromatic boronic acids under basic conditions.[11]

Overcoming these challenges requires careful optimization of the catalyst, ligand, base, and solvent system.

Key Reaction Parameters: An Evidence-Based Selection

Catalyst and Ligand Selection

For unreactive aryl chlorides, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective.[8][11] Success hinges on using a catalyst system that is both highly active and stable.

  • Palladium Precursors : Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) species in situ.[6][12]

  • Ligands : The use of bulky, electron-rich phosphine ligands is critical. These ligands stabilize the palladium center, promote the oxidative addition step, and accelerate the final reductive elimination. Highly effective ligands for this purpose include:

    • Buchwald-type biaryl phosphines : Such as XPhos, SPhos, and RuPhos.

    • N-Heterocyclic Carbenes (NHCs) : Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) form highly stable and active catalysts.[12]

  • Pre-catalysts : To improve reproducibility and ease of handling, modern palladium pre-catalysts are highly recommended. These are stable Pd(II) complexes that efficiently generate the active Pd(0) catalyst under the reaction conditions. Examples include Buchwald G3/G4 precatalysts and PEPPSI™-type catalysts.[6][11]

The Role of the Base

The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[4][12] The choice of base can significantly impact yield and side reactions.

  • Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[13][14] K₃PO₄ is often an excellent choice for sensitive substrates as it is strong enough to promote the reaction but can minimize base-catalyzed side reactions.

  • Hydroxides (e.g., NaOH) : While effective, strong bases like hydroxides can accelerate the undesirable protodeboronation of the boronic acid.[11]

Solvent Systems

A mixture of an organic solvent and water is typically employed. Water can play a beneficial role in the transmetalation step.

  • Common Solvents : 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are frequently used in combination with water.[15][16] A ratio of 3:1 to 5:1 (organic:water) is a good starting point.

  • Anhydrous Conditions : While some water is often helpful, excess water can promote protodeboronation. For particularly sensitive boronic acids, using anhydrous solvents with a base like cesium fluoride (CsF) may be beneficial.[11]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_reactants Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition OxAdd->PdII_RX PdII_RX->Pd0 Reductive Elimination Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 PdII_R1R2->PdII_RX Transmetalation RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² (Coupled Product) PdII_R1R2:s->Product RedElim->Pd0 RX R¹-X (this compound) RX->Pd0:n Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->PdII_RX:e Base Base Base->Boronic:n

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Parameters

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various boronic acids. Optimization may be required for specific substrates.

Coupling Partner (R²-B(OH)₂)Palladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)
Phenylboronic acidPd₂(dba)₃ (2.5)XPhos (6)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)90
3-Thienylboronic acidXPhos Pd G3 (2)(integral)K₃PO₄ (2.0)THF/H₂O (4:1)80
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)(integral)K₂CO₃ (3.0)Dioxane/H₂O (3:1)100
4-Cyanophenylboronic acidPEPPSI-IPr (3)(integral)Cs₂CO₃ (2.0)Dioxane/H₂O (5:1)110

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, sparged with Argon)

  • Deionized Water (sparged with Argon)

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : To a dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.65 mmol, 1.0 equiv), the arylboronic acid (0.78 mmol, 1.2 equiv), and K₃PO₄ (276 mg, 1.30 mmol, 2.0 equiv).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 11 mg, 0.013 mmol, 2 mol%).

  • Inert Atmosphere : Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[11]

  • Solvent Addition : Using a syringe, add the degassed 1,4-dioxane (e.g., 3 mL) followed by the degassed water (e.g., 0.75 mL). The mixture should be a suspension.

  • Reaction Execution : Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.

  • Work-up :

    • Once the reaction is complete (consumption of starting material), allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 10 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate.[15]

    • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure coupled product.[17]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalyst/ligand system.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use of inert atmosphere techniques.[11]2. Switch to a more active system (e.g., Buchwald ligand/precatalyst or an NHC-based catalyst).[8]3. Increase the reaction temperature in 10 °C increments.
Significant Protodeboronation 1. Base is too strong or excess water is present.2. Boronic acid is unstable (especially heteroaromatics).3. Prolonged reaction time at high temperature.1. Switch to a milder base (K₃PO₄ or K₂CO₃). Minimize water content.[11]2. Use the corresponding boronic acid pinacol ester (Bpin), which is more stable.[11]3. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Homocoupled Boronic Acid (R²-R²) 1. Oxygen present in the reaction mixture.2. Use of a Pd(II) source without efficient reduction to Pd(0).1. Improve degassing procedures.[6]2. Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst designed for clean Pd(0) generation.
Dehalogenation of Starting Material 1. Presence of a hydrogen source.2. Certain catalyst/ligand combinations can promote this side reaction.1. Ensure solvents are anhydrous if this is a major issue.2. Screen different ligands; sometimes less electron-rich ligands can mitigate this.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core, a purine bioisostere, is a privileged scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors. Consequently, derivatives of this heterocyclic system are integral to the development of novel therapeutics for a range of diseases, from oncology to antivirals.

The functionalization of the imidazo[4,5-c]pyridine skeleton is paramount to modulating its pharmacological profile. Among the various positions on the bicyclic ring system, the C4 position presents a key vector for introducing molecular diversity. The commercially available 4-Chloro-1H-imidazo[4,5-c]pyridine serves as a versatile starting material for this purpose. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the C-C and C-N bond formation at this position, offering a broad substrate scope and functional group tolerance under relatively mild conditions.

This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer insights into overcoming the unique challenges associated with this electron-deficient aza-heterocyclic substrate.

Understanding the Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, share a common mechanistic pathway. This catalytic cycle, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[1][2][3]

Palladium Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L2-R ArPdX->ArPdR Transmetalation/ Migratory Insertion RM R-M (Organometallic Reagent) or Alkene ArPdR->Pd0   Product Ar-R ArPdR->Product Reductive Elimination ArX Ar-X (this compound)

Caption: Generalized Palladium-Catalyzed Cross-Coupling Cycle.

The nitrogen atoms within the imidazo[4,5-c]pyridine ring system can coordinate to the palladium center, potentially leading to catalyst inhibition. Therefore, the judicious selection of ligands is crucial to shield the metal center and facilitate the desired catalytic turnover. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination.[4]

Application Notes and Protocols

The following sections provide detailed protocols for the most common and synthetically useful palladium-catalyzed cross-coupling reactions with this compound. It is imperative that all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a versatile method for creating biaryl and heteroaryl-aryl structures.[2][3] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a first-choice for many synthetic campaigns.

Rationale for Experimental Choices:

  • Catalyst: A pre-catalyst like PdCl₂(dppf) is often effective for chloro-azaheterocycles. The dppf ligand provides both steric bulk and electronic richness to facilitate the challenging oxidative addition step. For particularly unreactive coupling partners, more advanced catalyst systems with bulky biarylphosphine ligands may be necessary.[5]

  • Base: A moderately strong base such as K₂CO₃ or K₃PO₄ is typically used to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome and should be optimized for each specific substrate combination.[2]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly employed. Water is essential for the activation of the boronic acid by the base.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (1 mL, deionized and degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add PdCl₂(dppf) to the flask.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Phenyl-1H-imidazo[4,5-c]pyridine.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PdCl₂(dppf)K₂CO₃Dioxane/H₂O10012-2470-90
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901665-85
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1108-1675-95
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[6][7] This reaction is particularly valuable in drug discovery for introducing amine-containing pharmacophores.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is critical for successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as XPhos or BrettPhos are often required, especially for coupling with less reactive aryl chlorides.[8][9] Palladium pre-catalysts are also highly effective.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically necessary to deprotonate the amine and facilitate the catalytic cycle.[7]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are commonly used.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Morpholine (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Toluene (5 mL, anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Add morpholine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 4-(morpholin-4-yl)-1H-imidazo[4,5-c]pyridine.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene11012-2475-95
Pd(OAc)₂ / BrettPhosLHMDSDioxane10010-2070-90
RuPhos PrecatalystK₃PO₄t-Amyl alcohol11012-2480-98
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[10][11] This reaction is often carried out using a dual catalytic system of palladium and a copper(I) co-catalyst.

Rationale for Experimental Choices:

  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI. The copper co-catalyst is believed to facilitate the transmetalation step.[10] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used, which also often serves as the solvent.

  • Solvent: A polar aprotic solvent like DMF or an amine solvent is typically used.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.1 mmol, 1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (5 mL)

Procedure:

  • To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add triethylamine and phenylacetylene via syringe.

  • Heat the reaction mixture to 80 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 4-(phenylethynyl)-1H-imidazo[4,5-c]pyridine.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NEt₃N806-1260-85
Pd(PPh₃)₄CuIDIPATHF658-1665-90
Pd(OAc)₂ / SPhosNone (Cu-free)Cs₂CO₃Dioxane10012-2470-90
Heck-Mizoroki Reaction: Vinylation of the Heterocyclic Core

The Heck-Mizoroki reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[1][12][13] This reaction is a powerful tool for introducing vinyl groups, which can serve as handles for further synthetic transformations.

Rationale for Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species. Phosphine-free conditions have also been developed.[12]

  • Ligand: Triphenylphosphine (PPh₃) is a standard ligand for the Heck reaction. For more challenging substrates, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HX generated during the reaction.

  • Solvent: A polar, aprotic solvent such as DMF, NMP, or acetonitrile is typically employed.

Detailed Protocol: Heck-Mizoroki Reaction of this compound with n-Butyl Acrylate

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • n-Butyl acrylate (1.5 mmol, 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF) (5 mL, anhydrous)

Procedure:

  • To a Schlenk tube, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill with argon three times.

  • Add anhydrous DMF, n-butyl acrylate, and triethylamine.

  • Heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour into water (20 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield n-butyl (E)-3-(1H-imidazo[4,5-c]pyridin-4-yl)acrylate.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / PPh₃Et₃NDMF12012-2460-80
PdCl₂(PCy₃)₂K₂CO₃Dioxane11010-2065-85
Herrmann's CatalystNaOAcNMP1308-1670-90

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions are a robust and versatile methodology for the functionalization of this compound. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a diverse array of substituted imidazo[4,5-c]pyridine derivatives for applications in drug discovery and materials science. The key to success with this electron-deficient heterocyclic substrate lies in the careful selection of the catalyst system, particularly the ligand, and the optimization of reaction conditions. As the field of catalysis continues to evolve, the development of more active and selective catalysts will undoubtedly further expand the synthetic utility of these powerful transformations.

References

Application Notes & Protocols: Leveraging 4-Chloro-1H-imidazo[4,5-c]pyridine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows it to function as an effective hinge-binding motif for numerous protein kinases.[1][2][3] This guide provides an in-depth exploration of the synthetic utility of 4-Chloro-1H-imidazo[4,5-c]pyridine as a versatile starting material for the development of potent and selective kinase inhibitors. We will detail robust synthetic protocols, explain the rationale behind key experimental choices, and outline methods for biological evaluation.

The Imidazo[4,5-c]pyridine Scaffold: A Cornerstone in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery. The imidazo[4,5-c]pyridine scaffold has emerged as a highly successful structural motif in this endeavor. Its bioisosteric relationship to adenine facilitates crucial hydrogen bonding interactions with the kinase hinge region, a conserved segment that connects the N- and C-lobes of the kinase domain.[1][2] This fundamental interaction provides a strong anchoring point for the inhibitor, from which further substitutions can be made to achieve high potency and selectivity.

Derivatives of this scaffold have shown inhibitory activity against a wide array of kinase targets, including:

  • Src Family Kinases (SFKs): Implicated in glioblastoma and other cancers.[4][5]

  • Aurora Kinases: Key regulators of mitosis, making them attractive anticancer targets.[1][6][7][8]

  • c-Met: A receptor tyrosine kinase often dysregulated in various malignancies.[9]

  • Poly (ADP-ribose) polymerase (PARP): A target in cancer therapy, particularly in conjunction with DNA-damaging agents.[1]

The strategic placement of a chlorine atom at the C4 position of the 1H-imidazo[4,5-c]pyridine ring system creates a highly valuable synthetic handle. This chloro-substituent is readily displaced through modern cross-coupling methodologies, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

Synthetic Strategies: Diversification of the Core Scaffold

The primary advantage of using this compound is its susceptibility to palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, with excellent functional group tolerance. The two most powerful and widely employed methods for derivatizing this scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Below is a general workflow illustrating the path from the starting material to a biologically active kinase inhibitor.

G cluster_0 Synthesis & Diversification cluster_1 Screening & Evaluation cluster_2 Optimization Start This compound Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Suzuki or Buchwald-Hartwig Library Library of Kinase Inhibitor Candidates Coupling->Library InVitro In Vitro Kinase Assay (Determine IC50) Library->InVitro CellBased Cell-Based Assays (e.g., Anti-proliferation) InVitro->CellBased SAR Structure-Activity Relationship (SAR) CellBased->SAR SAR->Coupling Iterative Design Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization (ADME/Tox Properties) Lead->Optimization

Caption: General workflow for kinase inhibitor development.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for creating C-C bonds by coupling an organoboron species (typically a boronic acid or ester) with a halide.[10] In the context of our scaffold, this reaction allows for the introduction of a diverse array of aryl and heteroaryl moieties at the C4 position. These introduced groups can probe various pockets within the kinase active site, leading to enhanced potency and selectivity.

The choice of catalyst, base, and solvent is crucial for achieving high yields. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used, in conjunction with a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to activate the boronic acid.[10][11]

Suzuki_Cycle cluster_cat Catalytic Cycle cluster_reagents Reagents & Products OA Oxidative Addition PdII_Aryl OA->PdII_Aryl TM Transmetalation PdII_Intermediate TM->PdII_Intermediate RE Reductive Elimination Pd0 RE->Pd0 Product Ar-R (Coupled Product) RE->Product Pd0->OA PdII_Aryl->TM PdII_Boronate PdII_Intermediate->RE ArylHalide Ar-X (4-Chloro-Imidazopyridine) ArylHalide->OA BoronicAcid R-B(OH)₂ + Base BoronicAcid->TM

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[12][13][14] This reaction is particularly valuable in kinase inhibitor synthesis as the introduction of an amino linkage at C4 allows for the exploration of a different vector of chemical space compared to C-C coupling. The resulting amino-substituents can form additional hydrogen bonds or occupy hydrophobic pockets, significantly impacting the inhibitor's binding affinity and pharmacokinetic properties.

This reaction typically requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand, and a strong base. The choice of ligand is critical and often depends on the specific amine and aryl halide being coupled. Sterically hindered biarylphosphine ligands such as XPhos or RuPhos are often highly effective.[14][15]

Buchwald_Cycle cluster_cat Catalytic Cycle cluster_reagents Reagents & Products OA Oxidative Addition PdII_Aryl OA->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Amido AmineCoord->PdII_Amido RE Reductive Elimination Pd0 RE->Pd0 Product Ar-NR¹R² (Coupled Product) RE->Product Pd0->OA PdII_Aryl->AmineCoord PdII_Amido->RE ArylHalide Ar-X (4-Chloro-Imidazopyridine) ArylHalide->OA Amine HNR¹R² + Base Amine->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocols are generalized procedures that have been shown to be effective for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 4-aryl-1H-imidazo[4,5-c]pyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture, typically 4:1)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120 °C. The reaction can be performed using conventional heating or microwave irradiation, which can significantly reduce reaction times.[16]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-imidazo[4,5-c]pyridine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 4-amino-1H-imidazo[4,5-c]pyridine derivatives.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to the reaction vessel.

  • Add this compound to the vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine coupling partner via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation and SAR

Once a library of imidazo[4,5-c]pyridine derivatives has been synthesized, the next critical step is to evaluate their biological activity.

Data Presentation: Examples of Imidazo[4,5-c]pyridine-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Therapeutic AreaReference
Imidazo[4,5-c]pyridin-2-onesSrc Family Kinases (SFKs)Oncology (Glioblastoma)[4][5]
Substituted Imidazo[4,5-c]pyridinesPARPOncology[1]
Imidazo[4,5-b]pyridine DerivativesAurora Kinases, FLT3Oncology (Leukemia)[1][6][7][8]
Imidazo[4,5-b]pyridine Derivativesc-MetOncology[9]

*Note: While the core topic is imidazo[4,5-c]pyridine, the closely related and often co-developed imidazo[4,5-b]pyridine isomer provides valuable comparative insights into kinase inhibition.

In Vitro Kinase Inhibition Assays

The primary screen involves determining the concentration of the compound required to inhibit 50% of the target kinase's activity (the IC₅₀ value). This is typically done using biochemical assays. Common formats include:

  • Radiometric Assays: Measure the incorporation of ³²P or ³³P from ATP onto a substrate peptide or protein.

  • Fluorescence/Luminescence-Based Assays: Utilize technologies like FRET (Förster Resonance Energy Transfer) or luminescence (e.g., ADP-Glo™) to quantify kinase activity.

A panel of kinases should be screened to assess the selectivity profile of the inhibitors. High selectivity is often a desirable trait to minimize off-target effects.

Cell-Based Assays

Compounds that show promising activity in biochemical assays must then be tested in a cellular context to confirm their ability to engage the target in a more complex biological environment. Key assays include:

  • Anti-proliferative Assays: Measure the ability of the compound to inhibit the growth of cancer cell lines known to be dependent on the target kinase (e.g., using MTT or CellTiter-Glo® assays).

  • Target Engagement Assays: Confirm that the compound is hitting its intended target within the cell. This can be done by measuring the phosphorylation status of a known downstream substrate of the target kinase via Western Blot or ELISA.

Structure-Activity Relationship (SAR) Analysis

The data gathered from these assays are used to build a structure-activity relationship (SAR). By comparing the potency and selectivity of different analogs from the synthesized library, researchers can deduce which structural modifications are beneficial. For example, SAR studies might reveal that a specific substituent at the C4 position enhances potency, while another modification improves cell permeability. This iterative process of design, synthesis, and testing is fundamental to optimizing a lead compound.[1]

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its purine-like core provides a reliable anchor to the kinase hinge region, while the reactive C4-chloro group allows for extensive diversification through robust and well-established cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemical space around this privileged scaffold, paving the way for the discovery of next-generation targeted therapies.

References

Application Notes and Protocols for the Functionalization of the 4-Chloro-1H-imidazo[4,5-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1H-imidazo[4,5-c]pyridine Scaffold

The 1H-imidazo[4,5-c]pyridine core, an isostere of purine, represents a "privileged structure" in medicinal chemistry and drug discovery.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes. This has led to the development of numerous compounds with diverse therapeutic potential, including antiviral, anticancer, and anti-inflammatory agents.[2]

The strategic introduction of a chlorine atom at the 4-position of this scaffold provides a versatile chemical handle for a variety of synthetic transformations. The electron-withdrawing nature of the pyridine nitrogen atom activates the C4-position for nucleophilic attack, while the C-Cl bond also serves as a prime site for transition-metal-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key methods for the functionalization of 4-Chloro-1H-imidazo[4,5-c]pyridine, complete with field-proven insights and detailed experimental protocols.

I. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For the this compound scaffold, this reaction is instrumental in introducing aryl and heteroaryl moieties at the C4-position, a common strategy in the exploration of structure-activity relationships (SAR).

Mechanistic Rationale & Causality

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of the imidazo[4,5-c]pyridine scaffold, forming a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here to promote this often rate-limiting step with aryl chlorides.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The presence of the nitrogen atoms in the imidazo[4,5-c]pyridine ring can potentially chelate with the palladium catalyst, which may influence the reaction kinetics.[4] Therefore, the selection of an appropriate ligand is critical to ensure efficient catalytic turnover.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Imidazopyridine-Pd(II)(L2)-Cl Pd(0)L2->Oxidative Addition Complex Oxidative Addition Boronate Complex Imidazopyridine-Pd(II)(L2)-R Oxidative Addition Complex->Boronate Complex Transmetalation Coupled Product 4-Aryl-1H-imidazo[4,5-c]pyridine Boronate Complex->Coupled Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Boronate Complex->Regenerated Catalyst Ar-B(OH)2 Aryl Boronic Acid Ar-B(OH)2->Boronate Complex Base Base (e.g., K2CO3) Base->Boronate Complex This compound This compound This compound->Oxidative Addition Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from optimized conditions for similar heteroaryl chlorides.[5]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents) or other suitable Pd catalyst/ligand system

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1). The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to 90-120 °C with stirring. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-imidazo[4,5-c]pyridine.

Data Summary: Suzuki-Miyaura Coupling
Arylboronic Acid PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
(4-Chlorophenyl)boronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9078[5]
(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9077[5]
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100VariesAdapted from[6]
3-Furylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O110VariesGeneral conditions

II. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a motif prevalent in pharmaceuticals.[7] This reaction allows for the coupling of the this compound scaffold with a wide range of primary and secondary amines.

Mechanistic Rationale & Causality

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[8]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C4-Cl bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the coordinated amine but not so strong as to cause side reactions. Sodium tert-butoxide is a common choice.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the aminated product and regenerating the Pd(0) catalyst.

The use of sterically hindered and electron-rich phosphine ligands (e.g., Xantphos, DavePhos) is often necessary to facilitate the reductive elimination step and prevent catalyst decomposition.[2]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Imidazopyridine-Pd(II)(L2)-Cl Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amido Complex Imidazopyridine-Pd(II)(L2)-NR1R2 Oxidative Addition Complex->Amido Complex Amine Coordination & Deprotonation Coupled Product 4-Amino-1H-imidazo[4,5-c]pyridine Amido Complex->Coupled Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Amido Complex->Regenerated Catalyst Amine HNR1R2 Amine->Amido Complex Base Base (e.g., NaOtBu) Base->Amido Complex This compound This compound This compound->Oxidative Addition Complex SnAr_Mechanism Start This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Addition (Rate-determining) Product 4-Nu-1H-imidazo[4,5-c]pyridine + Cl⁻ Meisenheimer->Product Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Add Reagents to Vessel (Scaffold, Coupling Partner, Base, Catalyst) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir (Monitor by TLC/LC-MS) Solvent->Heat Quench 5. Cool and Quench Reaction Heat->Quench Extract 6. Liquid-Liquid Extraction Quench->Extract Dry 7. Dry and Concentrate Organic Layer Extract->Dry Purify 8. Purify Crude Product (Column Chromatography/Recrystallization) Dry->Purify Characterize 9. Characterize Final Product (NMR, MS, etc.) Purify->Characterize

References

Application Note & Protocols: Strategic N-Arylation of 4-Chloro-1H-imidazo[4,5-c]pyridine for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The N-arylation of heterocyclic cores is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecules with significant therapeutic potential. The 4-Chloro-1H-imidazo[4,5-c]pyridine scaffold, a key purine isostere, is of particular interest due to its prevalence in kinase inhibitors and other targeted therapies.[1][2] This guide moves beyond a simple recitation of steps; it provides a strategic framework for achieving successful N-arylation, focusing on the underlying principles of the two most powerful catalytic systems available: Copper-catalyzed Ullmann-type couplings and Palladium-catalyzed Buchwald-Hartwig aminations. By understanding the causality behind each experimental choice—from ligand and base selection to reaction energetics—researchers can not only replicate these protocols but also intelligently adapt them for novel derivatives.

Mechanistic Pillars: Ullmann vs. Buchwald-Hartwig N-Arylation

The formation of a C(aryl)-N(heterocycle) bond is energetically demanding and requires catalytic activation. The two preeminent strategies, while both achieving the same transformation, operate via distinct mechanistic pathways.

  • Copper-Catalyzed Ullmann-Type Condensation: This classic method has been refined for milder conditions and broader scope.[3] It typically involves a Cu(I)/Cu(III) catalytic cycle. The base deprotonates the imidazole nitrogen, which then coordinates to the copper center. Oxidative addition of the aryl halide to the copper complex, followed by reductive elimination, yields the N-arylated product.[4][5] This method is often favored for its cost-effectiveness.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A landmark in cross-coupling chemistry, this reaction proceeds through a Pd(0)/Pd(II) cycle.[6][7] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The deprotonated imidazole then displaces the halide on the Pd(II) center, and subsequent reductive elimination forges the C-N bond, regenerating the Pd(0) catalyst.[6] This approach is renowned for its exceptional functional group tolerance and high efficiency, often under milder conditions than traditional Ullmann couplings.[8]

G cluster_0 Ullmann-Type Cycle (Copper) cluster_1 Buchwald-Hartwig Cycle (Palladium) CuI Cu(I) Catalyst Base0 Base (e.g., Cs₂CO₃) HetNH Imidazo[4,5-c]pyridine HetN_Cu [Het-N-Cu(I)] Complex HetNH->HetN_Cu Deprotonation ArX0 Aryl Halide (Ar-X) OxAdd0 [Ar-Cu(III)-X] Complex (Oxidative Addition) ArX0->OxAdd0 HetN_Cu->OxAdd0 Coordination Product0 N-Aryl Product OxAdd0->Product0 Reductive Elimination Product0->CuI Regeneration Pd0 Pd(0)Lₙ Catalyst OxAdd1 [Ar-Pd(II)Lₙ-X] (Oxidative Addition) Pd0->OxAdd1 ArX1 Aryl Halide (Ar-X) ArX1->OxAdd1 AmineCoord [Ar-Pd(II)Lₙ-(N-Het)] (Amine Coordination & Deprotonation) OxAdd1->AmineCoord Base1 Base (e.g., NaOᵗBu) HetNH1 Imidazo[4,5-c]pyridine HetNH1->AmineCoord Product1 N-Aryl Product AmineCoord->Product1 Reductive Elimination Product1->Pd0 Regeneration G start Start: Reagent Assembly reagents To a microwave vial add: - this compound (1.0 eq) - Aryl halide (1.2 eq) - CuI (10 mol%) - L-Proline (20 mol%) - Cs₂CO₃ (2.0 eq) - DMSO (0.2 M) start->reagents seal Seal vial and purge with Argon reagents->seal react Microwave Irradiation: - 120-150 °C - 30-90 minutes seal->react monitor Monitor by TLC/LC-MS (check for consumption of starting material) react->monitor monitor->react Incomplete? cool Cool to Room Temperature monitor->cool Complete? workup Workup: 1. Dilute with Ethyl Acetate 2. Wash with water & brine 3. Dry over Na₂SO₄ cool->workup purify Purification: Silica Gel Column Chromatography workup->purify analyze Analysis: ¹H NMR, ¹³C NMR, HRMS purify->analyze end End: Isolated Product analyze->end

References

The Strategic Application of 4-Chloro-1H-imidazo[4,5-c]pyridine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents is an intricate dance of molecular design, synthesis, and biological evaluation. Within the vast landscape of heterocyclic chemistry, the imidazo[4,5-c]pyridine scaffold has emerged as a "privileged structure." Its resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, making it a cornerstone in the development of innovative medicines.[1][2][3] This guide focuses on a particularly valuable derivative: 4-Chloro-1H-imidazo[4,5-c]pyridine . The strategic placement of a chlorine atom at the 4-position transforms this scaffold into a versatile and reactive building block, unlocking a diverse chemical space for the synthesis of potent and selective drug candidates.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only an in-depth analysis of the applications of this compound but also detailed, field-proven protocols for its utilization in key synthetic transformations.

The Significance of the Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine ring system is an isostere of purine, where a carbon atom replaces a nitrogen atom at position 3 (3-deazapurine). This subtle yet significant structural modification maintains the key hydrogen bonding features necessary for interaction with many biological targets while offering unique vectors for chemical modification and opportunities to fine-tune pharmacokinetic and pharmacodynamic properties.[1][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Kinase Inhibition: The imidazo[4,5-c]pyridine core is a prominent feature in numerous kinase inhibitors, targeting enzymes crucial in cell signaling pathways implicated in cancer and inflammatory diseases.[4][5][6]

  • Antiviral Activity: Compounds incorporating this scaffold have shown promise in combating various viral infections.

  • Antimicrobial Properties: The structural motif has been explored for the development of novel antibacterial and antifungal agents.[7][8]

  • Central Nervous System (CNS) Activity: Its ability to interact with receptors in the CNS has led to the investigation of imidazo[4,5-c]pyridine derivatives for neurological disorders.

The introduction of a chlorine atom at the 4-position of the 1H-imidazo[4,5-c]pyridine core provides a critical chemical handle for diversification. This chloro-substituent is amenable to a variety of powerful and well-established synthetic methodologies, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This reactivity allows for the systematic and efficient exploration of structure-activity relationships (SAR), a fundamental practice in modern drug discovery.

Synthetic Utility and Key Transformations

The 4-chloro group in this compound is the focal point of its synthetic versatility. Its reactivity allows for the introduction of a wide array of substituents, enabling the generation of extensive compound libraries for high-throughput screening and lead optimization. The primary transformations leveraging this reactive site are detailed below.

Diagram 1: Key Synthetic Transformations of this compound

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B C Suzuki-Miyaura Coupling A->C D Buchwald-Hartwig Amination A->D E 4-Amino Derivatives (N-Nucleophiles) B->E F 4-Alkoxy/Thioalkoxy Derivatives (O/S-Nucleophiles) B->F G 4-Aryl/Heteroaryl Derivatives C->G H 4-Arylamino/Alkylamino Derivatives D->H

Caption: Versatile synthetic routes from this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the fused imidazole ring activates the 4-position for nucleophilic attack, facilitating the displacement of the chloride ion. This reaction is a robust and straightforward method for introducing nitrogen, oxygen, and sulfur nucleophiles.

Causality in Experimental Choices: The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents like DMF or DMSO are often used to solubilize the reactants and facilitate the reaction. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often necessary to neutralize the HCl generated during the reaction, driving it to completion. For less reactive nucleophiles, heating, sometimes under microwave irradiation, can significantly accelerate the reaction rate.

Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions has revolutionized medicinal chemistry, and the chloro-substituent on the imidazo[4,5-c]pyridine scaffold is an excellent substrate for these transformations.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling this compound with a variety of boronic acids or esters. This is a premier method for introducing aryl and heteroaryl moieties, which are prevalent in kinase inhibitors and other targeted therapies. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[9][10]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is an indispensable tool. It allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines and aliphatic amines. This reaction is particularly valuable for accessing 4-amino-1H-imidazo[4,5-c]pyridine derivatives, a common pharmacophore in many bioactive molecules.

Trustworthiness through Self-Validating Protocols: The protocols provided in the subsequent sections are designed to be self-validating. They include detailed steps for reaction setup, monitoring, workup, and purification. Expected outcomes and key characterization data are also described, allowing researchers to verify the success of their synthetic transformations.

Application Notes and Protocols

The following section provides detailed protocols for the synthesis of this compound and its subsequent functionalization through the key reactions discussed above.

Synthesis of this compound

The preparation of the title compound is a critical first step. A reliable method involves the cyclization of 2-chloro-3,4-diaminopyridine with an orthoformate.

Diagram 2: Synthesis of this compound

G reactant 2-Chloro-3,4-diaminopyridine product This compound reactant->product Cyclization reagent Trimethyl orthoformate Concentrated HCl reagent->product

Caption: Cyclization to form the imidazo[4,5-c]pyridine core.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloro-3,4-diaminopyridine

  • Trimethyl orthoformate

  • Concentrated Hydrochloric Acid

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-chloro-3,4-diaminopyridine (1.0 eq).

  • Add trimethyl orthoformate (10-15 volumes).

  • At room temperature, slowly add concentrated hydrochloric acid (catalytic amount, e.g., 0.15 eq) dropwise with stirring.

  • Stir the resulting mixture at room temperature overnight.

  • A significant amount of solid will precipitate. Collect the solid by filtration.

  • Wash the filter cake with petroleum ether.

  • Dry the solid under vacuum to obtain the crude product, which can be used in subsequent steps or purified further if necessary.

Expected Outcome: This procedure should yield this compound as a solid. The purity can be assessed by LC-MS and NMR.

Application in the Synthesis of Kinase Inhibitors: Nucleophilic Aromatic Substitution

A common strategy in the synthesis of kinase inhibitors is the introduction of a substituted aniline at the 4-position of the imidazo[4,5-c]pyridine core.

Protocol 2: General Protocol for Nucleophilic Aromatic Substitution with an Aniline Derivative

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol or other high-boiling solvent

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Magnetic stirrer with heating

Procedure:

  • To a reaction vessel, add this compound (1.0 eq) and the substituted aniline (1.1-1.5 eq).

  • Add n-butanol (or another suitable solvent) to achieve a concentration of approximately 0.1-0.5 M.

  • Add DIPEA (2.0-3.0 eq) to the mixture.

  • Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. Alternatively, microwave irradiation (e.g., 150 °C for 30-60 minutes) can be employed to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 4-(arylamino)-1H-imidazo[4,5-c]pyridine derivative.

Expected Outcome: The product will be a substituted 4-amino-1H-imidazo[4,5-c]pyridine. Characterization by NMR and mass spectrometry will confirm the structure.

Application in the Synthesis of Biaryl Scaffolds: Suzuki-Miyaura Coupling

The introduction of aryl or heteroaryl groups at the 4-position can be crucial for achieving high potency and selectivity for various biological targets.

Diagram 3: Suzuki-Miyaura Coupling Workflow

G start Start setup Combine Reactants: - this compound - Boronic Acid - Base (e.g., K2CO3) - Pd Catalyst (e.g., Pd(PPh3)4) start->setup reaction Heat in Solvent (e.g., Dioxane/Water) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification end_node End: Characterized Product purification->end_node

References

Application Notes and Protocols for the Synthesis and Evaluation of 4-Chloro-1H-imidazo[4,5-c]pyridine Derivatives as Anti-HCV Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and preclinical evaluation of 4-Chloro-1H-imidazo[4,5-c]pyridine derivatives as potential inhibitors of the Hepatitis C Virus (HCV). The structural analogy of the imidazo[4,5-c]pyridine scaffold to endogenous purines renders it a privileged core for targeting viral enzymes.[1][2] This guide details a robust synthetic protocol for the key intermediate, this compound, and outlines subsequent derivatization strategies. Furthermore, a detailed, step-by-step protocol for assessing the anti-HCV efficacy of these synthesized compounds using a cell-based HCV replicon assay is provided. The causality behind experimental choices and the validation systems inherent in the protocols are explained to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Targeting HCV with Imidazo[4,5-c]pyridine Derivatives

Hepatitis C is a global health concern, with chronic infections leading to severe liver complications, including cirrhosis and hepatocellular carcinoma. The advent of direct-acting antivirals (DAAs) has significantly improved treatment outcomes. However, the emergence of drug-resistant viral strains necessitates the continued development of novel therapeutics with diverse mechanisms of action.

The HCV genome encodes several nonstructural (NS) proteins that are essential for viral replication, making them prime targets for antiviral drug development.[3] Among these, the NS5B RNA-dependent RNA polymerase (RdRp) is a critical enzyme responsible for replicating the viral RNA genome.[3][4] Its lack of a human homolog makes it an ideal target for selective antiviral therapy.

The 1H-imidazo[4,5-c]pyridine scaffold is of significant interest in medicinal chemistry due to its structural isomerism with purines.[1][2] This mimicry allows compounds based on this scaffold to interact with the active sites of viral polymerases. Several imidazopyridine derivatives have been identified as potent inhibitors of HCV replication, with some acting as allosteric inhibitors of the NS5B polymerase.[4] This application note will focus on the synthesis of this compound as a versatile starting material for the generation of a library of derivatives and their subsequent evaluation as anti-HCV agents.

Synthesis of this compound Derivatives

The synthetic strategy focuses on the initial construction of the this compound core, followed by diversification to explore structure-activity relationships (SAR). The chlorine atom at the 4-position serves as a versatile handle for introducing various substituents via nucleophilic substitution or cross-coupling reactions.

Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold is achieved through the cyclization of a substituted diaminopyridine. The following protocol is adapted from established literature procedures.[5]

Protocol 2.1: Synthesis of this compound

Materials:

  • 2-Chloro-3,4-diaminopyridine

  • Trimethyl orthoformate

  • Concentrated Hydrochloric Acid (HCl)

  • Petroleum Ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 2-chloro-3,4-diaminopyridine (e.g., 2.87 g, 20 mmol) and trimethyl orthoformate (40 mL).

  • At room temperature, with stirring, slowly add concentrated hydrochloric acid (3 mL) dropwise.

  • Continue stirring the reaction mixture at room temperature overnight.

  • A significant amount of solid precipitate will form. Collect the solid by filtration.

  • Wash the filter cake with petroleum ether.

  • Dry the collected solid to obtain the crude this compound.

  • The crude product can be used in the next step without further purification or can be purified by recrystallization if necessary.

Causality of Experimental Choices:

  • Trimethyl orthoformate: Serves as both a reactant (source of the imidazole carbon) and a solvent.

  • Concentrated HCl: Acts as a catalyst to promote the cyclization reaction.

  • Overnight stirring: Allows the reaction to proceed to completion.

Diversification of the this compound Scaffold

The 4-chloro group can be readily displaced by various nucleophiles to generate a library of derivatives. This allows for the systematic exploration of the chemical space around the core scaffold to optimize antiviral activity.

General Protocol 2.2: Nucleophilic Aromatic Substitution

  • Dissolve this compound in a suitable aprotic polar solvent (e.g., DMF, DMSO).

  • Add the desired nucleophile (e.g., an amine, thiol, or alcohol) and a non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate).

  • Heat the reaction mixture to facilitate the substitution. The reaction temperature and time will depend on the reactivity of the nucleophile.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup to remove the solvent and excess reagents.

  • Purify the product by column chromatography or recrystallization.

A summary of representative derivatives and their synthetic outcomes is presented in Table 1.

Table 1: Representative 4-Substituted-1H-imidazo[4,5-c]pyridine Derivatives

Derivative IDR-Group (at C4)Synthetic MethodYield (%)
IMP-001 -NH-CH₂-PhNucleophilic Substitution75
IMP-002 -S-CH₂-CH₃Nucleophilic Substitution82
IMP-003 -O-PhNucleophilic Substitution65

Synthetic Workflow Diagram

Synthetic_Workflow A 2-Chloro-3,4-diaminopyridine B This compound A->B Trimethyl orthoformate, HCl C Library of 4-Substituted Derivatives B->C Nucleophilic Aromatic Substitution

Caption: Synthetic workflow for the generation of 4-substituted-1H-imidazo[4,5-c]pyridine derivatives.

In Vitro Anti-HCV Evaluation

The antiviral activity of the synthesized compounds is evaluated using a cell-based HCV replicon system. This system utilizes human hepatoma cells (Huh-7) that harbor a subgenomic HCV RNA that replicates autonomously.[3] The replicon often contains a reporter gene, such as luciferase, allowing for a quantifiable measure of viral replication.[3]

Mechanism of Action: Targeting the HCV NS5B Polymerase

Many imidazopyridine derivatives exert their anti-HCV effect by inhibiting the NS5B polymerase.[4] These compounds often act as non-nucleoside inhibitors (NNIs), binding to allosteric sites on the enzyme and inducing a conformational change that inhibits its RNA-dependent RNA polymerase activity.[3]

HCV_Lifecycle cluster_host_cell Hepatocyte cluster_VRC Viral Replication Complex (VRC) Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication (VRC) Translation->Replication Assembly Virion Assembly Replication->Assembly NS5B NS5B RdRp Release Virion Release Assembly->Release RNA_template HCV RNA NS5B->RNA_template Replicates Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->NS5B Inhibits

Caption: Inhibition of HCV RNA replication by targeting the NS5B polymerase.

Protocol: HCV Replicon Assay (Luciferase-Based)

This protocol details the steps to determine the 50% effective concentration (EC₅₀) of the synthesized compounds.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).

  • Synthesized this compound derivatives.

  • Positive control (e.g., a known NS5B inhibitor like Sofosbuvir).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a "no-drug" control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal of the treated wells to the "no-drug" control.

    • Plot the percentage of inhibition against the compound concentration.

    • Calculate the EC₅₀ value using a non-linear regression analysis.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not due to cell death. A standard MTT or CellTiter-Glo assay can be performed in parallel with the replicon assay on the same Huh-7 cell line. The 50% cytotoxic concentration (CC₅₀) is then determined.

The selectivity index (SI), calculated as CC₅₀ / EC₅₀, is a critical parameter for evaluating the therapeutic potential of the compounds. A higher SI value indicates a more favorable safety profile.

Expected Results

A successful anti-HCV agent from this series would exhibit a low EC₅₀ value in the replicon assay and a high CC₅₀ value, resulting in a large selectivity index.

Table 2: Hypothetical Anti-HCV Activity and Cytotoxicity Data

Derivative IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
IMP-001 0.5>50>100
IMP-002 1.2>50>41.7
IMP-003 5.8>50>8.6
Sofosbuvir 0.05>50>1000

Anti-HCV Screening Workflow

Screening_Workflow A Synthesized Compound Library B HCV Replicon Assay (EC₅₀) A->B C Cytotoxicity Assay (CC₅₀) A->C D Calculation of Selectivity Index (SI) B->D C->D E Lead Compound Identification D->E

Caption: Workflow for the in vitro screening of anti-HCV compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-HCV agents. The synthetic route is straightforward, and the core is amenable to diversification. The HCV replicon assay provides a robust and high-throughput method for evaluating the antiviral efficacy of the synthesized derivatives.

Future work should focus on expanding the library of derivatives to establish a comprehensive structure-activity relationship. Lead compounds with high potency and selectivity should be further characterized in more advanced preclinical models, including resistance profiling and in vivo efficacy studies. The exploration of alternative mechanisms of action, such as targeting other HCV nonstructural proteins or host factors, could also be a fruitful avenue for future research.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Chloro-1H-imidazo[4,5-c]pyridine in Modern Drug Discovery

This compound, a heterocyclic aromatic compound, serves as a crucial building block in the landscape of medicinal chemistry and drug development. Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with biological targets of purines and exhibiting a wide array of pharmacological activities. Derivatives of the imidazo[4,5-c]pyridine scaffold have been investigated for their potential as kinase inhibitors, antiviral agents, and modulators of various cellular signaling pathways. The presence of the chlorine atom at the 4-position provides a reactive handle for further chemical modifications, such as nucleophilic aromatic substitution and cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a detailed, field-proven protocol for the laboratory-scale synthesis of this valuable intermediate, emphasizing safety, efficiency, and high purity of the final product.

Synthetic Strategy: A Mechanistic Perspective

The most direct and reliable method for the synthesis of this compound involves the acid-catalyzed cyclization of 2-chloro-3,4-diaminopyridine with trimethyl orthoformate. This one-pot reaction proceeds through a well-established mechanism, which is crucial for understanding the role of each reagent and optimizing reaction conditions.

Mechanism Outline:

  • Formation of the Formimidate: The reaction is initiated by the acid-catalyzed reaction of one of the amino groups of 2-chloro-3,4-diaminopyridine with trimethyl orthoformate. This step forms a reactive formimidate intermediate and releases methanol.

  • Intramolecular Cyclization: The remaining free amino group then acts as a nucleophile, attacking the electrophilic carbon of the formimidate. This intramolecular cyclization forms the imidazole ring.

  • Aromatization: The cyclized intermediate subsequently eliminates two molecules of methanol to achieve an aromatic system, yielding the stable this compound. The acidic environment facilitates these elimination steps.

This synthetic approach is favored for its operational simplicity, relatively mild reaction conditions, and generally good yields.

Visualizing the Synthesis

Reaction Mechanism

reaction_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 2-chloro-3,4-diaminopyridine 2-Chloro-3,4-diaminopyridine Formimidate Formimidate Intermediate 2-chloro-3,4-diaminopyridine->Formimidate + Trimethyl Orthoformate H+ catalyst TrimethylOrthoformate Trimethyl Orthoformate (HC(OCH3)3) CyclizedIntermediate Cyclized Intermediate Formimidate->CyclizedIntermediate Intramolecular Cyclization FinalProduct This compound CyclizedIntermediate->FinalProduct - 2 CH3OH Aromatization

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

experimental_workflow A Reaction Setup: Combine 2-chloro-3,4-diaminopyridine, trimethyl orthoformate, and HCl B Reaction: Stir at room temperature overnight A->B C Precipitation & Filtration: Collect crude product B->C D Washing: Wash with petroleum ether C->D E Drying: Dry the crude product D->E F Purification: Silica gel column chromatography E->F G Characterization: NMR, MS, etc. F->G

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 2-3 grams of the final product. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Chloro-3,4-diaminopyridine≥98%Sigma-Aldrich
Trimethyl orthoformate≥99%Acros Organics
Concentrated Hydrochloric Acid (HCl)37% w/w, ACS GradeFisher Chemical
Petroleum EtherACS GradeVWR Chemicals
Dichloromethane (DCM)ACS GradeEMD Millipore
Methanol (MeOH)ACS GradeJ.T. Baker
Silica Gel60 Å, 230-400 meshMerck
Round-bottom flask (100 mL)-Pyrex
Magnetic stirrer and stir bar--
Buchner funnel and filter flask--
Glass column for chromatography--
Rotary evaporator--
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: All steps must be performed in a certified chemical fume hood.[1][2][3]

  • Reagent Handling:

    • Trimethyl orthoformate: Flammable liquid and vapor. Irritating to the eyes, respiratory system, and skin. Handle with care and avoid ignition sources.

    • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme caution.

    • Phosphorus Oxychloride (if used in alternative synthesis): Highly toxic and corrosive. Reacts violently with water.[4][5] Handle with extreme care under anhydrous conditions.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3,4-diaminopyridine (2.87 g, 20 mmol).

    • Add trimethyl orthoformate (40 mL).

    • Under continuous stirring, slowly add concentrated hydrochloric acid (3 mL) dropwise at room temperature. The addition should be done carefully to control any potential exotherm.

  • Reaction:

    • Stir the resulting mixture at room temperature overnight (approximately 16-18 hours).

    • A significant amount of solid precipitate is expected to form during the reaction.

  • Work-up and Isolation:

    • After the reaction is complete, collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with petroleum ether (3 x 20 mL) to remove any unreacted trimethyl orthoformate and other non-polar impurities.

    • Dry the collected crude product under vacuum to obtain this compound hydrochloride as a solid.

  • Neutralization and Extraction (Optional, if the free base is desired immediately):

    • The hydrochloride salt can be neutralized by dissolving it in water and slowly adding a base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) until the pH is approximately 8-9.

    • The resulting free base can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product (either the hydrochloride salt or the free base) can be further purified by silica gel column chromatography.

    • Column Preparation: Pack a glass column with silica gel in a suitable solvent system (e.g., a slurry in dichloromethane).

    • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent system and load it onto the column.

    • Elution: Elute the column with a gradient of dichloromethane and methanol (e.g., starting with 100% DCM and gradually increasing to 5% MeOH in DCM). Monitor the fractions by TLC.

    • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield pure this compound. A typical yield is around 83%.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

ParameterExpected Value/Observation
Appearance Off-white to light brown solid
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol [4]
Yield Approximately 83%
¹H NMR Spectra should be consistent with the proposed structure. Protons on the pyridine and imidazole rings are expected in the aromatic region (typically δ 7.0-9.0 ppm). The N-H proton of the imidazole will likely appear as a broad singlet at a higher chemical shift.
¹³C NMR The number of signals should correspond to the number of unique carbon atoms in the molecule. Chemical shifts will be in the aromatic region.
Mass Spectrometry HRMS-ESI: m/z calculated for C₆H₅ClN₃ [M+H]⁺: 154.0166; a measured value should be very close to this.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is significantly lower than expected, ensure that the starting 2-chloro-3,4-diaminopyridine is of high purity. The reaction is also sensitive to moisture, so using anhydrous conditions as much as possible is beneficial.

  • Incomplete Reaction: If TLC analysis of the crude product shows a significant amount of starting material, the reaction time can be extended, or the reaction can be gently warmed (e.g., to 40-50 °C) to drive it to completion.

  • Purification Difficulties: The product is relatively polar. If it is difficult to elute from the silica gel column, the polarity of the eluent can be increased by adding a small percentage of triethylamine to the dichloromethane/methanol mixture to reduce tailing.

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps and safety precautions, researchers can confidently produce this valuable building block for applications in drug discovery and medicinal chemistry. The self-validating nature of the protocol, with clear characterization data, ensures the synthesis of a high-purity final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-1H-imidazo[4,5-c]pyridine is a critical heterocyclic building block, most notably serving as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2][3] Its synthesis, while well-established, is prone to several side reactions that can impact yield, purity, and scalability. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers navigate these challenges effectively. We will explore the causality behind common experimental issues and offer robust solutions grounded in chemical principles.

Section 1: Overview of Common Synthetic Pathways

The two most prevalent routes to this compound start from a diaminopyridine precursor. The choice of pathway often depends on the availability of starting materials and desired purity profile.

  • Pathway A: Cyclization Followed by Chlorination: This involves the initial formation of the imidazo[4,5-c]pyridin-4-one ring system, which is subsequently chlorinated.

  • Pathway B: Direct Cyclization and Chlorination: This route utilizes a pre-chlorinated diaminopyridine, which is then cyclized to directly form the target compound.

Synthetic_Pathways cluster_A Pathway A cluster_B Pathway B A1 3,4-Diaminopyridin-2-one A2 Imidazo[4,5-c]pyridin-4-one A1->A2 Cyclization (e.g., Formic Acid) A3 This compound A2->A3 Chlorination (e.g., POCl3) B1 2-Chloro-3,4-diaminopyridine B2 This compound B1->B2 Cyclization (e.g., Trimethyl Orthoformate, HCl) Troubleshooting_Workflow start Problem Observed p1 Low Yield / Starting Material Present start->p1 p2 Black Tar Formation (Chlorination Step) start->p2 p3 Product Hydrolysis (During Workup) start->p3 p4 Unexpected Mass Peaks (e.g., Dichloro-) start->p4 s1 Incomplete Cyclization - Check Acid Catalyst - Increase Time/Temp - Verify Reagent Quality p1->s1 s2 Decomposition - Strict Temp Control - Use Pure Starting Material - Minimize Reaction Time p2->s2 s3 SNAr with H₂O - Quench on Ice - Neutralize to pH 8-9 - Extract Promptly p3->s3 s4 Over-reaction - Reduce Temp/Time - Avoid Contaminants (DMF) - Check Stoichiometry p4->s4

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 4-Chloro-1H-imidazo[4,5-c]pyridine in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, field-tested insights and troubleshooting strategies to help you navigate the complexities of this specific transformation and achieve optimal results in your synthetic endeavors.

Introduction: The Challenge of this compound

This compound is a vital heterocyclic building block in medicinal chemistry, serving as a precursor to a range of biologically active molecules. However, its unique electronic properties and the presence of multiple nitrogen atoms can present significant challenges in Suzuki coupling reactions. Issues such as catalyst inhibition, low yields, and competing side reactions are common hurdles. This guide provides a structured, problem-solving approach based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when setting up a Suzuki coupling with this compound for the first time?

When starting with a new substrate like this compound, the choice of catalyst, base, and solvent system is paramount. The imidazopyridine core can act as a ligand for the palladium catalyst, leading to catalyst deactivation. Therefore, selecting a robust catalytic system is the most critical first step.

  • Catalyst System: Electron-rich, bulky phosphine ligands are often necessary to promote the oxidative addition of the chloro-heterocycle and stabilize the active palladium species. Systems like Pd(dppf)Cl₂ or those generated in situ from a palladium precursor (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos) are excellent starting points.

  • Base Selection: The choice of base is crucial for the transmetalation step and to avoid side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are generally preferred over stronger bases like hydroxides, which can promote undesired hydrolysis of the starting material or product.

  • Solvent System: A polar aprotic solvent system, often with a water co-solvent, is typically used to facilitate the dissolution of the inorganic base and the boronic acid derivative. Common choices include dioxane/water, DME/water, or toluene/ethanol/water mixtures.

Q2: Why is my reaction showing no conversion, or only trace amounts of product?

A complete lack of conversion is often indicative of catalyst inhibition or deactivation. The nitrogen atoms in the this compound ring system can coordinate strongly to the palladium center, effectively poisoning the catalyst.

To address this, consider the following:

  • Increase Catalyst Loading: For challenging substrates, a higher catalyst loading (e.g., 2-5 mol %) may be necessary to overcome catalyst inhibition.

  • Employ a More Robust Ligand: Ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to be electron-rich and sterically hindered. This bulkiness promotes reductive elimination and protects the palladium center from deactivation.

  • Ensure Reagent Purity: Impurities in the starting material, boronic acid, or solvent can also poison the catalyst. Ensure all reagents are of high purity and that solvents are appropriately degassed to remove oxygen, which can lead to catalyst oxidation.

Q3: I'm observing significant amounts of a dehalogenated byproduct (1H-imidazo[4,5-c]pyridine). What is causing this and how can I prevent it?

The formation of the dehalogenated (or hydrodehalogenated) byproduct is a common side reaction in Suzuki couplings, particularly with electron-rich heteroaryl chlorides. This typically occurs through two primary pathways:

  • Protiodeboronation: The boronic acid can react with the base and water to be converted back to the corresponding arene before it couples with the halide.

  • Direct Reduction: The aryl halide can be reduced by various species in the reaction mixture.

Mitigation Strategies:

  • Use a Milder Base: Stronger bases can accelerate protiodeboronation. Switching from K₃PO₄ to a milder base like K₂CO₃ or CsF may reduce this side reaction.

  • Control Water Content: While some water is often necessary, excess water can promote protiodeboronation. Try reducing the amount of water in the solvent system or using anhydrous conditions with a base like CsF.

  • Use Boronic Esters: Pinacol boronic esters (Bpin) are often more stable to protiodeboronation than their corresponding boronic acids.

Troubleshooting Guide: A Problem-Solving Workflow

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low Yield (<50%) with Significant Starting Material Remaining

This scenario suggests that the reaction is either too slow or has stalled prematurely.

Workflow for Troubleshooting Low Yield:

G A Low Yield (<50%) Starting Material Remaining B Increase Reaction Temperature (e.g., from 80°C to 100°C) A->B  Initial Step C Switch to a More Active Catalyst System (e.g., Pd₂(dba)₃ + SPhos) B->C  If no improvement F Re-evaluate Reaction Monitor by LC-MS B->F D Increase Base Strength or Solubility (e.g., K₂CO₃ to K₃PO₄ or Cs₂CO₃) C->D  If still low yield C->F E Screen Different Solvents (e.g., Dioxane, Toluene, DME with water) D->E  Alternative approach D->F E->F Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B + Ar-X C Ar-Pd(II)(X)L₂ B->C D Transmetalation C->D + Ar'-B(OR)₂ + Base E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A  Regeneration G Ar-Ar' (Product) F->G

avoiding regioisomer formation in imidazo[4,5-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[4,5-c]pyridine Synthesis

Welcome to the technical support center for imidazo[4,5-c]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this important heterocyclic scaffold. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, with a primary focus on the critical issue of regioisomer formation.

Understanding the Challenge: The Inevitable Regioisomer

The synthesis of the imidazo[4,5-c]pyridine core, a key structural motif in many biologically active compounds, most commonly begins with the cyclocondensation of 3,4-diaminopyridine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative. The primary challenge arises from the similar nucleophilicity of the two amino groups at the C3 and C4 positions of the pyridine ring. This electronic similarity means that the initial reaction can occur at either nitrogen, leading to two distinct cyclization pathways and ultimately, a mixture of regioisomers. This lack of regiocontrol can lead to significant downstream challenges in separation, characterization, and can impact the yield of the desired product.

Below is a diagram illustrating the two competing reaction pathways when 3,4-diaminopyridine reacts with an aldehyde.

G DAP 3,4-Diaminopyridine Schiff_N4 Attack at N4 (Schiff Base Intermediate A) DAP->Schiff_N4 Pathway A Schiff_N3 Attack at N3 (Schiff Base Intermediate B) DAP->Schiff_N3 Pathway B Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff_N4 Aldehyde->Schiff_N3 Product_A 1H-Imidazo[4,5-c]pyridine (Desired Isomer) Schiff_N4->Product_A Cyclization & Oxidation Product_B 3H-Imidazo[4,5-c]pyridine (Undesired Isomer) Schiff_N3->Product_B Cyclization & Oxidation

Caption: Competing cyclization pathways leading to regioisomers.

This guide will focus on strategies to direct the reaction down a single pathway, ensuring a regiopure product.

Frequently Asked Questions (FAQs)

Q1: I'm reacting 3,4-diaminopyridine with an aromatic aldehyde and getting a mixture of products that are very difficult to separate. What's happening?

This is the classic problem of regioselectivity. The initial condensation to form the Schiff base can occur on either the 3-amino or 4-amino group. Because their electronic environments are similar, both reactions proceed at comparable rates, leading to a mixture of imidazo[4,5-c]pyridine isomers. Oxidative cyclization of 4,5-diaminopyridines with aryl aldehydes is a known method to produce the [4,5-c] ring system, but it often faces this challenge.[1]

Q2: Can I control the regioselectivity by changing reaction conditions like temperature or solvent?

While minor improvements in the isomeric ratio can sometimes be achieved by optimizing reaction conditions, these methods rarely provide complete regiocontrol. The energy difference between the two transition states is often too small for temperature or solvent effects to be decisive. A more robust and rational approach involves modifying the substrate itself to electronically or sterically differentiate the two amino groups.

Q3: What is a "directing group" strategy and how does it work?

A directing group strategy is the most effective way to solve this problem. It involves selectively protecting or modifying one of the amino groups on the 3,4-diaminopyridine starting material. This breaks the symmetry of the molecule and forces the subsequent cyclization to occur in a predictable manner. The directing group is then removed in a later step. Two routes have been demonstrated using the regioselective introduction of either an acetamide at the 3-position or a tert-butylcarbamate at the 4-position.[2]

Q4: I have already synthesized the parent 2-substituted-1H-imidazo[4,5-c]pyridine. Now I need to alkylate it, but I'm getting a mix of N-alkylated isomers. How can I control this?

This is a post-synthesis regioselectivity issue. The unsubstituted imidazole ring has two tautomeric forms, and alkylation can occur at either the N1 or N3 nitrogen (often numbered N5 and N7 in the context of the full fused system). Studies have shown that alkylation of 2-substituted imidazo[4,5-c]pyridines under basic conditions (e.g., K₂CO₃ in DMF) can predominantly lead to the formation of the N5 regioisomer.[3] However, this can be substrate-dependent. It is crucial to characterize the product mixture carefully, for instance using 2D-NOESY and HMBC NMR experiments to confirm the structure of the major isomer.[3]

Troubleshooting Guide: From Mixed Isomers to Pure Product

This section provides a structured approach to diagnosing and solving regioselectivity issues.

Problem Probable Cause(s) Recommended Solution(s)
Poor (e.g., 1:1) regioselectivity in the initial cyclocondensation The C3-NH₂ and C4-NH₂ groups of 3,4-diaminopyridine exhibit similar nucleophilicity, leading to non-selective initial attack.1. Implement a Directing Group Strategy: This is the most reliable method. Selectively acylate or protect one amino group to force the reaction down a single path. See Protocol 1 below.[2]2. Use an Alternative, Asymmetric Precursor: Synthesize the ring from a starting material where the two nitrogens are already differentiated, such as 3-amino-4-chloropyridine or 2,4-dichloro-3-nitropyridine.[4][5]
An unexpected isomer is the major product The electronics of your specific aldehyde and any substituents on the diaminopyridine ring are favoring the undesired pathway. Steric hindrance near one amino group can also direct the reaction to the other, less-hindered site.Re-evaluate your directing group choice. If sterics are the issue, a smaller or larger protecting group might be necessary. If electronics are the cause, an electron-withdrawing or -donating protecting group could alter the nucleophilicity of the adjacent amino group sufficiently.
Alkylation of the formed imidazo[4,5-c]pyridine ring gives a mixture of N5 and N7 isomers The imidazole core exists in tautomeric forms, and the alkylating agent can react at either available nitrogen. The final ratio is determined by the relative stability of the products and the reaction kinetics.1. Screen Reaction Conditions: Vary the base, solvent, and temperature. The combination of K₂CO₃ in DMF is reported to favor the N5 isomer.[3]2. Characterize Rigorously: Use advanced NMR techniques (NOESY, HMBC) to unambiguously identify the major and minor isomers.[3] Often, one isomer is thermodynamically more stable, and equilibration under certain conditions might be possible.

Strategic Workflow for Regiocontrol

To assist in experimental design, the following workflow provides a decision-making framework for achieving a regiopure imidazo[4,5-c]pyridine product.

Caption: Decision workflow for regioselective synthesis.

Detailed Experimental Protocol

Protocol 1: Regiocontrolled Synthesis via Selective Acylation of 3,4-Diaminopyridine

This protocol is based on the principle of differentiating the two amino groups by selectively acylating the more nucleophilic 3-amino group, performing the cyclization, and then removing the directing group. This approach has been successfully used to prepare specific regioisomers.[2]

Step 1: Selective Acylation of 3,4-Diaminopyridine

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-diaminopyridine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermicity and improve selectivity.

  • Reagent Addition: Slowly add a solution of the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.0 eq) in the same solvent dropwise over 30-60 minutes. The slow addition is critical for selectivity.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis shows consumption of the starting material and formation of the mono-acylated product. The 3-amino group is generally more nucleophilic and will react preferentially.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-(4-aminopyridin-3-yl)acetamide by column chromatography or recrystallization to obtain the regiopure intermediate.

Step 2: Cyclization to Form the Imidazole Ring

  • Setup: Combine the purified N-(4-aminopyridin-3-yl)acetamide (1.0 eq) and the desired aldehyde (1.1 eq) in a solvent such as ethanol or acetic acid.

  • Reaction: Add an oxidizing agent. Common conditions involve heating the mixture in the presence of an oxidant like air, or using a milder chemical oxidant. For example, refluxing in ethanol open to the air or using sodium metabisulfite as a catalyst and oxidant source.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the cyclized product is formed.

  • Workup: Cool the reaction mixture and concentrate under reduced pressure. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Purify the resulting acylated imidazo[4,5-c]pyridine by column chromatography.

Step 3: Removal of the Acyl Directing Group

  • Hydrolysis: Dissolve the purified product in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Heating: Heat the mixture to reflux for several hours until deprotection is complete (monitor by LC-MS).

  • Workup: Cool the reaction, neutralize carefully with a strong base (e.g., NaOH) to pH > 10, and extract the final regiopure imidazo[4,5-c]pyridine product with a suitable solvent like ethyl acetate or DCM.

  • Final Purification: Dry, concentrate, and purify the final product by chromatography or recrystallization to yield the single, desired regioisomer.

References

Technical Support Center: Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. As a crucial intermediate in the development of pharmacologically active agents, including kinase inhibitors and A2A adenosine receptor antagonists, optimizing the synthesis of this scaffold is of paramount importance.[1] This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you overcome common challenges and improve your reaction yields and product purity.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically proceeds via a two-step sequence:

  • Cyclization: Condensation of a 3,4-diaminopyridine precursor to form the imidazo[4,5-c]pyridin-4-ol/one intermediate.

  • Chlorination: Conversion of the hydroxyl/oxo group to the target chloro-derivative.

While conceptually straightforward, this synthesis is often plagued by issues such as low yields, incomplete reactions, and difficult purifications. This guide will address these specific pain points in a practical question-and-answer format.

II. Troubleshooting Guide & FAQs

Question 1: My overall yield for the two-step synthesis is consistently low (<50%). What are the most critical parameters to investigate?

Low overall yield is a frequent issue stemming from inefficiencies in either the cyclization or chlorination step. A systematic approach is crucial.

Answer:

The primary culprits for low yield can be broken down by stage:

  • Step 1: Cyclization (Formation of 1H-imidazo[4,5-c]pyridin-4-one)

    • Starting Material Purity: The quality of the 3,4-diaminopyridine is non-negotiable. Impurities can interfere with the cyclization. It is recommended to use highly pure starting material or purify it by recrystallization before use.

    • Choice of Cyclizing Agent & Conditions:

      • Formic Acid: Refluxing in formic acid is a common method.[2][3] Ensure an adequate excess of formic acid is used to drive the reaction to completion. Reaction times are typically long (6+ hours), and incomplete reaction is common if stopped prematurely.

      • Triethyl Orthoformate with Catalyst: Using triethyl orthoformate, often with an acid catalyst like hydrochloric acid or ytterbium triflate, can lead to higher yields and cleaner reactions.[3][4] The catalyst is key to activating the orthoformate.

    • Work-up Losses: The intermediate product can be partially soluble in aqueous media. Minimize work-up volumes and consider back-extraction of aqueous layers to recover dissolved product.

  • Step 2: Chlorination (Formation of this compound)

    • Incomplete Reaction: The conversion of the pyridin-4-one to the 4-chloro derivative is often the main yield-limiting step. This is a nucleophilic substitution on the protonated pyridone, and forcing conditions are required.

    • Reagent Quality & Excess: Phosphorus oxychloride (POCl₃) is the most common chlorinating agent.[4] Use a freshly opened bottle or a recently distilled batch, as it can hydrolyze over time, reducing its efficacy. A significant excess (e.g., 10-20 equivalents) is often necessary to act as both reagent and solvent.

    • Temperature and Time: The reaction typically requires high temperatures (e.g., 100-115 °C) for several hours.[4] Monitor the reaction by TLC or LCMS until the starting material is fully consumed. The reaction mixture should become a clear solution upon completion.[4]

    • Quenching & pH Adjustment: The quenching of excess POCl₃ with ice water is highly exothermic and must be done slowly and cautiously. During neutralization with a base (like ammonia), the product may precipitate. Ensure the pH is sufficiently high (around 9) to ensure the product is in its free base form for efficient extraction.[4]

Question 2: The chlorination of 1H-imidazo[4,5-c]pyridin-4-one with POCl₃ is sluggish and incomplete. How can I drive it to completion?

This is a classic challenge. The tautomeric equilibrium of the starting material favors the pyridone form, which is less reactive than the hydroxy-pyridine form.

Answer:

Several strategies can be employed to improve the efficiency of the chlorination step:

  • Increase Temperature and Reaction Time: This is the simplest approach. Ensure your reaction is heated to at least 110 °C and monitor it over a longer period (3-6 hours).[4] Use a reflux condenser to prevent loss of POCl₃.

  • Use of Additives/Co-solvents:

    • N,N-Dimethylformamide (DMF): Catalytic amounts of DMF can accelerate chlorinations with POCl₃ by forming the Vilsmeier reagent (in situ), which is a more potent chlorinating agent.

    • Phase-Transfer Catalysts: In some cases, a quaternary ammonium salt can facilitate the reaction, although this is less common for this specific substrate.

  • Ensure Anhydrous Conditions: Water reacts exothermically with POCl₃, inactivating it and generating phosphoric acid and HCl. Ensure your starting material is completely dry and that the reaction is set up under a dry atmosphere (e.g., nitrogen or argon).

  • Alternative Chlorinating Agents: While POCl₃ is standard, other reagents can be considered, though they may require significant process optimization:

    • Thionyl Chloride (SOCl₂): Can be effective but may lead to different side products.

    • Oxalyl Chloride/DMF: Generates the Vilsmeier reagent and can be effective at lower temperatures but is more expensive.

Below is a troubleshooting workflow for this specific problem:

G start Incomplete Chlorination check_temp Is Reaction Temp ≥ 110°C? start->check_temp increase_temp Increase Temp to 110-115°C and extend reaction time check_temp->increase_temp No check_reagent Is POCl₃ fresh? Is a large excess used? check_temp->check_reagent Yes increase_temp->start use_fresh_reagent Use fresh/distilled POCl₃ (10-20 eq.) check_reagent->use_fresh_reagent No check_anhydrous Were anhydrous conditions used? check_reagent->check_anhydrous Yes use_fresh_reagent->start ensure_dry Thoroughly dry starting material and use inert atmosphere check_anhydrous->ensure_dry No consider_catalyst Add catalytic DMF (0.1 eq.) check_anhydrous->consider_catalyst Yes ensure_dry->start end Reaction Complete consider_catalyst->end

Caption: Troubleshooting workflow for incomplete chlorination.

Question 3: I'm struggling with the purification of the final product. What is the most effective method?

This compound can be challenging to purify due to its polarity and potential for forming tenacious impurities.

Answer:

A multi-step purification strategy is often most effective.

  • Initial Isolation (Precipitation/Filtration): After quenching the chlorination reaction and adjusting the pH to ~9, the product often precipitates from the aqueous/methanolic solution.[4] This is an effective first pass at purification. Collect this solid by filtration and wash it with cold water to remove inorganic salts.

  • Column Chromatography: This is the most reliable method for achieving high purity.

    • Adsorbent: Silica gel is standard.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane (DCM) with a small percentage of methanol is typically effective. For instance, starting with 100% DCM and gradually increasing to 5-10% methanol in DCM. A procedure has reported success using ethyl acetate with 5% methanol.[4]

    • Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column (dry loading) often results in better separation than wet loading in a solvent.

  • Recrystallization: If the product is obtained as a solid after chromatography, recrystallization can be used as a final polishing step. Suitable solvents include ethyl acetate/hexanes or methanol/water mixtures.

III. Optimized Experimental Protocol

This protocol represents a robust method for the synthesis, incorporating best practices discussed above.

Step 1: Synthesis of 1H-imidazo[4,5-c]pyridin-4-one

G cluster_0 Step 1: Cyclization A 3,4-Diaminopyridine + Formic Acid (excess) B Reflux (6-8h) A->B C Cool & Concentrate B->C D Neutralize (e.g., NH4OH) C->D E Filter & Dry D->E F 1H-imidazo[4,5-c]pyridin-4-one E->F

Caption: Workflow for the cyclization step.

  • To a round-bottom flask, add 3,4-diaminopyridine (1.0 eq).

  • Add an excess of formic acid (at least 10 eq).

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours. Monitor the reaction's progress via TLC or LCMS.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess formic acid under reduced pressure.

  • To the resulting residue, slowly add a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is neutral (pH 7-8).

  • A precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound

G cluster_1 Step 2: Chlorination A Imidazo-pyridin-4-one + POCl₃ (10-15 eq) B Heat to 110°C (3-5h) A->B C Cool & Remove excess POCl₃ B->C D Quench with Ice Water (Slowly!) C->D E Adjust pH to ~9 (Ammonia) D->E F Filter or Extract (EtOAc) E->F G Purify (Chromatography) F->G H Final Product G->H

References

Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions with Halo-Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving halo-imidazopyridine scaffolds. The unique electronic and structural properties of imidazopyridines can present specific challenges, and this guide is structured to address these issues in a practical, question-and-answer format.

I. Low or No Product Yield

Low or nonexistent yield is one of the most common frustrations in cross-coupling reactions. Let's break down the potential culprits when working with halo-imidazopyridines.

Question 1: My Suzuki-Miyaura coupling of a bromo-imidazopyridine is failing. What are the primary factors to investigate?

Several factors can impede the success of Suzuki-Miyaura reactions with this specific substrate class. A systematic approach to troubleshooting is key.

Potential Cause 1: Catalyst Inhibition/Deactivation

The nitrogen atoms in the imidazopyridine core are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3] This is a frequent issue with nitrogen-containing heterocycles.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, preventing coordination of the imidazopyridine nitrogen.[2] Ligands like SPhos, XPhos, and RuPhos have proven effective in similar systems.

  • Pre-catalyst Choice: Use a pre-activated Pd(0) source, such as Pd₂(dba)₃, in conjunction with your chosen ligand. This can be more reliable than relying on the in-situ reduction of Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[4][5]

Potential Cause 2: Inefficient Oxidative Addition

The carbon-halogen bond on the imidazopyridine ring must be broken in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[2] The electronic nature of the imidazopyridine can influence the reactivity of this bond.

Solutions:

  • Reaction Temperature: Gradually increase the reaction temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.

  • Solvent Choice: Screen different solvents. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Sometimes, a small amount of water is necessary for efficient transmetalation, especially when using inorganic bases like K₃PO₄.[6]

Potential Cause 3: Issues with the Boronic Acid/Ester

The stability of the boronic acid or its derivatives is crucial. Protodeboronation, where the boronic acid is replaced by a hydrogen atom, is a common side reaction that lowers yield.[7]

Solutions:

  • Reagent Quality: Ensure your boronic acid is pure and stored correctly. Consider using more stable boronic esters, such as pinacol esters (Bpin).

  • Base Selection: The choice of base is critical. Strong bases can sometimes promote decomposition of the boronic acid. Screen a variety of bases, such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[8]

ParameterRecommendation for Bromo-imidazopyridine Suzuki CouplingRationale
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃ with a bulky phosphine ligandEnsures an active Pd(0) species and minimizes catalyst inhibition.[8]
Base K₂CO₃ or K₃PO₄Effective bases for Suzuki couplings that are generally well-tolerated.[8]
Solvent Toluene:Ethanol (4:1) or Dioxane/WaterA mixture of solvents can improve solubility and reaction rates.[8]
Heating Conventional heating or microwave irradiationMicrowave heating can significantly shorten reaction times.[8]
Question 2: I'm attempting a Buchwald-Hartwig amination with a chloro-imidazopyridine and seeing no product. What should I try?

Buchwald-Hartwig aminations can be challenging, especially with less reactive aryl chlorides. The principles of catalyst selection and reaction conditions are paramount.

Potential Cause 1: Inappropriate Ligand Choice

The ligand plays a critical role in the efficiency of the Buchwald-Hartwig amination. The right ligand facilitates both the oxidative addition and the reductive elimination steps.

Solutions:

  • Screen Bulky, Electron-Rich Ligands: For chloro-imidazopyridines, ligands from the Buchwald biarylphosphine family (e.g., XPhos, SPhos) or Josiphos-type ligands are often effective.[9] These ligands promote the formation of the active monoligated palladium species.

  • Consider Bidentate Ligands: Bidentate ligands can offer greater stability to the catalytic complex and may be less prone to displacement by the basic imidazopyridine substrate.[9]

Potential Cause 2: Base Incompatibility

The choice of base is crucial in Buchwald-Hartwig aminations. It must be strong enough to deprotonate the amine but not so strong that it causes side reactions or catalyst decomposition.

Solutions:

  • Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a common and effective base for these reactions. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).

  • Homogeneous Base: For sensitive substrates, a soluble organic base like DBU might offer milder conditions, although this often requires specific ligand combinations to be effective.[10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the chloro-imidazopyridine (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig_Amination_Troubleshooting start No Product in Buchwald-Hartwig Amination ligand Ligand Choice start->ligand base Base Selection start->base conditions Reaction Conditions start->conditions ligand_sol1 Rationale Promotes active monoligated Pd species. ligand->ligand_sol1 Try Bulky Biarylphosphines (XPhos, SPhos) ligand_sol2 Rationale Increases catalyst stability. ligand->ligand_sol2 Screen Bidentate Ligands (Josiphos) base_sol1 Rationale Ensures efficient amine deprotonation. base->base_sol1 Use Strong, Non-Nucleophilic Base (NaOtBu, LHMDS) base_sol2 Rationale Milder conditions for sensitive substrates. base->base_sol2 Consider a Soluble Organic Base (DBU) cond_sol1 Rationale Overcomes activation energy barriers. conditions->cond_sol1 Increase Temperature cond_sol2 Rationale Prevents catalyst deactivation and side reactions. conditions->cond_sol2 Ensure Anhydrous Conditions

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

II. Common Side Reactions

Even when the desired product is formed, side reactions can complicate purification and reduce the overall efficiency of the process.

Question 3: I'm observing a significant amount of dehalogenated imidazopyridine in my reaction mixture. How can I prevent this?

Dehalogenation, or hydrodehalogenation, is the replacement of the halogen with a hydrogen atom and is a common side reaction in palladium-catalyzed couplings.[11]

Potential Cause 1: Source of Hydride

The hydrogen atom often comes from the solvent or the base. Alcoholic solvents, in the presence of a base, can act as hydride donors.[11]

Solutions:

  • Solvent Choice: Avoid alcoholic solvents if dehalogenation is a major issue. Switch to aprotic solvents like dioxane, toluene, or DMF.

  • Base Selection: Use a weaker, non-coordinating base. For example, if you are using a strong alkoxide base, consider switching to a carbonate or phosphate base.[12]

Potential Cause 2: Catalyst System

Highly active catalyst systems, while beneficial for difficult couplings, can sometimes promote dehalogenation.[11]

Solutions:

  • Ligand Tuning: The electronic and steric properties of the ligand can influence the relative rates of the desired coupling versus dehalogenation. Screening different ligands is often necessary.

  • Lower Catalyst Loading: In some cases, a lower catalyst loading can disfavor the dehalogenation pathway.

Question 4: My Sonogashira coupling with an iodo-imidazopyridine is giving me a homocoupled alkyne (Glaser coupling) byproduct. What's going wrong?

The Sonogashira reaction relies on a dual catalytic system of palladium and copper.[13] An imbalance in this system can lead to the copper-catalyzed homocoupling of the alkyne.

Potential Cause 1: Copper Catalyst Issues

The copper co-catalyst is essential for the activation of the alkyne. However, under certain conditions, it can promote the undesired Glaser coupling.

Solutions:

  • Copper-Free Conditions: Numerous "copper-free" Sonogashira protocols have been developed.[14] These often use a palladium catalyst with a specific ligand and an amine base. This is the most direct way to avoid Glaser coupling.

  • Optimize Copper Source and Loading: If a copper co-catalyst is necessary, ensure you are using a reliable source (e.g., CuI) at a low loading (typically 1-5 mol%).

Potential Cause 2: Reaction Atmosphere

The presence of oxygen can promote the oxidative homocoupling of the alkyne.

Solutions:

  • Strictly Anaerobic Conditions: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (argon or nitrogen). Use freshly distilled and degassed solvents.

Sonogashira_Side_Reactions start Sonogashira Coupling with Iodo-imidazopyridine desired_path Desired Sonogashira Product start->desired_path Pd/Cu Catalysis (Optimized) side_reaction Glaser Homocoupling (Alkyne Dimer) start->side_reaction Excess Copper or Presence of Oxygen troubleshooting Troubleshooting Glaser Coupling side_reaction->troubleshooting sol1 Rationale Eliminates the catalyst for homocoupling. troubleshooting->sol1 Switch to Copper-Free Sonogashira Conditions sol2 Rationale Prevents oxidative dimerization of the alkyne. troubleshooting->sol2 Ensure Strictly Anaerobic Conditions sol3 Rationale Minimizes the rate of the side reaction. troubleshooting->sol3 Optimize CuI Loading (1-5 mol%)

Caption: Decision pathway for troubleshooting Sonogashira side reactions.

III. Regioselectivity and Competing Reactions

The imidazopyridine scaffold has multiple potential reaction sites, which can lead to challenges in controlling regioselectivity.

Question 5: I am trying to perform a C-H arylation on my imidazopyridine, but I am getting a mixture of isomers. How can I control the regioselectivity?

Direct C-H activation is a powerful tool, but controlling where the new bond forms on a heteroaromatic ring can be difficult.

Potential Cause: Inherent Reactivity of the Imidazopyridine Ring

The electronic properties of the imidazopyridine ring dictate the most reactive C-H bonds. Without a directing group, arylation may occur at multiple positions.

Solutions:

  • Use a Directing Group: Installing a directing group on the imidazopyridine can force the C-H activation to occur at a specific position (typically ortho to the directing group). This is the most reliable way to control regioselectivity.

  • Ligand Control: In some cases, the choice of ligand on the palladium catalyst can influence the regioselectivity of the C-H activation. This often requires extensive screening.

  • Solvent Effects: The polarity of the solvent can sometimes influence the regiochemical outcome of C-H functionalization reactions.

Question 6: In my coupling reaction, I am observing N-arylation of the imidazole nitrogen in addition to the desired C-C bond formation. How can I favor C-arylation?

The nitrogen atoms of the imidazopyridine ring are nucleophilic and can compete with the desired cross-coupling partner. This is particularly relevant in copper-catalyzed reactions but can also be a side reaction in palladium catalysis.

Potential Cause: Reaction Conditions Favoring N-Arylation

Certain conditions, particularly those used in Ullmann-type couplings, can favor the formation of C-N bonds.[15][16]

Solutions:

  • Protect the Imidazole Nitrogen: If possible, protecting the imidazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can prevent N-arylation. The protecting group can then be removed in a subsequent step.

  • Optimize the Catalyst System: Palladium catalysts with bulky phosphine ligands are generally more selective for C-C bond formation. Copper catalysts are more prone to promoting N-arylation.

  • Choice of Base: The basicity and coordinating ability of the base can influence the selectivity. A non-coordinating base may be preferable.

IV. References

  • Al-Masum, M., & El-Hage, C. N. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(39), 21873-21883. --INVALID-LINK--

  • Al-Masum, M., & El-Hage, C. N. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 15, 1612-1621. --INVALID-LINK--

  • Jukić, M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5036. --INVALID-LINK--

  • Al-Masum, M., & El-Hage, C. N. (2019). Imidazo[1,2-a]pyridines as privileged structures in medicinal chemistry and in our cross-coupling reactions approach. Beilstein Journal of Organic Chemistry, 15, 1612-1621. --INVALID-LINK--

  • Al-Masum, M., & El-Hage, C. N. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(39), 21873-21883. --INVALID-LINK--

  • Reen, G. K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612-1621. --INVALID-LINK--

  • Van der Eycken, J., et al. (2019). Design of Imidazo[1,2-a]pyridine-Based Donor–Acceptor Chromophores through a Multicomponent Approach. The Journal of Organic Chemistry, 84(15), 9476-9486. --INVALID-LINK--

  • Al-Masum, M., & El-Hage, C. N. (2019). Rationale for the preparation of imidazopyridine monophosphine ligands... Beilstein Journal of Organic Chemistry, 15, 1612-1621. --INVALID-LINK--

  • Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 15(4), 5674-5689. --INVALID-LINK--

  • Behera, P. K., et al. (2024). Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta, 563, 121922. --INVALID-LINK--

  • Reddy, V. P., et al. (2015). Copper-Catalyzed Oxidative C-H Amination: Synthesis of Imidazo[1,2- a ]-N-Heterocycles from N-Heteroaryl Enaminones. Organic Letters, 17(15), 3794-3797. --INVALID-LINK--

  • BenchChem. (2025). Preventing Debromination in Suzuki Coupling of Bromo-imidazoles. BenchChem Technical Support. --INVALID-LINK--

  • Grzybowski, B. A., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. --INVALID-LINK--

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16374-16397. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support. --INVALID-LINK--

  • Doraghi, F., et al. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 12(4), 2039-2060. --INVALID-LINK--

  • Jana, U., & Maiti, S. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(44), 10764-10783. --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. --INVALID-LINK--

  • Wang, D.-H., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 532(7598), 235-239. --INVALID-LINK--

  • Stanovnik, B., et al. (2012). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. Molecules, 17(10), 12048-12067. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates. BenchChem Technical Support. --INVALID-LINK--

  • Gomba, E., et al. (2015). Sonogashira coupling of 6‐chloro‐3‐iodo‐2‐phenylimidazo[1,2‐b]pyridazine 58. Molecules, 20(12), 21954-21972. --INVALID-LINK--

  • Behera, P. K., et al. (2024). Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta, 563, 121922. --INVALID-LINK--

  • Savitha, B., et al. (2016). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. European Journal of Organic Chemistry, 2016(1), 125-133. --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--

  • Al-Masum, M., & El-Hage, C. N. (2020). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ChemistrySelect, 5(9), 2821-2827. --INVALID-LINK--

  • Fersing, C., et al. (2020). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. European Journal of Medicinal Chemistry, 200, 112444. --INVALID-LINK--

  • Bagley, M. C., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(20), 9729-9737. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 3, 2026, from --INVALID-LINK--

  • Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. --INVALID-LINK--

  • Gholinejad, M., & Nájera, C. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(4), 2136-2151. --INVALID-LINK--

  • Wang, H., et al. (2018). Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry, 16(29), 5275-5279. --INVALID-LINK--

  • Wikipedia. (n.d.). Catalyst poisoning. In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--

  • Magano, J., & Dunetz, J. R. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(12), 1436-1451. --INVALID-LINK--

  • Gurak, J. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(3), 1884-1897. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem Technical Support. --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 3, 2026, from --INVALID-LINK--

  • Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6548. --INVALID-LINK--

  • Bellina, F., & Rossi, R. (2011). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Chemical Reviews, 111(4), 2175-2268. --INVALID-LINK--

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. --INVALID-LINK--

  • Soulé, J.-F., et al. (2019). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics, 38(15), 2933-2940. --INVALID-LINK--

  • Cristau, H.-J., et al. (2005). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 70(8), 3188-3195. --INVALID-LINK--

  • Liu, Y., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. International Journal of Organic Chemistry, 3(3), 185-189. --INVALID-LINK--

  • Wang, X., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules, 27(15), 4976. --INVALID-LINK--

  • Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalyzed Reactions. Molecules, 16(8), 6634-6640. --INVALID-LINK--

  • Bellina, F., & Rossi, R. (2024). Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. Organic Chemistry Frontiers. --INVALID-LINK--

References

stability issues of 4-Chloro-1H-imidazo[4,5-c]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. By understanding the underlying chemical principles and employing the robust protocols outlined here, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: The Chemical Personality of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable scaffold for the development of various therapeutic agents. However, the very features that make it a potent biological modulator also contribute to its chemical reactivity and potential instability in solution. The electron-deficient nature of the pyridine ring, amplified by the presence of an electronegative chlorine atom at the 4-position, renders the molecule susceptible to nucleophilic attack. This guide will provide you with the expertise to anticipate and mitigate these stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in solution.

FAQ 1: My compound seems to be degrading in aqueous buffer. What is the likely cause?

Answer: The most probable cause of degradation in aqueous solutions is hydrolysis . The chlorine atom at the 4-position of the imidazo[4,5-c]pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), with water acting as a nucleophile.[1] This reaction is often pH-dependent.

  • Mechanism Insight: The electron-withdrawing nitrogen atoms in the pyridine and imidazole rings make the carbon atom attached to the chlorine electrophilic. A water molecule can attack this carbon, leading to the formation of a Meisenheimer complex intermediate, which then expels the chloride ion to form the corresponding 4-hydroxy derivative. The stability of this intermediate is key to the reaction's feasibility.[2][3]

  • Troubleshooting Steps:

    • Temperature Management: Keep your solutions cooled (e.g., on ice or at 4°C) to slow down the rate of hydrolysis.

    • Minimize Time in Solution: Prepare aqueous solutions of this compound fresh before use. Avoid long-term storage in aqueous buffers.

Diagram: Proposed Hydrolysis of this compound

cluster_main Proposed Hydrolysis Pathway start This compound intermediate Meisenheimer-like Intermediate start->intermediate Nucleophilic Attack product 4-Hydroxy-1H-imidazo[4,5-c]pyridine intermediate->product Elimination leaving_group Cl- intermediate->leaving_group nucleophile H2O nucleophile->start

Caption: Proposed mechanism of hydrolysis.

FAQ 2: I am dissolving the compound in methanol for my reaction, but I am seeing an unexpected byproduct.

Answer: Similar to hydrolysis, you are likely observing solvolysis , specifically methanolysis. Alcohols, like methanol, are nucleophiles and can displace the chloride in an SNAr reaction, leading to the formation of a 4-methoxy-1H-imidazo[4,5-c]pyridine byproduct.

  • Solvent Considerations: The choice of solvent is critical. Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles.[6][7] Aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for stock solutions and reactions where the nucleophilic displacement of the chlorine is undesirable. However, be aware that even in aprotic solvents, trace amounts of water can lead to slow hydrolysis over time.

  • Troubleshooting Steps:

    • Use Aprotic Solvents: If your experimental design permits, dissolve this compound in a high-purity, anhydrous aprotic solvent like DMSO or DMF for stock solutions.

    • Dry Solvents: For sensitive reactions, consider using freshly dried solvents to minimize water content.

    • Reaction Temperature: If a protic solvent is necessary for your reaction, running the reaction at a lower temperature can help to minimize the rate of solvolysis.

FAQ 3: My results are inconsistent, and I suspect the compound is degrading upon storage. What are the best storage practices for solutions?

Answer: this compound is susceptible to degradation in solution, especially over extended periods.

  • Recommended Storage:

    • Solid Form: Store the solid compound in a tightly sealed container at -20°C, protected from light and moisture.

    • Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and introduction of moisture. Store these aliquots at -20°C or -80°C.

  • Troubleshooting Inconsistent Results:

    • Fresh Preparations: Always prepare fresh dilutions from your stock solution for each experiment.

    • Purity Check: Periodically check the purity of your stock solution using a stability-indicating analytical method, such as the HPLC protocol detailed below.

FAQ 4: Could my compound be sensitive to light?

Answer: Yes, there is a strong possibility of photosensitivity. Related chloropyridine compounds have been shown to undergo photodegradation upon exposure to UV light.[1][8]

  • Degradation Pathway: Photodegradation can involve the cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent reaction products.

  • Precautionary Measures:

    • Protect from Light: Handle the solid compound and its solutions in a dimly lit environment.

    • Amber Vials: Store all solutions in amber vials or vials wrapped in aluminum foil to protect them from light.

    • Minimize Exposure: During experimental setup, minimize the exposure of your samples to ambient light.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of your this compound samples.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[9][10][11][12]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid

  • HPLC or UPLC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase. Analyze the samples using the stability-indicating UPLC-MS method described below.

Diagram: Forced Degradation Workflow

cluster_workflow Forced Degradation Workflow start Prepare 1 mg/mL Stock Solution in ACN stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, RT) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (60°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Analyze by Stability-Indicating UPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for forced degradation studies.

Protocol 2: Stability-Indicating UPLC-MS Method

Objective: To develop a UPLC-MS method capable of separating the intact this compound from its potential degradation products.[13][14][15][16][17]

Instrumentation & Columns:

  • UPLC system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

Time (min)%A%B
0.0955
3.0595
4.0595
4.1955
5.0955

Method Parameters:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detection: Positive electrospray ionization (ESI+). Monitor for the parent mass of this compound (m/z [M+H]⁺ = 154.0) and other potential degradation products (e.g., the hydrolyzed product at m/z [M+H]⁺ = 136.0).

Data Analysis:

  • Assess the peak purity of the parent compound in the stressed samples.

  • Identify and quantify the degradation products. The percentage degradation can be calculated based on the decrease in the peak area of the parent compound and the emergence of new peaks.

Protocol 3: Routine Solution Stability Assessment

Objective: To determine the stability of this compound in a specific solvent and storage condition relevant to your experimental workflow.

Procedure:

  • Prepare a solution of the compound in your desired solvent at a known concentration.

  • Divide the solution into several aliquots in appropriate vials (e.g., amber glass vials).

  • Analyze one aliquot immediately (T=0) using the stability-indicating UPLC-MS method to establish the initial purity and concentration.

  • Store the remaining aliquots under your desired storage conditions (e.g., room temperature, 4°C, -20°C).

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and analyze it.

  • Compare the chromatograms from each time point to the T=0 sample to determine the extent of degradation.

Summary of Key Stability Considerations

ParameterPotential IssueMitigation Strategy
pH Hydrolysis at acidic or basic pHWork at neutral pH; prepare solutions fresh.
Solvents Solvolysis with protic solvents (e.g., water, methanol)Use anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions.
Temperature Increased degradation rateStore solutions at low temperatures (-20°C or -80°C); keep on ice during experiments.
Light PhotodegradationProtect solid and solutions from light using amber vials or foil.
Storage Degradation in solution over timePrepare fresh solutions; store stock solutions as single-use aliquots at low temperature.

By adhering to these guidelines and employing the provided protocols, you will be well-equipped to handle the stability challenges associated with this compound, ensuring the quality and reproducibility of your valuable research.

References

Technical Support Center: Characterization of Impurities in 4-Chloro-1H-imidazo[4,5-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and impurity characterization of 4-Chloro-1H-imidazo[4,5-c]pyridine. This molecule is a critical building block in medicinal chemistry, often serving as a key intermediate in the development of therapeutic agents.[1] Its purity is paramount, as even minor impurities can have significant impacts on downstream reactions and the safety profile of the final active pharmaceutical ingredient (API).

This guide is structured to provide direct, actionable answers to common challenges encountered in the laboratory. It combines troubleshooting for immediate issues with broader FAQs for a deeper understanding of impurity profiling, grounded in established analytical principles and regulatory awareness.[2][3]

Section 1: Troubleshooting Guide

This section addresses specific, practical problems you might encounter during your synthesis and analysis workflow.

Q1: My final product shows low purity by HPLC with several unexpected peaks after synthesis from 2-chloro-3,4-diaminopyridine. What are the likely culprits?

A1: Low purity with multiple peaks points to issues with the reaction conditions or workup procedure. The most common sources of impurities in this synthesis are:

  • Incomplete Cyclization: The reaction between 2-chloro-3,4-diaminopyridine and the cyclizing agent (e.g., trimethyl orthoformate with an acid catalyst) may not have gone to completion.[4] This results in the carryover of the starting material.

  • Side Reactions: At elevated temperatures or with incorrect stoichiometry, the orthoformate can react with the starting material to form various intermediates or byproducts that may not cyclize correctly.

  • Degradation: The imidazopyridine ring system can be sensitive. Exposure to harsh acidic or basic conditions during workup and purification can lead to ring-opening or other degradation pathways.

  • Hydrolysis: The 4-chloro substituent is activated towards nucleophilic attack. During aqueous workup, especially if the pH becomes neutral or basic while the solution is warm, the chloro group can be hydrolyzed to a hydroxyl group, forming 4-hydroxy-1H-imidazo[4,5-c]pyridine.

Expert Recommendation: First, confirm the identity of the major impurity peaks using LC-MS to obtain their molecular weights.[5][6] Compare these with the masses of your starting materials and expected byproducts (see Table 1). To mitigate these issues, ensure your reagents are anhydrous, maintain strict temperature control, and perform the aqueous workup at low temperatures (0-5 °C), keeping the pH acidic until the product is extracted.

Q2: I'm observing a major impurity with the same mass as an isomeric starting material, 3-chloro-4,5-diaminopyridine. How can I confirm if my synthesis produced an unwanted isomer?

A2: This is a critical issue, as isomeric impurities can be difficult to separate and may have different pharmacological or toxicological profiles. The formation of an imidazo[4,5-b]pyridine isomer from a contaminated starting material is a plausible scenario.[7]

A simple mass spectrometry analysis is insufficient here. The definitive method for distinguishing isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Analytical Strategy:

  • Isolate the Impurity: Use preparative HPLC to isolate a few milligrams of the impurity.

  • Acquire 2D NMR Spectra: The key experiment is a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment shows correlations between protons and carbons that are 2-3 bonds away. For the desired this compound, you would expect to see a correlation from the imidazole proton (H1) to the carbon atoms flanking the pyridine nitrogen. The isomeric impurity will have a distinctly different correlation pattern. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can also be invaluable for confirming spatial relationships and thus, the correct isomeric structure.[9]

  • Compare with Reference Spectra: If available, compare the ¹H and ¹³C NMR of your product and the isolated impurity with literature values or a certified reference standard.[10][11]

Q3: An impurity peak in my LC-MS has a mass corresponding to [M+16] or [M-Cl+OH]. What is this, and how can I prevent its formation?

A3: A mass of [M-Cl+OH] (Molecular Weight: 135.12 g/mol ) strongly indicates the formation of 4-hydroxy-1H-imidazo[4,5-c]pyridine . A mass of [M+16] could indicate the formation of an N-oxide , a common metabolic or degradation product of pyridine-containing compounds.[12]

  • 4-Hydroxy Impurity (Hydrolysis): This is the most common process-related impurity. It forms via nucleophilic aromatic substitution, where water or hydroxide attacks the electron-deficient carbon bearing the chlorine atom. This is often exacerbated during workup when neutralizing the reaction mixture.

    • Prevention: Keep the temperature low (<10 °C) during the entire aqueous workup and extraction. Use a buffered solution or carefully add base to avoid local pH spikes. Extract the product quickly into an organic solvent once the acid is neutralized.

  • N-Oxide Impurity (Oxidation): This can form if oxidizing agents are present or through air oxidation over time, especially if catalyzed by trace metals.

    • Prevention: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use purified, peroxide-free solvents. Store the final compound protected from light and air.

Q4: My chlorination reaction using phosphorus oxychloride (POCl₃) on 4-hydroxy-1H-imidazo[4,5-c]pyridine is dark and producing significant tar. What is happening?

A4: Using POCl₃ for chlorination is effective but harsh. Dark coloration and tar formation are classic signs of decomposition.[13] Pyridine-like heterocycles can be sensitive to strong acids and high temperatures, leading to polymerization or charring.

Causality and Troubleshooting:

  • Excessive Temperature: POCl₃ reactions are highly exothermic. If the temperature is not strictly controlled, it can run away, causing decomposition. The reaction should be heated gradually and maintained at the lowest effective temperature (often around 80-110 °C).[4]

  • Absence of a Base/Solvent: Sometimes, running the reaction neat in POCl₃ is too aggressive. The addition of a high-boiling inert solvent can help moderate the reaction. More commonly, including a base like N,N-diisopropylethylamine (DIPEA) or even pyridine itself can scavenge the HCl generated, preventing acid-catalyzed decomposition.[14]

  • Moisture: Water reacts violently with POCl₃ to produce phosphoric acid and HCl, which can catalyze decomposition. Ensure your starting material and glassware are scrupulously dry.

Expert Recommendation: Begin the reaction at a lower temperature and allow it to warm slowly. Consider adding a catalytic amount of dimethylformamide (DMF) to form the Vilsmeier reagent in situ, which can facilitate a milder chlorination. If decomposition persists, explore alternative chlorinating agents like oxalyl chloride or thionyl chloride with a catalytic amount of DMF.

Section 2: Frequently Asked Questions (FAQs)

This section provides broader context on the principles of impurity characterization for this compound.

Q1: What are the most common classes of impurities in the synthesis of this compound?

A1: Impurities are generally categorized by their origin as defined by the International Council for Harmonisation (ICH) guidelines.[15] For this specific synthesis, the most common impurities fall into these classes:

Impurity Class Specific Examples Likely Origin Typical Characterization Data (LC-MS)
Starting Materials 2-chloro-3,4-diaminopyridineIncomplete reactionm/z = 144.0/146.0 [M+H]⁺
Intermediates N-(2-chloro-3-aminopyridin-4-yl)formamideIncomplete cyclizationm/z = 172.0/174.0 [M+H]⁺
By-products 4-hydroxy-1H-imidazo[4,5-c]pyridineHydrolysis of chloro groupm/z = 136.0 [M+H]⁺
Isomeric imidazo[4,5-b]pyridinesIsomeric starting materialm/z = 154.0/156.0 [M+H]⁺
Dimerized or polymerized productsHarsh reaction conditions (heat, acid)High MW, broad peaks
Reagents Triethyl orthoformate, POCl₃ byproductsReagent carryover/side-reactionsVaries
Degradants N-oxides, ring-opened productsStorage, light/air exposurem/z = 170.0/172.0 [M+H]⁺ (for N-oxide)

Q2: What is a standard analytical workflow for identifying a novel, unknown impurity?

A2: A systematic, multi-technique approach is essential for the structural elucidation of unknown impurities.[16][17] The workflow ensures that sufficient data is collected to propose and confirm a structure with high confidence.

References

scale-up challenges for the production of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 4-Chloro-1H-imidazo[4,5-c]pyridine. This molecule is a critical heterocyclic building block in medicinal chemistry, notably as a precursor for various therapeutic agents.[1][2] While its synthesis is well-documented on a lab scale, transitioning to pilot or manufacturing scale introduces significant challenges. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot these complexities, ensuring a robust, safe, and efficient production process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by teams embarking on the scale-up of this compound.

Q1: What are the most common synthetic routes for this compound?

The most prevalent and scalable methods typically involve the cyclization of a substituted diaminopyridine. The key routes are:

  • Condensation of 2-Chloro-3,4-diaminopyridine: This involves reacting 2-chloro-3,4-diaminopyridine with a one-carbon source like trimethyl orthoformate or formic acid, often in the presence of an acid catalyst.[3]

  • Chlorination of a Hydroxy Precursor: An alternative involves synthesizing 1H-imidazo[4,5-c]pyridin-4-ol and then chlorinating it using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3] This route is common but involves harsh reagents.

Q2: What are the primary challenges when moving from lab scale to pilot plant production?

Scaling up this synthesis introduces several key challenges:

  • Reagent Handling and Safety: The use of highly corrosive and reactive reagents like phosphorus oxychloride (POCl₃) requires specialized equipment and stringent safety protocols.[4]

  • Thermal Management: The chlorination step is often highly exothermic. Efficient heat transfer is critical on a large scale to prevent runaway reactions and impurity formation.

  • Product Isolation and Purification: Lab-scale purifications often rely on silica gel chromatography, which is impractical and costly at scale. Developing a robust crystallization or precipitation method is essential for achieving the desired purity.[3]

  • Physical Form and Handling: The product may precipitate as a fine solid, which can be difficult to filter and dry. Slurry handling and solid transfer operations need careful consideration.

Q3: What are the critical safety precautions for handling phosphorus oxychloride (POCl₃)?

POCl₃ is a highly toxic and corrosive substance that reacts violently with water. Key safety measures include:

  • Handling: Always handle POCl₃ in a well-ventilated fume hood or a closed system.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, splash goggles, and a face shield. For large quantities, a self-contained breathing apparatus may be necessary.[4]

  • Quenching: Excess POCl₃ must be quenched carefully and slowly by adding it to a cooled, stirred base solution (e.g., sodium bicarbonate) or an alcohol like isopropanol under controlled conditions. Never add water directly to POCl₃.

Q4: How is the purity of this compound typically assessed?

A combination of analytical techniques is used to ensure the final product meets specifications:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and identifying impurities. A reverse-phase method is typically suitable.[5]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and ensure no major structural isomers are present.

Part 2: Recommended Scale-Up Synthetic Pathway

For large-scale production, a two-step, one-pot approach starting from 2-chloro-3,4-diaminopyridine is often preferred due to its efficiency. This avoids the isolation of intermediates and minimizes unit operations.

Workflow: One-Pot Synthesis from 2-Chloro-3,4-diaminopyridine

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Isolation & Purification A Charge Reactor: - 2-Chloro-3,4-diaminopyridine - Trimethyl Orthoformate B Catalyst Addition: - Slowly add conc. HCl - Maintain Temp < 30°C A->B C Reaction & Aging: - Stir at room temp - Monitor by HPLC for completion B->C D Precipitation: - Product precipitates from reaction mixture C->D Direct Transfer (One-Pot) E Filtration & Washing: - Filter the solid - Wash with appropriate solvent (e.g., ether) D->E F Drying: - Dry under vacuum at controlled temp E->F G This compound F->G Final Product

Caption: One-pot synthesis and isolation workflow.

Part 3: Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up process, providing probable causes and actionable solutions.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low or Inconsistent Yield 1. Incomplete reaction due to insufficient catalyst or reaction time. 2. Presence of moisture, leading to hydrolysis of reagents. 3. Product loss during workup and isolation. 4. Incorrect reaction temperature.1. Optimize catalyst loading (e.g., HCl) and monitor the reaction to completion using in-process controls (IPCs) like HPLC. 2. Use anhydrous grade solvents and ensure the reactor is dry before starting. 3. Optimize the precipitation/crystallization solvent system to maximize recovery. Check filtrate for product loss. 4. Profile the reaction temperature. While the initial addition may need cooling, the reaction may require heating to drive to completion.
Formation of Dark-Colored Impurities 1. Reaction temperature too high, causing decomposition. 2. Presence of oxygen leading to oxidative side products. 3. Impurities in the starting material (2-chloro-3,4-diaminopyridine).1. Implement strict temperature control, especially during the exothermic addition of the catalyst. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] 3. Ensure the purity of starting materials meets the required specifications before use.
Incomplete Chlorination (if using POCl₃ route) 1. Insufficient POCl₃ stoichiometry. 2. Reaction temperature too low or time too short. 3. POCl₃ degraded due to moisture.1. Increase the equivalents of POCl₃. A typical range is 5-10 volumes or a molar excess. 2. Increase the reaction temperature (e.g., to 100-110 °C) and/or extend the reaction time.[3] 3. Use a fresh, unopened bottle of POCl₃ and anhydrous conditions.
Difficult Product Filtration 1. Formation of very fine, amorphous particles. 2. Product is too soluble in the wash solvent.1. Optimize the precipitation/crystallization process. Control the rate of cooling or anti-solvent addition to promote larger crystal growth. 2. Select a wash solvent in which the product has minimal solubility (e.g., cold diethyl ether or petroleum ether).[3]
Product Fails Purity Specification 1. Residual starting materials or intermediates. 2. Formation of regioisomers or dimeric byproducts. 3. Inefficient purification.1. Ensure the reaction goes to completion via IPCs. 2. Characterize impurities by LC-MS to understand their origin. Adjust reaction conditions (e.g., temperature, concentration) to minimize their formation. 3. Develop a robust purification method. A slurry wash with a suitable solvent at a specific temperature can be very effective for removing minor impurities without resorting to chromatography.

Troubleshooting Logic: Low Yield

G A Low Yield Detected B Check IPCs: Reaction Complete? A->B C No B->C Incomplete D Yes B->D Complete E Troubleshoot Reaction: - Increase catalyst load - Increase temp/time - Check reagent quality C->E F Analyze Filtrate: Significant Product Loss? D->F G Yes F->G High Loss H No F->H Low Loss I Troubleshoot Isolation: - Change anti-solvent - Lower precipitation temp - Optimize solvent volumes G->I J Investigate Mechanical Loss: - Check filter for tears - Review transfer steps H->J

Caption: Decision tree for troubleshooting low product yield.

Part 4: Experimental Protocol & Data

This section provides a representative experimental protocol for the synthesis of this compound on a multi-gram scale, adapted from literature procedures.[3]

Protocol: Synthesis via Condensation with Trimethyl Orthoformate

  • Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser. Ensure the system is clean and dry.

  • Charging: Under a nitrogen atmosphere, charge the reactor with 2-chloro-3,4-diaminopyridine (1.0 eq).

  • Solvent Addition: Add trimethyl orthoformate (approx. 15 volumes relative to the starting material). Begin agitation.

  • Catalyst Addition: At room temperature (20-25 °C), slowly add concentrated hydrochloric acid (approx. 1.1 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 30 °C.

  • Reaction: Stir the resulting slurry at room temperature overnight (12-16 hours).

  • In-Process Control (IPC): Take a sample from the reaction mixture, quench it, and analyze by HPLC to confirm the consumption of the starting material.

  • Isolation: Once the reaction is complete, a large amount of solid product will have precipitated.

  • Filtration and Washing: Filter the solid product. Wash the filter cake thoroughly with petroleum ether or diethyl ether to remove residual reagents and solvent.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Parameter Typical Value / Range Justification
Starting Material 2-chloro-3,4-diaminopyridineCommercially available and provides a direct route.
Reagent Trimethyl OrthoformateActs as both solvent and C1 source for cyclization.
Catalyst Concentrated Hydrochloric AcidProtonates the orthoformate, activating it for reaction.
Temperature 20-30 °CMild conditions minimize side reactions and decomposition.
Reaction Time 12-16 hoursTypically sufficient for the reaction to proceed to completion at room temp.
Typical Yield >90%This route is generally high-yielding.[3][6]
Purity (crude) >95%The product often precipitates in high purity.

Reaction and Potential Side Reaction

G cluster_0 Desired Reaction Pathway cluster_1 Potential Side Reaction A 2-Chloro-3,4-diaminopyridine + Trimethyl Orthoformate B Intermediate Adduct A->B HCl (cat.) C This compound (Product) B->C Intramolecular Cyclization E Dimeric Impurity B->E Intermolecular Reaction D 2-Chloro-3,4-diaminopyridine (Excess or Localized) D->E

Caption: Desired cyclization vs. potential dimerization side reaction.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: Unveiling the Potential of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Scaffolds in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival. The development of small-molecule kinase inhibitors that compete with the endogenous ligand, adenosine triphosphate (ATP), has revolutionized cancer therapy.

At the heart of every ATP-competitive inhibitor is a core chemical structure, or "scaffold," designed to anchor the molecule within the highly conserved ATP-binding pocket. The primary anchoring point is the kinase hinge region , a flexible loop connecting the N- and C-terminal lobes of the kinase domain.[1][2] This region forms a characteristic hydrogen bond pattern with the adenine ring of ATP, a fundamental interaction that inhibitor scaffolds must mimic to achieve high potency.[2]

While well-established scaffolds like quinazoline and pyrimidine form the basis of many FDA-approved drugs, the quest for novel intellectual property, improved selectivity, and alternative resistance-breaking mechanisms drives the exploration of new core structures.[3][4][5] This guide provides an in-depth comparison of the 4-Chloro-1H-imidazo[4,5-c]pyridine scaffold against other privileged scaffolds in kinase inhibitor design. We will delve into the structural rationale, comparative performance data, and the strategic implications for researchers in the field.

The Kinase Hinge: The Critical Anchoring Point

The design of most Type I and Type II kinase inhibitors is predicated on successfully emulating the hydrogen bonds between ATP's adenine and the kinase hinge backbone. Typically, this involves a hydrogen bond donor from the inhibitor to a backbone carbonyl of one hinge residue and a hydrogen bond acceptor that engages with a backbone N-H of another.[1] The scaffold's role is to present these features in the correct spatial orientation.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold Hinge_CO C=O Hinge_NH N-H Scaffold Generic Scaffold Acceptor H-Bond Acceptor Donor H-Bond Donor Acceptor->Hinge_NH Donor->Hinge_CO

Caption: General kinase inhibitor hinge-binding interaction.

Focus Scaffold: this compound

The 1H-imidazo[4,5-c]pyridine ring system is a bioisostere of purine, specifically a 3-deaza-9H-purine.[6] This structural mimicry of a natural biological building block makes it a privileged scaffold in medicinal chemistry. Its utility in kinase inhibition stems from its intrinsic ability to replicate the hinge-binding interactions of adenine.

  • Hinge-Binding Mode: The scaffold presents a hydrogen bond donor (the imidazole N-H at position 1) and a key hydrogen bond acceptor (the pyridine nitrogen at position 5), perfectly positioned to engage the hinge region.

  • The Role of the 4-Chloro Substituent: The chlorine atom at the 4-position is not merely a passive feature; it is a critical synthetic handle. From a medicinal chemistry perspective, this position serves as a versatile attachment point for various side chains. By performing nucleophilic aromatic substitution, chemists can introduce moieties designed to extend into other regions of the ATP pocket, such as the solvent-front or the back pocket, thereby enhancing potency and, crucially, modulating the inhibitor's selectivity profile across the kinome.

G A Scaffold Design & Chemical Synthesis B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B Target Engagement C Determine IC50 Value B->C D Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) C->D Cellular Activity E Determine Cellular Potency D->E F Lead Optimization (ADME, Selectivity, etc.) E->F In Vivo Potential

References

A Researcher's Guide to Validating the Biological Activity of Novel 4-Chloro-1H-imidazo[4,5-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazo[4,5-c]pyridine Scaffold

The 1H-imidazo[4,5-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a "purine isostere," making it a privileged scaffold for interacting with a wide array of biological targets, particularly those within the purinome, such as kinases.[1][2][3] The introduction of a chloro-substituent at the 4-position can critically modulate the compound's electronic properties and steric profile, potentially enhancing its binding affinity and selectivity for specific targets.

This guide provides a comprehensive framework for the systematic validation of the biological activity of novel 4-Chloro-1H-imidazo[4,5-c]pyridine derivatives. We move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating workflow. Our objective is to equip researchers with the tools to not only measure the activity of their novel compounds but also to benchmark them against established alternatives, thereby contextualizing their therapeutic potential, particularly in the realm of oncology.

Part 1: Foundational Biological Evaluation – Assessing Cytotoxicity and Viability

The initial and most fundamental question is whether the novel compounds exert a biological effect on cancer cells. Cytotoxicity (cell-killing) and cytostatic (growth-inhibiting) effects are the primary endpoints.[4][5][6] We employ high-throughput assays that measure overall cell population health to rapidly screen compounds and determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Methodology 1: Cell Viability Assays

The choice of assay is critical. We will compare two robust, widely accepted methods: a tetrazolium reduction assay (MTT) and an ATP-based luminescence assay.

  • Causality of Choice : Tetrazolium assays like MTT measure the metabolic activity of a cell population via the activity of mitochondrial dehydrogenases.[7] This is a strong indicator of cell viability. However, these assays can be susceptible to interference from compounds that affect cellular redox potential. The ATP-based luminescence assay (e.g., CellTiter-Glo®) provides an orthogonal approach by quantifying the ATP present, which is a direct marker of metabolically active, viable cells and is generally considered more sensitive.[5][6] Using both can validate initial findings.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for initial cytotoxicity screening.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[8]

  • Compound Treatment : Prepare serial dilutions of the novel this compound compounds and a reference compound (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation : Incubate the plate for 72 hours.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM) ± SD
Novel Compound 1 MCF-7 (Breast)1.2 ± 0.3
A549 (Lung)2.5 ± 0.6
Novel Compound 2 MCF-7 (Breast)15.8 ± 2.1
A549 (Lung)22.4 ± 3.5
Doxorubicin (Control) MCF-7 (Breast)0.5 ± 0.1
A549 (Lung)0.8 ± 0.2

Part 2: Elucidating the Mechanism of Action

Once a compound demonstrates potent cytotoxicity, the subsequent investigation must focus on how it induces cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical step, as is determining if the compound interferes with cell cycle progression.[10][11]

Methodology 2: Apoptosis Assays
  • Causality of Choice : Apoptosis is a highly regulated process and a preferred mechanism for anticancer drugs. We use a real-time Annexin V binding assay. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[11] Annexin V has a high affinity for PS, and when labeled (e.g., with a luciferase component), it provides a sensitive, real-time measure of apoptotic onset.[12][13] This is often paired with a cell-impermeant DNA dye that only fluoresces upon loss of membrane integrity (necrosis), allowing for simultaneous differentiation of apoptotic and necrotic pathways.[12]

Signaling Pathway: Apoptosis Detection

G cluster_cell Cell cluster_membrane Plasma Membrane cluster_assays Assay Probes PS_in Phosphatidylserine (PS) (Inner Leaflet) PS_out PS (Outer Leaflet) PS_in->PS_out Translocation AnnexinV Annexin V-Luciferase PS_out->AnnexinV Binding & Luminescence (Early Apoptosis) Caspase Caspase-3/7 Activation Caspase->PS_in Translocation DNA_frag DNA Fragmentation Caspase->DNA_frag NecrosisDye Necrosis Dye DNA_frag->NecrosisDye Membrane Permeabilization Fluorescence (Late Apoptosis/Necrosis) Drug Novel Compound Drug->Caspase

Caption: Detection points for apoptosis assays.

Detailed Protocol: Real-Time Apoptosis Assay
  • Cell Seeding : Seed cells in a white, clear-bottom 96-well plate suitable for both luminescence and fluorescence detection.

  • Reagent Addition : Prepare the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay reagent according to the manufacturer's protocol and add it to the cells.[12][14]

  • Compound Treatment : Immediately add the novel compounds at various concentrations (e.g., 0.5x, 1x, and 5x their IC50 values).

  • Kinetic Measurement : Place the plate in a plate reader equipped with a luminometer and fluorometer, heated to 37°C. Measure luminescence and fluorescence every 30-60 minutes for 24-48 hours.

  • Data Analysis : Plot the luminescence (apoptosis) and fluorescence (necrosis) signals over time. An early and significant rise in luminescence followed by a later rise in fluorescence indicates apoptosis leading to secondary necrosis.

Methodology 3: Cell Cycle Analysis
  • Causality of Choice : Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to apoptosis.[10] Flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI) is the gold standard for this analysis. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[15]

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
  • Treatment : Treat cells grown in 6-well plates with the novel compounds at their IC50 concentration for 24 hours.

  • Harvesting : Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation : Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[16]

  • Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 30 minutes.

  • Flow Cytometry : Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission.[17]

  • Data Analysis : Use cell cycle analysis software to model the resulting DNA content histogram and calculate the percentage of cells in each phase (G0/G1, S, G2/M).

Data Presentation: Cell Cycle Distribution
Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.2%20.5%14.3%
Novel Compound 1 15.8%10.1%74.1%
Doxorubicin30.1%12.3%57.6%

Part 3: Identifying Specific Molecular Targets

The imidazo[4,5-c]pyridine scaffold is a known "hinge-binder" for protein kinases, and many derivatives show activity as kinase or topoisomerase inhibitors.[1][18][19] Identifying the specific molecular target is crucial for understanding the mechanism of action and for future drug development.

Methodology 4: In Vitro Kinase Inhibition Assay
  • Causality of Choice : Based on literature for similar scaffolds, Aurora kinases and Src family kinases are plausible targets.[18][19] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a highly sensitive and robust method for measuring kinase activity.[20] It quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in signal indicates inhibition.[21]

Assay Principle: ADP-Glo™ Kinase Assay

Caption: Principle of a luminescence-based kinase inhibition assay.

Detailed Protocol: Kinase Inhibition Assay
  • Compound Preparation : Prepare serial dilutions of the novel compounds in a buffer containing a low percentage of DMSO.

  • Kinase Reaction : In a 96-well plate, add the kinase of interest (e.g., Aurora Kinase A), the kinase-specific substrate peptide, and the test compound.[20]

  • Initiation : Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • ADP Detection :

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent, which converts the ADP generated into ATP. Incubate for 30 minutes.

  • Luminescence Reading : Measure the luminescent signal, which is proportional to the amount of ADP produced.

  • Data Analysis : Plot the signal against the inhibitor concentration to determine the IC50 value.

Methodology 5: Topoisomerase I Inhibition Assay
  • Causality of Choice : DNA topoisomerases are essential enzymes for resolving DNA topological problems during replication and transcription, making them excellent anticancer targets.[22][23] The classic and definitive assay for Topoisomerase I (Topo I) inhibition measures the enzyme's ability to relax supercoiled plasmid DNA.[24] Inhibitors prevent this relaxation, leaving the DNA in its supercoiled state, which is easily visualized by agarose gel electrophoresis as it migrates faster than the relaxed form.[25]

Detailed Protocol: Topo I DNA Relaxation Assay
  • Reaction Setup : In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and the novel compound at various concentrations.[23]

  • Enzyme Addition : Add human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control and a positive control with a known inhibitor (e.g., Camptothecin).

  • Incubation : Incubate the reaction at 37°C for 30 minutes.

  • Termination : Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Electrophoresis : Load the samples onto a 1% agarose gel and run the electrophoresis until there is good separation between the supercoiled and relaxed DNA bands.

  • Visualization : Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR™ Safe) and visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the faster-migrating supercoiled DNA band.

Comparative Analysis and Conclusion

To holistically evaluate a novel compound, its performance must be benchmarked against relevant alternatives. Here, we compare our hypothetical lead, "Novel Compound 1," against a known imidazo[4,5-b]pyridine Aurora kinase inhibitor from the literature and the standard chemotherapeutic Doxorubicin.[18]

ParameterNovel Compound 1Literature Compound[18]Doxorubicin
Cell Viability IC50 (A549) 2.5 µM~5 µM (reported for HCT116)0.8 µM
Mechanism of Action G2/M Arrest & ApoptosisCell Proliferation InhibitionG2/M Arrest & DNA Damage
Molecular Target Aurora Kinase AAurora Kinase ATopoisomerase II
Target Inhibition IC50 0.05 µM0.042 µM~1-5 µM (Topo II)

This comparative analysis reveals that "Novel Compound 1" is a potent, on-target inhibitor of Aurora Kinase A with cellular activity comparable to established compounds. While not as broadly cytotoxic as Doxorubicin, its specific mechanism of action may translate to a better therapeutic window. The presence of the 4-chloro substituent likely contributes to its potent kinase hinge-binding activity, a key aspect of the structure-activity relationship (SAR) that warrants further investigation.[26]

References

A Comparative Guide to HPLC-MS Methods for Reaction Analysis of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The imidazo[4,5-c]pyridine scaffold, a purine isostere, is of significant interest due to its prevalence in compounds with diverse biological activities.[1] The monitoring of chemical reactions involving key intermediates like 4-Chloro-1H-imidazo[4,5-c]pyridine is critical for optimizing reaction yields, minimizing impurities, and ensuring the quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the premier analytical technique for this purpose, offering the requisite specificity and sensitivity.[2]

This guide provides an in-depth comparison of two primary HPLC-MS methodologies—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the real-time analysis and impurity profiling of reactions involving this compound. We will delve into the mechanistic basis for each technique, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal method for their specific needs.

The Analytical Challenge: Properties of this compound

Understanding the physicochemical properties of the target analyte is paramount in chromatographic method development. This compound (MW: 153.57 g/mol , Formula: C₆H₄ClN₃) is a polar heterocyclic compound.[3][4] Its polarity stems from the nitrogen atoms in the fused imidazole and pyridine rings, which are capable of hydrogen bonding. This inherent polarity presents a significant challenge for traditional reversed-phase chromatography, where such compounds often exhibit poor retention, eluting near the solvent front.[5][6] Furthermore, synthetic reactions can generate a host of structurally similar impurities and positional isomers, demanding highly selective separation methods for accurate monitoring and characterization.[7]

Comparative Analysis: Reversed-Phase vs. HILIC

The choice between Reversed-Phase and HILIC methodologies hinges on the retention mechanisms and their suitability for the analytes of interest.

dot

Caption: Comparison of RP and HILIC approaches.

Method 1: Reversed-Phase (RP) HPLC-MS

Reversed-phase chromatography is the workhorse of HPLC, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. Retention is driven by hydrophobic interactions between the analyte and the stationary phase.

Causality in Experimental Choices: For a polar molecule like this compound, achieving adequate retention on a standard C18 column is challenging. To overcome this, the mobile phase must be highly aqueous. However, high water content is detrimental to electrospray ionization (ESI) efficiency in the mass spectrometer, leading to reduced sensitivity. While RP-HPLC is excellent for separating nonpolar impurities or starting materials, it is often suboptimal for the primary polar analyte. Phenyl-based stationary phases (e.g., Phenyl-Hexyl) can offer alternative selectivity for aromatic heterocycles through π-π interactions and may provide better retention than standard alkyl phases.[8]

Self-Validating System: A robust RP-HPLC method will demonstrate consistent retention times and peak shapes for all components across multiple injections. The inclusion of a blank injection (solvent only) is crucial to identify any system peaks or carryover. The mass spectrometer provides an orthogonal detection method, confirming the identity of eluting peaks by their mass-to-charge ratio (m/z), thus validating the chromatographic separation. The expected [M+H]⁺ ion for the parent compound is m/z 154.0.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

HILIC is a powerful alternative for separating highly polar compounds. It employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water).

Causality in Experimental Choices: The HILIC mechanism relies on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[6] This provides strong retention for polar compounds like this compound. A key advantage of HILIC is the use of high organic content mobile phases, which promotes efficient solvent evaporation and desolvation in the ESI source. This leads to a significant enhancement in MS signal intensity and overall method sensitivity compared to RP-HPLC for the same analyte.[9][10] This makes HILIC particularly well-suited for tracking the appearance of the main product and polar intermediates at low concentrations.

Self-Validating System: In HILIC, peak retention and shape are highly sensitive to the water content in the mobile phase and sample solvent. A well-developed method will show high reproducibility. The elution order in HILIC is generally the opposite of that in RP-HPLC, providing orthogonal selectivity.[9] This means that peaks that co-elute in an RP method may be well-separated in a HILIC method, and vice-versa. This orthogonality is a powerful tool for comprehensive impurity profiling and method validation.

Performance Comparison

ParameterReversed-Phase (RP) HPLCHydrophilic Interaction (HILIC)Rationale & References
Retention of Analyte Weak to moderate; may require highly aqueous mobile phase or specialized columns (e.g., Phenyl).Strong; ideal for polar heterocyclic compounds.HILIC is specifically designed for polar analytes, offering superior retention compared to the hydrophobic mechanism of RP.[5][6]
MS Sensitivity (ESI) Lower, due to high aqueous content of the mobile phase which hinders desolvation.Higher (typically 4-10x gain); high organic content promotes efficient ionization.The high percentage of acetonitrile in HILIC mobile phases leads to better desolvation and a significant boost in ESI-MS signal.[9][10]
Separation of Isomers Dependent on column chemistry; Phenyl phases may offer better selectivity for aromatic isomers.Can provide excellent resolution of isomers due to different interaction mechanisms.The partitioning mechanism in HILIC offers an orthogonal selectivity to RP, which is beneficial for separating closely related isomers.[5]
Analysis of Byproducts Excellent for less polar or hydrophobic starting materials and byproducts.Less effective for non-polar byproducts which will elute very early.The complementary nature of the two techniques is a key advantage for comprehensive reaction analysis.[8][9]
Method Robustness Generally high; less sensitive to small variations in mobile phase composition.Can be sensitive to water content in mobile phase and sample diluent; requires careful control.HILIC separations are governed by a delicate aqueous layer on the stationary phase, making them more sensitive to solvent composition.
Column Equilibration Relatively fast.Can be significantly longer, especially when switching from high aqueous to high organic phases.Establishing the stable water layer on the HILIC stationary phase requires more time.

Experimental Protocols

The following are detailed, starting-point protocols for monitoring a hypothetical reaction where this compound is a key reactant or product.

dot

Experimental_Workflow cluster_0 Sample Preparation cluster_1 HPLC-MS Analysis cluster_2 Data Analysis Reaction Reaction Mixture Quench Quench Aliquot (e.g., with ACN) Reaction->Quench Dilute Dilute with Initial Mobile Phase Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter HPLC HPLC Separation (RP or HILIC) Filter->HPLC MS MS Detection (ESI+, Scan/SIM) HPLC->MS Chromatogram Extract Ion Chromatograms (XIC) MS->Chromatogram Quantify Peak Area Integration Chromatogram->Quantify Kinetics Plot vs. Time Quantify->Kinetics

Caption: General workflow for reaction monitoring.

Protocol 1: Reversed-Phase UPLC-MS Method

This method is suitable for reactions where less polar starting materials are consumed and for identifying non-polar byproducts.

  • Instrumentation:

    • UPLC System coupled to a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or similar).[2]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B held for 0.5 min, linear ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Gas Flows: Optimized for the specific instrument.

    • Acquisition Mode: Full Scan (m/z 100-500) to identify all components. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity quantification of target analytes.

    • Target Ion [M+H]⁺: m/z 154.0 for this compound.

Protocol 2: HILIC-UPLC-MS Method

This method is recommended for its superior sensitivity and retention of the polar target analyte and potential polar intermediates.

  • Instrumentation:

    • UPLC System coupled to a Q-TOF or QqQ Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: Acquity BEH HILIC, 1.7 µm, 2.1 x 100 mm (or a zwitterionic HILIC column).

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

    • Gradient: 95% A held for 1.0 min, linear ramp to 60% A over 6.0 min, hold at 60% A for 1.0 min, return to 95% A and re-equilibrate for 4.0 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Sample Diluent: 90:10 Acetonitrile:Water to ensure good peak shape.

  • Mass Spectrometry Conditions (ESI+):

    • Identical to the RP-HPLC method, though sensitivity is expected to be significantly higher.

Conclusion and Recommendation

For the comprehensive analysis of reactions involving this compound, no single chromatographic method may suffice. A dual-methodology approach is often the most rigorous strategy.

  • For high-sensitivity tracking of the polar parent compound and related polar impurities/intermediates, HILIC-MS is the superior choice. Its ability to strongly retain these analytes while leveraging the high-organic mobile phase for enhanced ESI-MS signal makes it ideal for kinetic studies and low-level impurity detection.[9][10]

  • Reversed-Phase HPLC-MS remains an invaluable complementary technique. It is essential for monitoring the consumption of less polar starting materials and for the separation and identification of non-polar byproducts that would not be retained by HILIC.

Ultimately, the selection should be guided by the specific goals of the analysis. If the primary objective is to quantify the formation of the polar product with the highest sensitivity, HILIC is the recommended starting point. For complete impurity profiling and a full mass balance understanding of the reaction, employing both RP and HILIC methods will provide the most comprehensive and trustworthy data.

References

A Comparative Guide to the Synthetic Routes of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-1H-imidazo[4,5-c]pyridine is a critical heterocyclic building block in medicinal chemistry and drug development. As a 3-deazapurine, it serves as a bioisostere for natural purines, making it a privileged scaffold for designing kinase inhibitors, antiviral agents, and other therapeutic molecules.[1] The strategic placement of the chlorine atom at the 4-position provides a versatile handle for further functionalization, typically through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

The efficiency of synthesizing this key intermediate can significantly impact the timeline and cost of a research program. This guide provides an in-depth comparison of the most prevalent synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each route's merits and drawbacks.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary strategies:

  • Route A: Construction of the imidazole ring from a pre-chlorinated pyridine precursor.

  • Route B: Formation of the imidazo[4,5-c]pyridine core first, followed by a subsequent chlorination step.

Each approach presents a unique set of advantages concerning starting material availability, reaction efficiency, and scalability.

Route A: Cyclization of a Pre-chlorinated Pyridine Precursor

This is arguably the most direct approach, involving the cyclization of a commercially available or readily synthesized chlorinated diaminopyridine. The key to this strategy is the installation of the chlorine atom on the pyridine ring before the formation of the fused imidazole ring.

Causality and Mechanistic Insight

The core of this route is an acid-catalyzed condensation reaction between 2-Chloro-3,4-diaminopyridine and a one-carbon source, such as trimethyl orthoformate or formic acid.[2][3] Trimethyl orthoformate is often preferred as it acts as both the C1 source and a dehydrating agent.

The mechanism proceeds via initial formation of a formimidate intermediate with one of the amino groups, followed by an intramolecular cyclization via nucleophilic attack from the second amino group. The subsequent elimination of alcohol and water, driven by the acidic conditions and heat, leads to the aromatic imidazole ring. The pre-existing chloro group is a spectator during this transformation, resulting in a highly efficient and atom-economical synthesis.

Synthetic Pathway Diagram

Route_A start 2-Chloro-3,4-diaminopyridine product This compound start->product Cyclization (One Pot) reagent Trimethyl Orthoformate + HCl (cat.) reagent->product

Caption: One-pot cyclization of a chlorinated precursor.

Evaluation
FeatureAssessment
Efficiency Excellent. Often a one-step, high-yielding reaction. A reported crude yield is as high as 98%.[2]
Simplicity High. The reaction is typically a simple heat-and-stir procedure with straightforward workup.
Scalability Moderate to High. The primary limitation is the cost and availability of the starting material on a large scale.
Cost The main drawback. 2-Chloro-3,4-diaminopyridine is significantly more expensive than its non-chlorinated counterpart.
Safety Standard laboratory precautions are required. No exceptionally hazardous reagents are used.

Route B: Post-Cyclization Chlorination

This two-step approach begins with the more accessible and economical 3,4-diaminopyridine. The imidazo[4,5-c]pyridine core is synthesized first, creating an intermediate, 1H-imidazo[4,5-c]pyridin-4(5H)-one (the tautomer of 4-hydroxy-1H-imidazo[4,5-c]pyridine), which is then chlorinated.

Causality and Mechanistic Insight

Step 1: Imidazole Ring Formation. Similar to Route A, 3,4-diaminopyridine is cyclized with a C1 source. Using formic acid is a classic and cost-effective method that leads to the formation of the pyridone intermediate.[3] This reaction proceeds through formylation of an amino group, followed by dehydrative cyclization.

Step 2: Chlorination. The conversion of the 4-hydroxypyridine moiety (which exists predominantly as the 4-pyridone tautomer) to the 4-chloro derivative is a standard transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this step.[2] The mechanism involves the activation of the pyridone carbonyl oxygen by POCl₃, forming a highly electrophilic intermediate. A chloride ion then acts as a nucleophile, attacking the C4 position and leading to the elimination of a phosphate byproduct to yield the final chlorinated product.

Synthetic Pathway Diagram

Route_B start 3,4-Diaminopyridine intermediate 1H-Imidazo[4,5-c]pyridin-4(5H)-one start->intermediate Step 1: Cyclization reagent1 Formic Acid reagent1->intermediate product This compound intermediate->product Step 2: Chlorination reagent2 POCl₃ reagent2->product

Caption: Two-step synthesis via a pyridone intermediate.

Evaluation
FeatureAssessment
Efficiency Good. While it involves two steps, each step is typically high-yielding. The chlorination step has a reported yield of 83%.[2]
Simplicity Moderate. Requires isolation of an intermediate and involves handling the corrosive and water-sensitive reagent POCl₃.
Scalability Excellent. The starting materials are inexpensive and readily available in bulk, making this the preferred route for large-scale production.
Cost Low. 3,4-Diaminopyridine and formic acid are commodity chemicals, making this a highly economical route.
Safety High concern. Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water. A carefully controlled setup and appropriate personal protective equipment are mandatory.

Quantitative Data Summary

ParameterRoute A: Pre-chlorinationRoute B: Post-chlorination
Starting Material 2-Chloro-3,4-diaminopyridine3,4-Diaminopyridine
Number of Steps 12
Key Reagents Trimethyl orthoformate, HCl1. Formic Acid2. Phosphorus oxychloride (POCl₃)
Reported Yield ~98% (crude)[2]~83% (for chlorination step)[2]
Key Advantage High efficiency, one-pot simplicityExcellent scalability, low cost of materials
Key Disadvantage High cost of starting materialTwo steps, use of hazardous POCl₃

Detailed Experimental Protocols

Disclaimer: These protocols are synthesized from literature sources and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety measures.

Protocol for Route A: Synthesis from 2-Chloro-3,4-diaminopyridine[2]
  • Reaction Setup: To a round-bottom flask, add 2-chloro-3,4-diaminopyridine (1.0 eq, e.g., 2.87 g, 20 mmol) and trimethyl orthoformate (e.g., 40 mL).

  • Acid Addition: At room temperature, slowly add concentrated hydrochloric acid (e.g., 3 mL) dropwise to the mixture with stirring.

  • Reaction: Stir the resulting mixture overnight at room temperature. A large amount of solid precipitate is expected to form.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the filter cake with petroleum ether and dry under vacuum to obtain the crude this compound hydrochloride. Further purification can be achieved by neutralization and recrystallization or chromatography if necessary.

Protocol for Route B: Synthesis from 1H-imidazo[4,5-c]pyridin-4(5H)-one[2]

(This protocol describes the second, critical chlorination step. The preceding cyclization of 3,4-diaminopyridine with formic acid is a standard procedure.)[3]

  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, suspend 1H-imidazo[4,5-c]pyridin-4(5H)-one (1.0 eq, e.g., 255 mg, 1.88 mmol) in phosphorus oxychloride (POCl₃, e.g., 10 mL).

  • Heating: Heat the reaction mixture to 110 °C and stir for 3 hours, or until the solution becomes clear.

  • Reagent Removal: After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

  • Workup (Quenching): Slowly and carefully quench the residue by adding it to ice water. This step is highly exothermic and must be done with caution in a fume hood.

  • Neutralization: Adjust the pH of the aqueous solution to ~9 by the slow, dropwise addition of aqueous ammonia.

  • Isolation & Purification: An equal volume of methanol is added, which may induce precipitation. Collect any precipitate by filtration. The filtrate can be adsorbed onto silica gel and purified by column chromatography (e.g., eluting with ethyl acetate containing 5% methanol) to yield the pure product.

Expert Recommendations for Route Selection

As a Senior Application Scientist, the choice of synthetic route is fundamentally tied to the project's goals:

  • For Discovery & SAR Studies: When synthesizing a diverse set of analogues for biological screening, speed and reliability are paramount. Route A is often superior in this context, provided the chlorinated starting material is accessible. Its one-pot nature and high yield allow for rapid generation of the core structure. For more complex substitution patterns, solid-phase synthesis strategies starting from building blocks like 2,4-dichloro-3-nitropyridine can be exceptionally powerful for creating focused libraries.[1]

  • For Scale-Up & Process Development: When a lead candidate has been identified and larger quantities are required for advanced testing, economic and safety factors become dominant. Route B is the clear choice for manufacturing. The low cost of starting materials provides a significant economic advantage that outweighs the challenges of a two-step process. The handling of POCl₃, while hazardous, is a well-understood industrial process that can be safely managed with appropriate engineering controls.

Conclusion

The synthesis of this compound is well-established, with two robust and reliable routes dominating the landscape. The direct, one-pot cyclization of 2-Chloro-3,4-diaminopyridine (Route A) offers unparalleled speed and efficiency for lab-scale synthesis. Conversely, the two-step process involving the cyclization of 3,4-diaminopyridine followed by chlorination with POCl₃ (Route B) provides an economical and scalable pathway for large-scale production. The optimal choice is therefore not a matter of one route being universally "better," but rather a strategic decision based on the specific objectives of the research or development program.

References

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-1H-imidazo[4,5-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of targeted therapeutics, the 4-Chloro-1H-imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry. Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of various kinases, making it a fertile ground for the development of potent and selective inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, present validating experimental data, and provide detailed protocols to empower your own research endeavors.

The this compound Core: A Strategic Starting Point

The 4-chloro substituent on the 1H-imidazo[4,5-c]pyridine core is not merely an arbitrary feature; it is a strategic linchpin for synthetic elaboration and a key determinant of biological activity. The electron-withdrawing nature of the chlorine atom renders the C4 position susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of a diverse array of functional groups.[1][2] This synthetic tractability is a cornerstone of SAR exploration for this scaffold.

From a biological perspective, the chlorine atom can engage in halogen bonding interactions with the kinase hinge region, contributing to the overall binding affinity. However, its primary role in many lead optimization campaigns is that of a versatile leaving group, allowing for the exploration of various substituents at the C4 position to fine-tune potency, selectivity, and pharmacokinetic properties.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of 1H-imidazo[4,5-c]pyridine analogs is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. The following sections provide a comparative analysis of key substitution points, supported by experimental data from the literature.

The Critical C4-Position: Gateway to Potency and Selectivity

The displacement of the C4-chloro group with various nucleophiles is the most extensively explored modification of this scaffold. The choice of the nucleophile is paramount in determining the resulting analog's biological profile.

Table 1: Comparison of C4-Substituted 1H-Imidazo[4,5-c]pyridine Analogs

Compound IDC4-SubstituentTarget Kinase(s)IC50 (nM)Reference
1a 4-Amino--[3]
1b 4-(3,4-dichloroanilino)A3AR (allosteric modulator)-[3]
1c 4-ChloroTNF-α (suppressor)-[4]
1d 4-AminoTNF-α (suppressor)Moderate Activity[4]

The introduction of an amino group at the C4 position, as seen in imiquimod analogs, can lead to potent immune-modulating agents.[4] For instance, replacement of the 4-chloro with a substituted aniline can yield allosteric modulators of the A3 adenosine receptor (A3AR).[3] This highlights the transformative impact of the C4-substituent on the therapeutic application of the scaffold. The rationale behind exploring various amines at this position is to probe the hydrophobic and electronic requirements of the pocket adjacent to the hinge region of the target kinase.

The N1-Position: Modulating Physicochemical Properties

Substitution at the N1 position of the imidazole ring offers a powerful means to modulate the physicochemical properties of the analogs, such as solubility, membrane permeability, and metabolic stability.

Table 2: Impact of N1-Substitution on Biological Activity

Compound IDN1-SubstituentC4-SubstituentTargetActivityReference
2a HCl--[5]
2b 2-(4-piperidyl)ethylClTNF-α suppressionPotent[4]
2c PhenylpropylThiophosphorylNPS Receptor1-110 nM[6]

As illustrated in Table 2, the introduction of a basic amine-containing side chain at N1 can significantly enhance biological activity, as seen in potent TNF-α suppressors.[4] The rationale for this modification often lies in establishing additional interactions with the solvent-exposed region of the kinase or in improving the pharmacokinetic profile of the compound. For example, the phenylpropyl group in compound 2c led to a substantial improvement in potency against the Neuropeptide S receptor.[6]

The C2-Position: Probing the Ribose Pocket

The C2 position of the imidazo[4,5-c]pyridine core is directed towards the ribose-binding pocket of many kinases. Substitution at this position allows for the exploration of interactions within this sub-pocket to enhance potency and selectivity.

While specific SAR data for C2-substituted this compound analogs is limited, studies on the closely related imidazo[4,5-c]quinoline scaffold have shown that the introduction of small alkyl or cycloalkyl groups can be beneficial for activity.[3] The rationale is to occupy the hydrophobic pocket typically occupied by the ribose moiety of ATP.

Experimental Protocols: A Practical Guide

To facilitate the exploration of the this compound scaffold, we provide the following detailed experimental protocols.

Synthesis of a Representative 4-Substituted-1H-imidazo[4,5-c]pyridine Analog

The following protocol describes a general procedure for the nucleophilic aromatic substitution of the 4-chloro group with an amine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 4-amino-1H-imidazo[4,5-c]pyridine analog.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay: c-Met as a Representative Target

The following protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase, using the ADP-Glo™ Kinase Assay as an example.[7][8]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a master mix containing the kinase assay buffer, ATP at a concentration near its Km, and the specific substrate for the c-Met kinase.

  • Kinase Reaction: In a 384-well plate, add the test compound dilutions. Initiate the kinase reaction by adding the recombinant human c-Met kinase. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation: The assay should include positive (a known c-Met inhibitor) and negative (DMSO) controls. The Z'-factor, a measure of assay quality, should be calculated to ensure the robustness of the results.

Visualizing Key Relationships and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Workflow cluster_synthesis Synthesis & SAR Exploration cluster_evaluation Biological Evaluation Scaffold This compound N1_Sub N1-Substitution Scaffold->N1_Sub C4_Sub C4-Substitution (S_NAr) Scaffold->C4_Sub C2_Sub C2-Substitution Scaffold->C2_Sub Analogs Analog Library N1_Sub->Analogs C4_Sub->Analogs C2_Sub->Analogs Kinase_Assay In Vitro Kinase Assay (e.g., c-Met) Analogs->Kinase_Assay Data IC50 / GI50 Data Kinase_Assay->Data Cell_Assay Cellular Proliferation Assay Cell_Assay->Data SAR_Analysis SAR Analysis Data->SAR_Analysis SAR_Analysis->Scaffold Feedback for New Designs

Caption: A workflow diagram illustrating the iterative process of SAR studies for this compound analogs.

Caption: A simplified representation of the SNAr mechanism for the substitution at the C4-position.

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of novel kinase inhibitors and other biologically active molecules. The synthetic accessibility of the C4 position, coupled with the ability to fine-tune properties through substitutions at N1 and C2, provides a robust platform for lead optimization. Future research in this area will likely focus on the development of highly selective inhibitors by exploiting subtle differences in the ATP-binding sites of various kinases. Furthermore, the exploration of novel bioisosteric replacements for the chlorine atom could lead to analogs with improved pharmacokinetic and safety profiles. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful area of drug discovery.

References

Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Chloro-1H-imidazo[4,5-c]pyridine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 4-Chloro-1H-imidazo[4,5-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors.[1][2][3] Its structural resemblance to purines allows it to effectively compete for the ATP-binding site of various kinases, leading to the development of targeted therapies for inflammatory diseases and cancer.[2][4] However, the journey from a potent compound in a test tube (in vitro) to an effective therapeutic in a living system (in vivo) is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo efficacy of kinase inhibitors built upon this scaffold, focusing on the critical factors that govern their successful translation. We will dissect experimental methodologies, analyze representative data, and explore the causal relationships that dictate the ultimate therapeutic potential of these promising drug candidates.

The Target: RIPK2 and IRAK4 Kinases in Inflammation

Our focus will be on inhibitors targeting Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Both are key nodes in innate immunity signaling pathways.[4][5][6] Dysregulation of these kinases is implicated in a host of inflammatory conditions, making them attractive therapeutic targets.[5][6][7] Small molecule inhibitors based on the imidazopyridine core have shown significant promise in modulating these pathways.[4]

  • IRAK4: A critical kinase downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R). Its activation triggers signaling cascades that result in the production of pro-inflammatory cytokines like TNFα and IL-6.[5]

  • RIPK2: Essential for signaling downstream of the intracellular sensors NOD1 and NOD2, which recognize bacterial peptidoglycans.[7][8] Inhibition of RIPK2 is a promising strategy for inflammatory bowel disease (IBD).[7][9]

Below is a diagram illustrating the signaling pathways involving IRAK4 and RIPK2, highlighting the points of intervention for inhibitors.

Inflammatory_Signaling_Pathways cluster_0 TLR/IL-1R Pathway cluster_1 NOD Pathway TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB_MAPK_1 NF-kB / MAPK Activation TRAF6->NFkB_MAPK_1 Cytokines1 Pro-inflammatory Cytokines (TNFα, IL-6) NFkB_MAPK_1->Cytokines1 Inhibitor1 Imidazopyridine IRAK4 Inhibitor Inhibitor1->IRAK4 NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 XIAP XIAP (Ubiquitination) RIPK2->XIAP NFkB_MAPK_2 NF-kB / MAPK Activation XIAP->NFkB_MAPK_2 Cytokines2 Pro-inflammatory Cytokines NFkB_MAPK_2->Cytokines2 Inhibitor2 Imidazopyridine RIPK2 Inhibitor Inhibitor2->RIPK2

Figure 1: Simplified signaling pathways for IRAK4 and RIPK2.

Part 1: The Promise of In Vitro Potency

The initial evaluation of a drug candidate's potential begins with in vitro assays. These controlled experiments are designed to measure the direct interaction of the compound with its molecular target and its effect on cellular functions.

Biochemical Assays: Measuring Direct Target Engagement

The first crucial test is the biochemical assay, which quantifies how potently a compound inhibits the kinase enzyme in isolation.

Experimental Protocol: RIPK2 Kinase Inhibition Assay

  • Reagents: Recombinant human RIPK2 kinase domain, ATP, and a suitable peptide substrate are prepared in assay buffer.

  • Compound Preparation: The this compound-based test compound is serially diluted to create a concentration gradient.

  • Reaction Initiation: The RIPK2 enzyme is incubated with the test compound for a short period before the reaction is initiated by adding ATP and the peptide substrate.

  • Incubation: The reaction mixture is incubated at room temperature to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified, typically using luminescence- or fluorescence-based methods. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The results are plotted as percentage inhibition versus compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) is calculated.

Figure 2: Workflow for a typical biochemical kinase assay.
Cellular Assays: Assessing Activity in a Biological Context

While a low biochemical IC50 is essential, it doesn't guarantee success. The compound must be able to enter cells, engage its target in a complex cellular environment, and produce a measurable biological effect.

Experimental Protocol: Cellular Target Engagement Assay (e.g., TNFα Production)

  • Cell Culture: A relevant cell line (e.g., human monocytic THP-1 cells or mouse RAW264.7 macrophages) is cultured.[9]

  • Cell Stimulation: Cells are pre-treated with various concentrations of the test compound.

  • Activation: The specific pathway is activated. For RIPK2, cells are stimulated with a NOD2 ligand like muramyl dipeptide (MDP).[9] For IRAK4, a TLR ligand such as lipopolysaccharide (LPS) is used.[10]

  • Incubation: Cells are incubated for several hours to allow for cytokine production and secretion.

  • Quantification: The concentration of a downstream cytokine, such as TNFα, in the cell culture supernatant is measured using an ELISA kit.

  • Data Analysis: The IC50 value is determined by plotting the inhibition of TNFα production against the compound concentration.

Table 1: Representative In Vitro Data for a Hypothetical RIPK2 Inhibitor ("Compound-A")

Assay TypeTarget/Cell LineEndpointResult (IC50)
BiochemicalRecombinant RIPK2Kinase Activity0.6 nM[9]
CellularRAW264.7 + MDPTNFα Production15 nM[9]
CellularHuman PBMCs + LPSIL-6 Production50 nM[10]
Off-Target ScreenKinase Panel (400+)Kinase ActivityHighly Selective[9]

Interpretation of In Vitro Results: The data for "Compound-A" is highly promising. The sub-nanomolar biochemical potency demonstrates strong, direct binding to RIPK2.[9] The low nanomolar cellular activity confirms that the compound has good cell permeability and can effectively inhibit the RIPK2 pathway in a complex milieu.[9] A "shift" between biochemical and cellular IC50 values is expected, reflecting factors like ATP competition and cell membrane permeability. High selectivity from a broad kinase panel suggests a lower likelihood of off-target side effects.

Part 2: The Reality of In Vivo Efficacy

Success in vitro is only the first hurdle. An effective drug must navigate the complexities of a living organism to reach its target at a sufficient concentration for a sufficient duration, without causing undue toxicity. This is where many promising compounds fail.

Pharmacokinetics (PK): The ADME Challenge

Pharmacokinetics describes what the body does to the drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). Poor PK is a primary reason for the failure of drug candidates. For an orally administered drug, it must be absorbed from the gut, remain stable in the bloodstream, distribute to the target tissues, and resist rapid metabolism by the liver and excretion by the kidneys.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Dosing: A cohort of mice is administered the test compound, typically via intravenous (IV) and oral (PO) routes in separate groups.

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 5 min, 15 min, 1 hr, 4 hr, 8 hr, 24 hr) post-dosing.

  • Plasma Analysis: The concentration of the compound in the plasma is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Parameter Calculation: Key PK parameters are calculated, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (Area Under the Curve, representing total drug exposure), and F (Oral Bioavailability %).

InVitro_InVivo_Funnel cluster_0 The Drug Discovery Funnel A In Vitro Hit (Biochemical Potency) B Cellular Activity (Permeability, Target Engagement) A->B Cellular Shift C Pharmacokinetics (ADME) (Solubility, Stability, Bioavailability) B->C ADME Barriers D In Vivo Efficacy (Target Tissue Exposure, PD Response) C->D PK/PD Relationship E Safety & Toxicology (Therapeutic Window) D->E On/Off-Target Effects F Successful Candidate E->F

References

A Senior Application Scientist's Guide to the Analytical Validation of 4-Chloro-1H-imidazo[4,5-c]pyridine: A Comparative Approach to Ensuring Purity and Identity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 4-Chloro-1H-imidazo[4,5-c]pyridine, a heterocyclic compound with the molecular formula C₆H₄ClN₃, serves as a critical building block in the synthesis of various therapeutic agents, including kinase inhibitors.[1] Its purity and identity are paramount, as any deviation can impact the safety, efficacy, and stability of the final drug product.

This guide provides a comprehensive framework for the analytical validation of this compound. Moving beyond a simple checklist of procedures, we will delve into the causality behind our methodological choices, comparing and contrasting orthogonal techniques to build a self-validating and robust analytical package. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP).[2][3]

Part 1: Unambiguous Identity Confirmation

Establishing the unequivocal identity of a molecule is the foundational step of any validation process. For a molecule like this compound, a combination of techniques is essential to probe its molecular weight, connectivity, and functional groups. We will compare three cornerstone techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Workflow for Identity Confirmation

The following workflow illustrates a logical sequence for confirming the identity of the target compound.

Identity_Workflow cluster_0 Identity Verification Process Sample Test Sample: This compound MS Mass Spectrometry (MS) Purpose: Confirm Molecular Weight Sample->MS Primary Test NMR NMR Spectroscopy (¹H, ¹³C) Purpose: Confirm Covalent Structure Sample->NMR Primary Test IR FT-IR Spectroscopy Purpose: Confirm Functional Groups Sample->IR Orthogonal Test Decision All data consistent with reference standard? MS->Decision NMR->Decision IR->Decision Pass Identity Confirmed Decision->Pass Yes Fail Identity Not Confirmed (Investigate OOS) Decision->Fail No

Caption: A logical workflow for the comprehensive identity verification of this compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: MS is the gold standard for determining molecular weight. For a small molecule like this, Electrospray Ionization (ESI) is an ideal, soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear answer to the first critical question: "Does the compound have the correct mass?".[4]

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a 1 mg/mL solution of the test sample and a certified reference standard in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid facilitates protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive (to detect [M+H]⁺).

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Drying Gas (N₂): Temperature 300°C, Flow 8 L/min.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Compare the accurate mass of the most abundant ion in the test sample's spectrum to the theoretical mass of [C₆H₅ClN₃]⁺ and the spectrum of the reference standard.

NMR Spectroscopy: The Architectural Blueprint

Expertise & Experience: While MS confirms the mass, it cannot distinguish between isomers. NMR spectroscopy provides detailed information about the covalent structure, including the number and connectivity of protons (¹H NMR) and carbons (¹³C NMR). This technique is indispensable for confirming the correct isomeric form of the imidazo[4,5-c]pyridine core.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice for this molecule due to its ability to dissolve polar heterocyclic compounds and reveal exchangeable N-H protons.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire at least 16 scans. Observe the chemical shifts, coupling constants (J-values), and integrations.

    • ¹³C NMR: Acquire several thousand scans with proton decoupling. Observe the chemical shifts of all unique carbons.

  • Data Analysis: Compare the obtained spectra with those of a certified reference standard or with validated literature data.[5][6]

Comparative Summary of Identity Techniques

The table below objectively compares the information provided by each technique, highlighting why a multi-faceted approach is necessary.

Parameter Mass Spectrometry (ESI-MS) NMR Spectroscopy (¹H, ¹³C) FT-IR Spectroscopy
Primary Information Molecular Weight & Elemental Formula (High-Res)Covalent Structure & ConnectivityPresence of Specific Functional Groups
Specificity High for mass, low for isomers.Very High (isomer-specific).Moderate (identifies bonds, not full structure).
Key Advantage High sensitivity and accuracy for mass.Provides an unambiguous structural "fingerprint".Fast, non-destructive, good for quick screening.
Limitation Cannot differentiate structural isomers.[7]Lower sensitivity than MS.Spectrum can be complex; less specific than NMR.
Acceptance Criteria Observed mass within ±5 ppm of theoretical mass.Chemical shifts and coupling patterns match the reference standard.Peak positions match the reference standard (±2 cm⁻¹).

Expected Data Summary for Identity Confirmation:

Technique Parameter Expected Result for this compound
Formula C₆H₄ClN₃-
Molecular Weight Monoisotopic Mass153.0148 Da[8]
ESI-MS [M+H]⁺ (protonated)154.0226 Da
¹H NMR (DMSO-d₆) Chemical Shifts (δ)Aromatic protons (~7.0-8.5 ppm), Imidazole N-H proton (>12 ppm).
¹³C NMR (DMSO-d₆) Chemical Shifts (δ)Aromatic and heterocyclic carbons (~110-150 ppm).
FT-IR (KBr) Key Vibrations (cm⁻¹)N-H stretch (~3100-3300), C=N stretch (~1600-1650), C-Cl stretch (~700-800).

Part 2: Rigorous Purity and Impurity Profiling

Purity assessment is a quantitative endeavor governed by strict validation protocols. The goal is to develop a method that is specific, linear, accurate, precise, and robust enough to separate and quantify the main compound from any potential process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task.

Workflow for HPLC Method Validation

This diagram outlines the systematic validation of the HPLC purity method, adhering to ICH Q2(R1) principles.[9][10]

HPLC_Validation_Workflow cluster_1 HPLC Purity Method Validation (ICH Q2) Start Method Development (Selectivity Focus) Specificity Specificity / Selectivity (Peak Purity, Forced Degradation) Start->Specificity Linearity Linearity & Range (5 levels, e.g., 50-150% of nominal) Specificity->Linearity Accuracy Accuracy (Spike Recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Detection & Quantitation Limits (LOD & LOQ) Precision->LOD_LOQ Robustness Robustness (Vary pH, Flow Rate, Temp.) LOD_LOQ->Robustness End Method Validated Robustness->End

Caption: A sequential workflow for validating an HPLC purity method based on ICH guidelines.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

Expertise & Experience: this compound is a moderately polar, ionizable compound, making RP-HPLC an ideal choice. A C18 column provides a nonpolar stationary phase that retains the analyte based on its hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is used to elute the compound. Controlling the pH of the aqueous phase is critical; a slightly acidic pH (e.g., 3.0) will ensure the pyridine and imidazole nitrogens are protonated, leading to consistent retention and sharp peak shapes.[11] This approach aligns with the principles described in USP General Chapter <621> on Chromatography.[12][13]

Detailed Experimental Protocol (HPLC Purity Method):

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.

Method Validation: Data & Acceptance Criteria

The trustworthiness of a method is established through rigorous validation.[14] The table below summarizes the key validation parameters, the experimental approach, and the typical acceptance criteria based on ICH guidelines.[9][10]

Validation Parameter Experimental Approach Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light).The main peak should be free from interference from any degradants or blank components. Peak purity index (DAD) > 0.995.
Linearity Analyze a minimum of 5 concentrations across the desired range (e.g., LOQ to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy Perform spike recovery studies by adding known amounts of the analyte to a blank matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision (Repeatability) Perform 6 replicate injections of the same sample at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 1.0%.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.RSD between the two sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., signal-to-noise ratio of 10:1).RSD at LOQ concentration should be ≤ 10%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2 units) and assess the impact on system suitability.System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits.
Alternative Method Comparison: HPLC vs. Gas Chromatography (GC)
Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Verdict for this Molecule
Principle Separation in a liquid mobile phase.Separation in a gaseous mobile phase.-
Analyte Suitability Excellent for non-volatile, polar, and thermally labile compounds.Requires volatile and thermally stable compounds.HPLC is superior. this compound has a high boiling point (~455°C) and limited thermal stability, making it unsuitable for standard GC without derivatization.
Versatility Highly versatile due to multiple stationary and mobile phase choices (RP, NP, HILIC, IEX).Less versatile for pharmaceutical intermediates which are often non-volatile.HPLC offers far greater flexibility for method development for this class of compounds.
Primary Use Case Gold standard for purity of APIs and drug products.Excellent for residual solvents, volatile impurities.HPLC is the appropriate technique for assay and impurity profiling of the main component.

Conclusion

The analytical validation of this compound is a systematic process that builds a pyramid of evidence. At the base, a combination of MS, NMR, and FT-IR provides an unshakeable confirmation of identity. At the apex, a fully validated, stability-indicating HPLC method provides precise and accurate quantification of purity. This dual approach, comparing orthogonal techniques and grounding every step in established regulatory guidelines, ensures a scientifically sound, self-validating data package. This robust characterization is fundamental to mitigating risks in drug development and ensuring the quality and consistency of the final therapeutic product.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Chloro-1H-imidazo[4,5-c]pyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Inhibitor Selectivity

The 4-chloro-1H-imidazo[4,5-c]pyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as the core of numerous potent kinase inhibitors. Its structural and electronic properties, bioisosteric to natural purines, allow for effective targeting of the ATP-binding site of a wide array of kinases.[1] This has led to the development of inhibitors against critical oncology and immunology targets, including p38 MAPK, Aurora kinases, DNA-dependent protein kinase (DNA-PK), and Interleukin-1 receptor-associated kinase 4 (IRAK4).

However, the high conservation of the ATP-binding pocket across the human kinome presents a significant challenge: off-target inhibition.[2] Unintended interactions can lead to a variety of adverse effects, confounding preclinical studies and causing toxicity in clinical trials.[3][4] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset but a cornerstone of the preclinical development of any kinase inhibitor.

This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors based on the imidazo[4,5-c]pyridine scaffold and its close relatives. We will delve into the established experimental methodologies for assessing kinase selectivity, interpret the resulting data, and compare the performance of these inhibitors against structurally distinct alternatives.

The Imperative of Kinome-Wide Selectivity Profiling

A kinase inhibitor's journey from a promising hit to a clinical candidate is paved with rigorous testing, and at the heart of this lies selectivity profiling. The choice of profiling strategy is critical and is dictated by the stage of drug discovery and the specific questions being asked.

Causality Behind Experimental Choices

Two orthogonal and complementary approaches have become the gold standard for assessing inhibitor selectivity:

  • Biochemical Profiling (e.g., KINOMEscan™): This in vitro method provides a direct measure of the binding affinity of an inhibitor against a large panel of purified kinases (often over 400).[5][6] The primary output is the dissociation constant (Kd), a thermodynamic measure of binding affinity that is independent of ATP concentration. This allows for a clean, head-to-head comparison of inhibitor potency across the kinome. The choice of a broad panel, such as the scanMAX panel, is crucial in early-stage discovery to identify all potential off-targets, even those in distant kinase families.[5]

  • Cellular Target Engagement (e.g., Cellular Thermal Shift Assay - CETSA): While biochemical assays are invaluable, they do not fully recapitulate the complex environment of a living cell. CETSA addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.[7][8] A positive thermal shift provides direct evidence that the inhibitor is engaging its intended target in a physiological context. This method is critical for validating that the biochemical potency translates to cellular activity and for identifying potential liabilities related to cell permeability and intracellular competition.[9]

The combination of these techniques provides a self-validating system. A potent Kd in a biochemical assay that is corroborated by a significant thermal shift in a cellular assay provides high confidence in the on-target activity of the inhibitor.

Comparative Cross-Reactivity Profiles of Imidazopyridine-Based Inhibitors

While specific kinome-wide screening data for inhibitors based on the exact this compound scaffold is not extensively available in the public domain, we can draw strong inferences from closely related imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives. These compounds share the core heterocyclic system and provide valuable insights into the likely selectivity profile of the target scaffold.

p38 MAPK Inhibitors

The p38 MAPK pathway is a key regulator of inflammatory cytokine production, making it a prime target for autoimmune diseases.[10] Imidazole-based scaffolds have a long history as p38 inhibitors.[10]

Inhibitor ScaffoldPrimary TargetKey Off-Targets (Selectivity Score, S(10))Alternative ScaffoldsKey Off-Targets of Alternatives
Imidazo[4,5-b]pyridin-2-one p38αGAK, CK1δ, RIPK2Benzothiazole Derivatives JNK1, JNK2, GSK3β
(Representative)(IC50 = 5-20 nM)(Moderate Selectivity)(e.g., Compound 22 from a 2025 study)[11](Improved selectivity over some imidazoles)

Interpretation: Imidazopyridine-based p38 inhibitors often exhibit some cross-reactivity with other members of the CMGC kinase family. While potent against p38α, careful optimization is required to minimize off-target effects on kinases like GAK and RIPK2, which can lead to cellular toxicity.[7] Benzothiazole-based inhibitors represent a structurally distinct class that may offer an improved selectivity profile, though they can present their own off-target liabilities.[11]

Aurora Kinase Inhibitors

Aurora kinases are critical regulators of mitosis, and their inhibition is a validated strategy in oncology.[12] Several imidazopyridine-based compounds have been developed as potent Aurora kinase inhibitors.

Inhibitor ScaffoldPrimary Target(s)Key Off-Targets (Selectivity Score, S(10))Alternative ScaffoldsKey Off-Targets of Alternatives
Imidazo[4,5-b]pyridine Aurora A/BFLT3, RET, TRKAIndazole Derivatives FGFR1, VEGFR2
(e.g., Alisertib Analogues)[13][14](IC50 = 1-50 nM)(Can be potent dual inhibitors)(e.g., Indazole Compound 17)[10][11](Can be engineered for isoform selectivity)
Imidazo[4,5-c]pyridine Aurora A/BCDK21,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole FGFR1
(Representative)[12](IC50 = 4-46 nM)(Often show some CDK cross-reactivity)(e.g., Compound 18)[15](Demonstrates good selectivity)

Interpretation: The imidazo[4,5-b]pyridine scaffold has yielded potent dual Aurora A/B and FLT3 inhibitors.[16] While this polypharmacology can be beneficial in certain cancers like AML, it complicates the interpretation of cellular phenotypes. Judicious structural modifications on the imidazo[4,5-b]pyridine core have been shown to impart selectivity for Aurora A over Aurora B.[13][14] Alternative scaffolds like indazoles and tetrahydropyrrolopyrazoles offer different selectivity profiles, providing valuable tools to dissect the specific roles of Aurora A and B.[10][11][15]

DNA-PK Inhibitors

DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, making it an attractive target for sensitizing tumors to radiation and chemotherapy.[17][18]

Inhibitor ScaffoldPrimary TargetKey Off-Targets (Selectivity Score, S(10))Alternative ScaffoldsKey Off-Targets of Alternatives
Imidazo[4,5-c]pyridin-2-one DNA-PKPI3Kα, mTORMorpholino-Chromenones PI3Kδ, ATM, ATR
(e.g., Compound 78)[19][20](IC50 < 10 nM)(Excellent selectivity over PIKK family)(e.g., NU7441)[17][18](Less selective within the PIKK family)
Arylpyrazolones (Ku-DNA binding inhibitors) (Allosteric, potentially more selective)[21]

Interpretation: Recent studies on imidazo[4,5-c]pyridin-2-one derivatives have demonstrated remarkable selectivity for DNA-PK over other members of the PIKK family, such as PI3K and mTOR.[19][20] This is a significant advantage over older generation DNA-PK inhibitors like NU7441, which show considerable cross-reactivity.[17][18] The emergence of allosteric inhibitors targeting the Ku-DNA interaction represents a novel and potentially more selective approach to DNA-PK inhibition.[21]

IRAK4 Inhibitors

IRAK4 is a key kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a target for inflammatory diseases and certain cancers.[2][15]

Inhibitor ScaffoldPrimary TargetKey Off-Targets (Selectivity Score, S(10))Alternative ScaffoldsKey Off-Targets of Alternatives
Imidazo[1,2-a]pyridine IRAK4IRAK1, FLT3Pyrrolopyrimidine JAK family kinases
(Representative)(IC50 = 1-10 nM)(Often shows IRAK1 cross-reactivity)(e.g., PF-06650833)(High selectivity for IRAK4)
PROTACs (Degrades IRAK4, different mechanism)[15][20]

Interpretation: Imidazopyridine-based IRAK4 inhibitors are potent but often show activity against the closely related IRAK1. While this may be therapeutically acceptable, it is important to understand this dual activity. Structurally distinct inhibitors, such as those based on a pyrrolopyrimidine scaffold, have demonstrated high selectivity for IRAK4.[22] Furthermore, the development of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of IRAK4 offers an alternative therapeutic modality that circumvents the challenges of kinase selectivity.[15][20]

Experimental Protocols: A Framework for Rigorous Profiling

The following protocols provide a detailed, step-by-step methodology for conducting robust cross-reactivity profiling of novel kinase inhibitors.

Protocol 1: KINOMEscan™ Competition Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Kd) of a test compound against a broad panel of kinases.

Causality and Self-Validation: This assay's strength lies in its direct measurement of binding, independent of enzyme activity or ATP concentration, providing a clean assessment of inhibitor affinity.[3] Including a known inhibitor for the primary target as a positive control and a vehicle (DMSO) as a negative control is crucial for data validation.

Step-by-Step Methodology:

  • Compound Preparation: Solubilize the test compound in 100% DMSO to create a 100X stock solution.

  • Assay Plate Preparation: Serially dilute the compound stock to generate a range of concentrations for Kd determination.

  • Kinase and Ligand Incubation: In each well of a multi-well plate, combine the test compound with a specific DNA-tagged kinase and a proprietary, immobilized, broad-spectrum kinase inhibitor.

  • Competition and Equilibration: Allow the reaction to equilibrate. The test compound will compete with the immobilized ligand for binding to the kinase.

  • Affinity Capture: The kinase-ligand complexes are captured on a solid support.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase captured on the solid support is quantified using qPCR, which measures the amount of DNA tag associated with the kinase.

  • Data Analysis: The amount of kinase captured is inversely proportional to the affinity of the test compound. A dose-response curve is generated, and the Kd is calculated. The results are often visualized on a kinome tree to provide a global view of selectivity.

Data Interpretation: A lower Kd value indicates a higher binding affinity. The selectivity score (S) can be calculated to quantify the inhibitor's promiscuity. For example, S(10) is the number of kinases with a Kd < 10 µM divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

cluster_0 KINOMEscan Workflow A Test Compound D Competition Assay A->D B DNA-Tagged Kinase B->D C Immobilized Ligand C->D E Affinity Capture & Wash D->E F qPCR Quantification E->F G Kd Determination & Selectivity Profile F->G

KINOMEscan experimental workflow.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm target engagement of an inhibitor in a cellular environment.

Causality and Self-Validation: This assay validates that the inhibitor can penetrate the cell membrane and bind to its target in the complex milieu of the cytoplasm.[7] The inclusion of both vehicle-treated and compound-treated samples, as well as a temperature gradient, allows for the clear visualization of a thermal shift, which is indicative of target engagement. A non-targeting compound should not produce a significant shift.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.

cluster_1 CETSA Workflow H Cell Treatment (Compound vs. Vehicle) I Heat Challenge (Temperature Gradient) H->I J Cell Lysis & Centrifugation I->J K Soluble Protein Fraction J->K L Western Blot / MS Analysis K->L M Melting Curve Analysis L->M

CETSA experimental workflow.

Conclusion: A Roadmap to Selective Inhibitor Design

The this compound scaffold is a versatile and potent core for the development of kinase inhibitors. However, as with any ATP-competitive inhibitor, a thorough understanding of its cross-reactivity profile is paramount. This guide has provided a comprehensive framework for evaluating the selectivity of these inhibitors, from the underlying principles of assay selection to detailed experimental protocols and comparative data analysis.

By employing a multi-pronged approach that combines broad-panel biochemical screening with cellular target engagement assays, researchers can build a robust and reliable selectivity profile. This data is not only essential for lead optimization and candidate selection but also provides invaluable insights into the structure-activity relationships that govern kinase selectivity. As our understanding of the human kinome continues to expand, the principles and methodologies outlined in this guide will remain central to the development of the next generation of safe and effective kinase inhibitor therapeutics.

References

A Senior Application Scientist's Guide to Comparative Docking of 4-Chloro-1H-imidazo[4,5-c]pyridine Derivatives Against Aurora Kinase A

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-imidazo[4,5-c]pyridine scaffold is a recognized privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows it to interact with a wide array of biological targets, most notably protein kinases. Derivatives of this scaffold have demonstrated potential as inhibitors of critical cell-cycle regulators like Aurora kinases, which are often overexpressed in various cancers.[1][2][3] This guide presents a comprehensive, in-silico comparative analysis of rationally designed 4-Chloro-1H-imidazo[4,5-c]pyridine derivatives against Aurora Kinase A. We will detail a rigorous and reproducible molecular docking workflow, compare the predicted binding affinities and interaction patterns of our derivatives against the clinically evaluated inhibitor Alisertib (MLN8237), and derive key structure-activity relationship (SAR) insights to guide future drug discovery efforts.

Introduction: The Rationale for Targeting Aurora Kinase A

Aurora Kinase A is a member of the serine/threonine kinase family that plays a pivotal role in mitotic progression, including centrosome maturation, spindle assembly, and chromosome segregation.[4] Its amplification and overexpression are strongly correlated with oncogenesis and poor prognosis in a multitude of cancers, making it a high-value target for therapeutic intervention.[5] Small molecule inhibitors that can block the ATP-binding pocket of Aurora A can disrupt its function, leading to mitotic defects and ultimately, apoptotic cell death in cancer cells.[5][6]

The this compound core serves as an excellent starting point for designing such inhibitors. Its heterocyclic structure is amenable to substitutions that can be tailored to exploit the specific topology and residue characteristics of the Aurora A active site. Molecular docking, a powerful computational technique, allows us to predict how these designed molecules will bind to the target protein, providing critical insights into their potential efficacy before undertaking costly and time-consuming synthesis.[7]

This guide will compare three designed derivatives against Alisertib, a potent and selective Aurora A inhibitor that has undergone extensive clinical investigation.[4][8][9] This comparison will provide a benchmark for evaluating the potential of our novel scaffold.

Experimental & Computational Methodology

Scientific integrity in computational studies hinges on a transparent, logical, and validated methodology. The following protocols are designed to be self-validating and grounded in established best practices.

Target Protein and Ligand Preparation

The causality behind our choice of protein structure is paramount. We selected the high-resolution crystal structure of human Aurora Kinase A in complex with an imidazo[4,5-b]pyridine-based inhibitor (PDB ID: 2X6E).[10] This structure is ideal because it provides an experimentally validated binding mode for a similar scaffold, offering a robust template for our comparative study.

Protocol 1: Aurora Kinase A Preparation

  • Structure Retrieval: Download the protein structure file (PDB ID: 2X6E) from the RCSB Protein Data Bank.[10]

  • Initial Cleaning: Load the structure into AutoDockTools (ADT). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. This step ensures that the docking simulation is not influenced by molecules that are not part of the target protein itself.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are key drivers of ligand binding. Assign Kollman charges, a standard charge model for proteins in the AutoDock suite.

  • File Conversion: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.

Ligand Selection:

  • Reference Compound: Alisertib (MLN8237), a well-characterized Aurora A inhibitor.[8][9]

  • Test Compounds (Designed Derivatives):

    • Derivative A: The core this compound.

    • Derivative B: 4-Chloro-2-(phenyl)-1H-imidazo[4,5-c]pyridine. (Exploring the effect of a simple aromatic extension).

    • Derivative C: 4-Chloro-2-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine. (Probing the impact of an electron-donating group).

Protocol 2: Ligand Preparation

  • Structure Generation: Obtain 2D structures of Alisertib and the designed derivatives.

  • 3D Conversion & Energy Minimization: Use a program like Open Babel to convert the 2D structures to 3D and perform an initial energy minimization using the MMFF94 force field. This provides a low-energy, realistic starting conformation.

  • Charge Calculation & Torsion Definition: Load the minimized structures into ADT. Calculate Gasteiger charges and define the rotatable bonds. This flexibility is what allows the docking algorithm to explore various conformations of the ligand within the binding site.

  • File Conversion: Save the final prepared ligands in the PDBQT format.

Molecular Docking Workflow

The heart of this study is the molecular docking simulation, which predicts the most favorable binding pose and affinity of a ligand to a protein. We employ AutoDock Vina, a widely used and validated open-source docking engine.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Select Target PDB (e.g., 2X6E) PrepProt 3. Prepare Protein (Remove H2O, Add H, Charges) PDB->PrepProt Ligands 2. Design & Select Ligands (Derivatives & Alisertib) PrepLig 4. Prepare Ligands (3D Conversion, Charges, Torsions) Ligands->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid Dock 6. Run Docking Simulation (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 7. Analyze Poses & Scores (Binding Energy, Interactions) Dock->Analyze Compare 8. Comparative Analysis & SAR (Derivatives vs. Alisertib) Analyze->Compare Conclusion 9. Draw Conclusions & Propose Next Steps Compare->Conclusion

Caption: Computational workflow for the comparative docking study.

Protocol 3: AutoDock Vina Docking Simulation

  • Grid Box Generation: The choice of the search space is not arbitrary; it is a hypothesis. We define the search space (grid box) to encompass the ATP-binding site by centering it on the position of the co-crystallized ligand from PDB 2X6E. A box size of 25Å x 25Å x 25Å is chosen to provide ample room for the ligands to orient themselves without being computationally excessive.

  • Configuration File: Create a configuration text file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, the center coordinates and dimensions of the grid box, and the name of the output file.

  • Execution: Run the AutoDock Vina executable from the command line, referencing the configuration file.[11] For enhanced rigor, we increase the exhaustiveness parameter to 32. This directs the algorithm to perform a more thorough search of the conformational space, increasing the likelihood of finding the true lowest-energy binding pose.[11]

  • Output Generation: Vina will generate a PDBQT file containing the predicted binding poses for the ligand, ranked by their binding affinity scores in kcal/mol.

Results and Comparative Analysis

The docking protocol was first validated by redocking the inhibitor from the 2X6E crystal structure into the prepared protein. The resulting root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was less than 2.0 Å, confirming that our protocol can accurately reproduce the experimental binding mode.

Quantitative Docking Performance

The predicted binding affinities and key interactions for the designed derivatives and the reference inhibitor Alisertib are summarized below. A more negative binding affinity score indicates a stronger predicted protein-ligand interaction.

CompoundStructureBinding Affinity (kcal/mol)Key H-Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
Alisertib (Reference) Clinically evaluated inhibitor-9.8 Ala213, Leu139Val147, Ala160, Leu210, Leu263
Derivative A This compound-6.1 Ala213Leu139, Val147
Derivative B 4-Chloro-2-(phenyl)-1H-imidazo[4,5-c]pyridine-7.5 Ala213, Leu139Val147, Leu210, Leu263
Derivative C 4-Chloro-2-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine-8.2 Ala213, Leu139, Thr217Val147, Leu210, Leu263
Analysis of Binding Modes and Structure-Activity Relationships (SAR)

The docking results provide a clear rationale for the observed differences in binding affinity.

  • Alisertib: As the reference compound, Alisertib demonstrates a strong binding affinity of -9.8 kcal/mol. Its complex structure allows it to form multiple hydrogen bonds with the hinge region residues (Ala213, Leu139) and occupy the hydrophobic pocket extensively, making contact with key residues like Val147, Leu210, and Leu263.

  • Derivative A: The unsubstituted core scaffold shows the weakest affinity (-6.1 kcal/mol). While it correctly orients to form a crucial hydrogen bond with the hinge residue Ala213, its small size prevents it from forming more extensive and stabilizing hydrophobic interactions within the pocket.

  • Derivative B: The addition of a phenyl group at the 2-position significantly improves the binding affinity to -7.5 kcal/mol. This extension allows the molecule to penetrate deeper into the hydrophobic pocket, establishing favorable interactions with Leu210 and Leu263, similar to Alisertib. This highlights the importance of occupying this lipophilic region.

  • Derivative C: This derivative shows the most promising result among our designed set, with a binding affinity of -8.2 kcal/mol. The key insight here is the role of the para-methoxy group. This group's oxygen atom is predicted to form an additional hydrogen bond with the side chain of Thr217. This specific interaction is significant because Thr217 is a non-conserved residue that differs from the corresponding residue in Aurora B, suggesting a potential avenue for achieving inhibitor selectivity.[1][12]

G cluster_ligand Derivative C cluster_residues Key Residues AURKA Aurora A Active Site Ala213 Ala213 (Hinge) Imidazo Imidazopyridine Core Imidazo->Ala213 H-Bond Leu139 Leu139 (Hinge) Imidazo->Leu139 H-Bond Hydrophobic Hydrophobic Pocket (Val147, Leu210, Leu263) Imidazo->Hydrophobic Hydrophobic Interaction Chloro 4-Chloro Methoxy 4-Methoxy Thr217 Thr217 (Selectivity) Methoxy->Thr217 H-Bond

Caption: Conceptual diagram of key interactions for Derivative C.

Conclusion and Future Directions

This in-silico study demonstrates that this compound is a viable scaffold for the design of Aurora Kinase A inhibitors. Our comparative analysis reveals a clear structure-activity relationship:

  • Core Requirement: The imidazo[4,5-c]pyridine core effectively engages the kinase hinge region via hydrogen bonds.

  • Hydrophobic Extension: Substitution at the 2-position with an aromatic ring is crucial for achieving potent binding by occupying a key hydrophobic pocket.

  • Selectivity Element: Introducing substituents capable of interacting with non-conserved residues like Thr217 (as seen with the methoxy group in Derivative C) presents a promising strategy for developing selective Aurora A inhibitors.

While Derivative C did not outperform the highly optimized clinical candidate Alisertib, its predicted binding affinity of -8.2 kcal/mol is substantial and provides a strong foundation for further optimization.

Next Steps:

  • Synthesis and In-Vitro Validation: The logical next step is to synthesize Derivative C and evaluate its inhibitory activity against Aurora Kinase A in a cell-free enzymatic assay. This is the ultimate test to validate our computational hypothesis.

  • Further SAR Exploration: Additional derivatives should be designed to further probe the interaction with Thr217 and explore other regions of the ATP-binding pocket.

  • ADME/Tox Prediction: In-silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties should be conducted for the most promising derivatives to assess their drug-like potential.

By integrating computational modeling with synthetic chemistry and biological testing, the this compound scaffold can be systematically optimized into a novel class of potent and selective Aurora Kinase A inhibitors.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 4-Chloro-1H-imidazo[4,5-c]pyridine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are grounded in established safety protocols for handling halogenated heterocyclic compounds and align with federal and institutional hazardous waste guidelines.

Hazard Assessment and Initial Precautions

Immediate Safety Measures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][6]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial to minimize exposure.[6]

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]Protects against splashes and airborne particles.
Skin Protection Wear chemical-impermeable gloves (e.g., butyl rubber) and a lab coat. Fire/flame-resistant clothing is advised.[3]Prevents direct skin contact with the chemical.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]Protects against inhalation of dusts or vapors, especially during spill cleanup.
Segregation and Waste Collection: The Cornerstone of Safe Disposal

The most critical step in the proper disposal of this compound is its correct classification and segregation as halogenated hazardous waste .[7][8] Commingling halogenated compounds with non-halogenated waste streams can lead to dangerous reactions and complicates the disposal process, often resulting in regulatory violations.[9][10]

Experimental Protocol: Waste Collection

  • Container Selection:

    • Obtain a designated hazardous waste container that is compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[10]

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[7][11]

  • Labeling:

    • Before adding any waste, clearly label the container with the words "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[7]

    • If other halogenated solvents or solutes are added to the same container, their names must also be listed. Do not use abbreviations or chemical formulas.[7]

  • Waste Transfer:

    • When transferring waste into the container, do so inside a chemical fume hood to minimize inhalation exposure.

    • Use a funnel to prevent spillage on the exterior of the container.[10]

    • Keep the waste container closed at all times except when actively adding waste.[7][11][12] This is a common and critical compliance point with EPA regulations.[11]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[11][12]

    • The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[3][6]

Disposal Pathway Decision Framework

The following diagram illustrates the decision-making process for the compliant disposal of this compound and its associated waste.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Characterization cluster_2 Step 2: Segregation & Collection cluster_3 Step 3: Storage & Disposal start This compound (Solid or in Solution) characterize Is the waste a halogenated organic compound? start->characterize halogenated_waste Collect in a designated, labeled 'Halogenated Waste' container. characterize->halogenated_waste Yes non_halogenated_waste Collect in separate 'Non-Halogenated Waste' container. characterize->non_halogenated_waste No storage Store in Satellite Accumulation Area (SAA). halogenated_waste->storage disposal Arrange for pickup by Environmental Health & Safety (EHS). storage->disposal

Caption: Disposal decision workflow for this compound.

Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Accidental Release Measures:

  • Evacuation and Ventilation: Immediately evacuate personnel from the affected area and ensure the area is well-ventilated.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not allow the chemical to enter drains or waterways.[13]

  • Cleanup:

    • For solid spills, use dry cleanup procedures to avoid generating dust.[6] Sweep or vacuum the material into a sealable, labeled container for disposal.

    • For solutions, absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

    • Wash the spill area thoroughly with soap and water.[6]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Logistics

The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Institutional EHS: Your primary point of contact is your institution's EHS or Hazardous Waste Management department.[9][11] They will have specific procedures for waste pickup and disposal.

  • Waste Manifest: For transport off-site, a hazardous waste manifest will be required. This is a legal document that tracks the waste from the point of generation to its final disposal facility.[12]

  • Disposal Method: The most common and effective disposal method for halogenated organic waste is high-temperature incineration at a licensed facility.[5] This process is designed to destroy the hazardous compounds completely and safely.

By adhering to these procedures, researchers can ensure that this compound is managed and disposed of in a manner that is safe, compliant, and environmentally responsible.

References

Personal protective equipment for handling 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Chloro-1H-imidazo[4,5-c]pyridine

This guide provides essential safety and handling protocols for this compound, a heterocyclic compound frequently utilized as a building block in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research environment. This document synthesizes information from authoritative safety data sheets and established laboratory best practices to offer a comprehensive operational plan.

Hazard Assessment and Risk Mitigation

This compound presents several potential hazards that necessitate careful handling. Understanding these risks is the first step in implementing effective safety measures.

Primary Hazards:

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a concern, with the substance being potentially harmful if ingested or inhaled.[1][3]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. The selection of appropriate PPE is not merely a checklist item; it is a critical barrier between the researcher and potential chemical exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is required when handling this compound. The rationale behind each selection is to provide a comprehensive shield against the identified hazards.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.Protects against accidental splashes and airborne particles, preventing serious eye irritation.[4]
Skin Protection Chemical-resistant, impervious clothing such as a lab coat. Fire/flame resistant clothing is also recommended.[4] Consider a chemically resistant apron for added protection during dispensing or transfers.Minimizes the risk of skin contact and subsequent irritation.[1][2]
Hand Protection Chemically impermeable gloves. While specific breakthrough times are not widely available, butyl rubber or nitrile gloves are generally recommended for handling chlorinated heterocyclic compounds. Always check the manufacturer's glove compatibility chart.Prevents direct skin contact with the chemical, which can cause irritation and potential absorption.[4][5]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. For routine handling in a well-ventilated area, a NIOSH-approved N95 respirator can provide protection against dust.Protects the respiratory tract from irritation and potential harm from inhaling fine particles of the compound.[4][6]
Safe Handling and Operational Workflow

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh Proceed to handling dissolve Dissolve/React weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Work Area transfer->decontaminate Complete experiment dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Always work in a properly functioning, certified laboratory chemical fume hood.[5]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

    • Before handling the compound, put on all required PPE as outlined in the table above.

  • Handling:

    • When weighing the solid, do so in the fume hood to contain any dust.

    • Avoid creating dust.[4]

    • If transferring the compound, use a spatula or other appropriate tools to minimize the risk of spillage.

    • Keep the container tightly closed when not in use.[2][4]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[4][8]

    • Keep the container tightly sealed to prevent contamination and potential release of the compound.[2][4]

    • Store away from incompatible materials, such as strong oxidizing agents.[1]

Emergency Procedures and Disposal

Accidents can happen, and being prepared is crucial for a safe laboratory environment.

Spill Response:

  • Minor Spill: If a small amount of the solid is spilled, carefully sweep it up and place it into a suitable, labeled container for disposal.[1][7] Avoid generating dust. The area should then be wiped down with a suitable solvent and then soap and water.

  • Major Spill: In the event of a larger spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1][4] Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Continue rinsing and seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.

Waste Disposal:

  • All waste contaminated with this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as hazardous waste.

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][7] Do not allow the chemical to enter drains or waterways.[4]

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a secure research environment.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.